3-Bromo-2-fluoro-5-nitropyridine
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322952 | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-58-2 | |
| Record name | 1868-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-nitropyridine in Modern Synthesis
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-nitropyridine
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of multi-step synthetic routes. This compound (CAS No. 1868-58-2) has emerged as a pivotal intermediate, valued for its unique constellation of functional groups.[1][2] The pyridine core, substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position, presents a versatile platform for complex molecular engineering.[3]
The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery. This guide offers a comprehensive overview of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application.
References
3-Bromo-2-fluoro-5-nitropyridine chemical structure and IUPAC name
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitropyridine: A Cornerstone Intermediate in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and reactive chemical building blocks. Among these, halogenated and nitrated heterocyclic compounds are of paramount importance. This compound, identified by CAS number 1868-58-2, has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its unique structural arrangement, featuring a pyridine core functionalized with a bromine atom, a fluorine atom, and a nitro group, provides a powerful platform for a variety of chemical transformations essential for drug development.[2] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and scientists in the field of drug discovery.
Chemical Structure and Nomenclature
The utility of this compound stems directly from its distinct molecular architecture. The official IUPAC name for this compound is This compound .[1][3] The structure consists of a central pyridine ring with substituents at positions 2, 3, and 5.
-
Position 2: A fluorine atom, which is highly electronegative.
-
Position 3: A bromine atom, which serves as an excellent leaving group or a handle for cross-coupling reactions.
-
Position 5: A nitro group (-NO₂), a strong electron-withdrawing group that significantly influences the ring's reactivity.[2]
Caption: 2D structure of this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is crucial for its handling, storage, and application in synthetic protocols. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1868-58-2 | [1][3] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1][3] |
| Molecular Weight | 220.99 g/mol | [3] |
| Appearance | White to yellow or brown solid/powder | [4] |
| Purity | Typically ≥97% | [1] |
| Solubility | Slightly soluble in water | [3] |
| Stability | Stable under recommended storage conditions | [3] |
| InChI Key | NLLPMLSUMJHTCJ-UHFFFAOYSA-N | [1][3] |
| SMILES | [O-]--INVALID-LINK--C1=CN=C(F)C(Br)=C1 | [1][3] |
Synthesis and Manufacturing
The synthesis of halogenated nitropyridines often involves carefully controlled nitration and halogenation steps.[2] While multiple pathways exist, a common and logical approach involves the transformation of a readily available precursor like 2-hydroxy-5-nitropyridine. The hydroxyl group can be converted to a halogen, followed by subsequent modifications.
A representative synthetic protocol for a related compound, 2-bromo-5-fluoro-3-nitropyridine, starts from 2-hydroxy-3-nitro-5-fluoropyridine and uses a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) in the presence of a catalyst such as DMF.[5] This provides a validated framework for the synthesis of such halogenated pyridines.
Experimental Protocol: Conceptual Synthesis
This protocol is a representative example based on established chemical transformations for similar structures.
-
Starting Material: 2-Fluoro-5-nitropyridin-3-ol.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The starting material is suspended in an appropriate solvent (e.g., acetonitrile). A brominating agent, such as phosphorus oxybromide (POBr₃), is added portion-wise or dropwise while controlling the temperature with an ice bath to manage the initial exothermic reaction.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (e.g., 75-85 °C) for several hours.[6] The progress of the reaction is monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice or into cold water to quench the excess reagent.[6] The resulting precipitate (the crude product) is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then a saturated sodium bicarbonate solution to neutralize any residual acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. innospk.com [innospk.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Comprehensive Technical Guide to 3-Bromo-2-fluoro-5-nitropyridine (CAS 1868-58-2): A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Heterocycle
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, halogenated and functionalized pyridines have emerged as particularly valuable scaffolds. 3-Bromo-2-fluoro-5-nitropyridine (CAS No. 1868-58-2) represents a quintessential example of such a strategic intermediate.[1] Its pyridine core is decorated with a carefully orchestrated array of functional groups: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position.[1] This unique arrangement of two distinct halogens and a potent electron-withdrawing group imbues the molecule with a versatile reactivity profile, making it a highly sought-after precursor in the synthesis of novel therapeutic agents and other high-value chemical entities.[2][3][4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the core properties, reactivity, and synthetic applications of this important molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis.
Core Properties
This compound is typically a solid at room temperature, with a melting point in the range of 60-61.5 °C.[7] Key structural and physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1868-58-2 | [3][7][8][9][10] |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C5H2BrFN2O2 | [3][8][9][11] |
| Molecular Weight | 220.98 g/mol | [3][9] |
| Appearance | Powder or liquid (likely light yellow powder) | [5] |
| Melting Point | 60-61.5 °C | [7] |
| Boiling Point | 265.4±35.0 °C (Predicted) | [7] |
| Density | 1.923±0.06 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in water | [3] |
| SMILES | [O-]--INVALID-LINK--C1=CN=C(F)C(Br)=C1 | [11] |
Spectroscopic Data
While specific spectra are proprietary to suppliers, typical spectroscopic data (NMR, LC-MS, etc.) are available from commercial vendors upon request to confirm identity and purity.[9] The structural features suggest characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that can be used for quality control.
The Chemistry of Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional handles. The electron-withdrawing nature of the nitro group and the fluorine atom renders the pyridine ring electron-deficient, which is a critical factor governing its reaction pathways.[1][6]
Caption: Reactivity map of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (SNAr).[12][13] This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the para-nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[13] The C-F bond is more polarized and the fluoride ion is an excellent leaving group in this context, making this position the primary site for attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.). This reaction is a cornerstone for introducing diverse functionalities at the 2-position of the pyridine ring.[14][15]
Caption: General workflow for SₙAr reactions.
Exemplary Protocol: SNAr with an Amine
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2-amino-3-bromo-5-nitropyridine derivative.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The bromine atom at the C3 position is an ideal handle for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity that can be achieved from this starting material.
The Sonogashira reaction facilitates the formation of a C-C bond between the C3 position and a terminal alkyne.[16] This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations or as key structural elements in pharmacologically active molecules.[17][18]
Exemplary Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a solvent such as tetrahydrofuran (THF).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-alkynyl-2-fluoro-5-nitropyridine product.[17]
While the C2-fluorine is more reactive towards SNAr, the C3-bromine can be selectively functionalized using Buchwald-Hartwig amination to form C-N bonds.[19][20] This reaction is particularly useful for coupling with a wide range of primary and secondary amines, including those that are poor nucleophiles for SNAr.[21][22] The choice of ligand is critical for achieving high yields, especially with heteroaryl halides.[21]
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).[21][23]
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the sealed flask with vigorous stirring, typically to 80-110 °C, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product purified by column chromatography.[22]
Reduction of the C5-Nitro Group
The nitro group is a versatile functional group primarily because it can be readily reduced to an amine.[24] This transformation is a critical step in many synthetic pathways, as the resulting amino group provides a nucleophilic site for a vast array of subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling.[2][6]
Caption: Common pathways for nitro group reduction.
Exemplary Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent such as ethyl acetate or ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., to 50-70 °C). The reaction is often complete within a few hours.
-
Workup: Cool the reaction and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 5-amino-3-bromo-2-fluoropyridine can be purified by column chromatography if necessary.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[25][26][27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[25][26][29] Work should be conducted in a well-ventilated fume hood.[25][29]
-
Handling: Avoid breathing dust, fumes, or vapors.[25][29] Wash hands thoroughly after handling.[25][26][27][29] Keep away from heat, sparks, and open flames.[25][30]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][7][9][25][30] Recommended storage is often under refrigeration (2-8°C).[9]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[25][26][27]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[25][26][27]
-
Ingestion: If swallowed, call a poison center or doctor.[27]
-
Conclusion: An Indispensable Tool for Chemical Innovation
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its well-defined and orthogonal reactivity allows chemists to selectively address different positions on the pyridine ring, enabling the efficient and controlled synthesis of complex molecules. From its highly active fluorine for SNAr reactions to its versatile bromine for cross-coupling and its reducible nitro group, this compound provides multiple entry points for diversification. For professionals in drug discovery and development, mastering the application of this building block opens up a vast chemical space for the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 2-FLUORO-3-BROMO-5-NITRO PYRIDINE | 1868-58-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-FLUORO-3-BROMO-5-NITRO PYRIDINE CAS#: 1868-58-2 [m.chemicalbook.com]
- 8. pschemicals.com [pschemicals.com]
- 9. 1868-58-2|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. jk-sci.com [jk-sci.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
- 28. jubilantingrevia.com [jubilantingrevia.com]
- 29. enamine.enamine.net [enamine.enamine.net]
- 30. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-nitropyridine from Pyridine Precursors
This guide provides a comprehensive overview of a strategic synthetic pathway to 3-Bromo-2-fluoro-5-nitropyridine, a valuable substituted pyridine intermediate in the pharmaceutical and agrochemical industries. The synthesis leverages the directing effects of substituents on the pyridine ring to achieve the desired regiochemistry through a multi-step process starting from a readily available pyridine precursor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the chemical principles governing each transformation.
Strategic Overview of the Synthesis
The synthesis of this compound from a simple pyridine precursor necessitates a carefully orchestrated sequence of functional group introductions. The electron-deficient nature of the pyridine ring presents a challenge for direct electrophilic substitution, which typically requires harsh conditions and can lead to a mixture of products. To overcome this, a more controlled approach is employed, starting with an activated pyridine derivative to guide the regioselectivity of subsequent reactions.
The chosen synthetic strategy begins with 2-aminopyridine, where the amino group serves as a powerful activating and ortho-, para-directing group. This allows for the sequential and regioselective introduction of a nitro group and a bromine atom. The synthesis culminates in the replacement of the initial amino group with a fluorine atom via a diazotization reaction followed by a Balz-Schiemann reaction.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route from 2-aminopyridine.
Step 1: Nitration of 2-Aminopyridine
Rationale
The initial step involves the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Under carefully controlled acidic conditions, the major product is the desired 5-nitro isomer. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The temperature must be carefully controlled to prevent over-nitration and side reactions.
Experimental Protocol
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
1,2-Dichloroethane
-
Ice
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.
-
Cool the solution to below 10°C using an ice bath.
-
Slowly add a pre-mixed and cooled solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C. The reaction mixture will change color from light yellow to a deep red.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Let the reaction mixture warm to room temperature and then carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product, 2-amino-5-nitropyridine, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1][2]
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | < 10°C |
| Reaction Time | 2-3 hours |
| Expected Yield | ~90% |
Step 2: Bromination of 2-Amino-5-nitropyridine
Rationale
The second step is the regioselective bromination of 2-amino-5-nitropyridine to yield 2-amino-3-bromo-5-nitropyridine. The directing effects of the substituents on the pyridine ring are crucial in this step. The amino group at C2 is activating and ortho-, para-directing, while the nitro group at C5 is deactivating and meta-directing. The combined effect of these two groups strongly favors the substitution of bromine at the C3 position. Acetic acid is a suitable solvent for this reaction, and elemental bromine is used as the brominating agent.
Experimental Protocol
Materials:
-
2-Amino-5-nitropyridine
-
Glacial Acetic Acid
-
Bromine
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction flask, dissolve 30 g (0.22 mol) of 2-amino-5-nitropyridine in 200 mL of glacial acetic acid.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add 38 g (0.24 mol) of bromine dropwise to the solution while maintaining the temperature at 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 20°C and continue stirring for 30 minutes.
-
The solid product will precipitate out of the solution. Collect the crude product by filtration.
-
Dissolve the collected solid in 200 mL of ethyl acetate.
-
Carefully adjust the pH of the solution to 8-9 with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-3-bromo-5-nitropyridine as a solid.[3]
| Parameter | Value |
| Starting Material | 2-Amino-5-nitropyridine |
| Reagent | Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | 10-20°C |
| Reaction Time | ~1 hour |
| Expected Yield | ~32% |
Step 3: Fluorination via Balz-Schiemann Reaction
Rationale
The final step is the conversion of the 2-amino group to a fluorine atom using the Balz-Schiemann reaction. This reaction proceeds through a diazonium salt intermediate. The 2-amino-3-bromo-5-nitropyridine is first treated with a source of nitrous acid (such as sodium nitrite) in the presence of fluoroboric acid (HBF₄) at low temperatures to form the corresponding diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the final product, this compound, with the evolution of nitrogen gas and boron trifluoride.[1][2]
Experimental Protocol
Materials:
-
2-Amino-3-bromo-5-nitropyridine
-
Fluoroboric Acid (HBF₄, 48% in water)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Ice
Procedure:
-
Suspend the 2-amino-3-bromo-5-nitropyridine in a solution of 48% fluoroboric acid in a reaction vessel. Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
-
The diazonium salt will precipitate. Collect the solid by cold filtration and wash it with cold diethyl ether.
-
Carefully dry the isolated diazonium salt under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Gently heat the dry diazonium salt in an inert solvent (e.g., hexane or toluene) or neat until the evolution of nitrogen gas ceases. The decomposition temperature will vary depending on the specific salt but is typically in the range of 100-150°C.
-
After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the final product, this compound.
| Parameter | Value |
| Starting Material | 2-Amino-3-bromo-5-nitropyridine |
| Reagents | HBF₄, NaNO₂ |
| Key Intermediate | Diazonium tetrafluoroborate salt |
| Reaction Type | Diazotization followed by thermal decomposition |
| Expected Yield | Moderate to good |
Mechanistic Insights
Caption: Key mechanistic steps in the synthesis.
Conclusion
The synthesis of this compound from 2-aminopyridine is a prime example of strategic organic synthesis, where the inherent reactivity and directing effects of functional groups are exploited to achieve a complex substitution pattern on an aromatic heterocycle. Each step, from the initial nitration to the final fluorination, requires careful control of reaction conditions to ensure high yields and purity. This guide provides a robust and well-referenced framework for the successful laboratory-scale synthesis of this important chemical intermediate.
References
Spectroscopic Profile of 3-Bromo-2-fluoro-5-nitropyridine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the expected spectroscopic characteristics of 3-Bromo-2-fluoro-5-nitropyridine (CAS No. 144648-56-4), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes predictive data grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. The insights provided herein are designed to assist researchers in identifying, characterizing, and utilizing this compound with confidence.
Molecular Structure and Overview
This compound is a highly functionalized pyridine ring. The strategic placement of three distinct substituents—a bromine atom, a fluorine atom, and a nitro group—creates a unique electronic environment that is reflected in its spectroscopic signature. The electron-withdrawing nature of all three groups, particularly the nitro and fluoro substituents, renders the pyridine ring electron-deficient, which is a critical consideration for its reactivity and spectral properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis considers ¹H, ¹³C, and ¹⁹F nuclei, each providing unique and complementary information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons, H4 and H6.
-
H6 Proton: This proton is positioned between the ring nitrogen and the C5-nitro group. The strong electron-withdrawing effects of both the adjacent nitrogen and the para-nitro group will significantly deshield this proton, shifting its resonance far downfield. It is expected to appear as a doublet due to coupling with H4.
-
H4 Proton: This proton is adjacent to the C3-bromo and C5-nitro groups. It will also be deshielded, though likely to a lesser extent than H6. Its signal will be split into a doublet of doublets (dd) due to coupling with both the H6 proton (meta coupling, ³JHH) and the C2-fluorine atom (four-bond coupling, ⁴JHF).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 9.0 - 9.3 | d | ³J(H6-H4) ≈ 2.5 - 3.0 Hz |
| H4 | 8.5 - 8.8 | dd | ³J(H4-H6) ≈ 2.5 - 3.0 Hz, ⁴J(H4-F2) ≈ 1.5 - 2.5 Hz |
Causality Behind Predictions: The chemical shifts of protons on a pyridine ring are typically found between δ 7.0 and 8.6 ppm[1]. The presence of a strong electron-withdrawing nitro group further deshields the remaining protons, pushing their signals downfield, often beyond δ 8.5 ppm[2]. The predicted values are extrapolated from data on substituted nitropyridines and account for the combined deshielding influence of all substituents.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents and the electronegative ring nitrogen.
-
C2 (bearing F): Directly bonded to both fluorine and nitrogen, this carbon will experience strong deshielding and exhibit a large one-bond coupling to fluorine (¹JCF).
-
C3 (bearing Br): The C-Br bond will shift this carbon's resonance to a value typical for brominated aromatics. It will also show a two-bond coupling to fluorine (²JCF).
-
C5 (bearing NO₂): The powerful electron-withdrawing nitro group will cause significant deshielding of this carbon.
-
C4 and C6: These carbons, bonded to hydrogen, will be influenced by all substituents. Their assignment can be confirmed by observing their respective couplings to fluorine (³JCF and ³JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C2 | 155 - 160 (d) | ¹JCF ≈ 230 - 260 Hz |
| C3 | 110 - 115 (d) | ²JCF ≈ 30 - 40 Hz |
| C4 | 135 - 140 (d) | ³JCF ≈ 3 - 5 Hz |
| C5 | 145 - 150 (d) | ⁴JCF ≈ 1 - 3 Hz |
| C6 | 148 - 153 (d) | ³JCF ≈ 15 - 20 Hz |
Causality Behind Predictions: Standard chemical shift ranges for aromatic carbons are 125-150 ppm[3]. Carbons directly bonded to fluorine experience both a strong deshielding effect and a characteristically large one-bond coupling constant[4][5]. The nitro group is also a strong deshielding substituent. The predicted shifts are based on additive models and data from similar halogenated and nitrated pyridines[6][7].
Predicted ¹⁹F NMR Spectrum
With 100% natural abundance and high sensitivity, ¹⁹F NMR provides a clean, direct window into the fluorine's environment.[8]
-
F2 Signal: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring. The signal should appear as a doublet of doublets (dd) due to coupling to the H4 proton (⁴JFH) and potentially a smaller coupling to the H6 proton (⁴JFH).
| Nucleus | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F2 | -70 to -90 | dd | ⁴J(F2-H4) ≈ 1.5 - 2.5 Hz, ⁴J(F2-H6) ≈ 0.5 - 1.5 Hz |
Causality Behind Predictions: The chemical shift range for aryl fluorides (Ar-F) is broad, but values for fluoropyridines typically fall within the predicted range relative to the standard CFCl₃[9]. The presence of multiple electron-withdrawing groups tends to shift the fluorine resonance downfield (less negative ppm value)[8].
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the nitro group and vibrations from the substituted pyridine ring.
| Predicted Frequency (cm⁻¹) | Assignment | Intensity |
| 1520 - 1550 | Asymmetric NO₂ Stretch | Strong |
| 1340 - 1360 | Symmetric NO₂ Stretch | Strong |
| 1580 - 1610 | C=N and C=C Ring Stretching | Medium |
| 1200 - 1250 | C-F Stretch | Strong |
| 800 - 850 | C-H Out-of-plane Bending | Medium |
| 550 - 650 | C-Br Stretch | Medium |
Causality Behind Predictions: The asymmetric and symmetric stretches of the nitro group are typically very strong and characteristic, making them excellent diagnostic peaks. Aromatic C-F bonds give rise to a strong absorption in the 1200-1250 cm⁻¹ region. The pyridine ring itself has several characteristic stretching vibrations[10][11].
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion at m/z 220 and 222, with nearly equal intensity (approx. 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[12].
-
Fragmentation: The fragmentation is likely initiated by the loss of the weakest bonds or stable neutral molecules.
Caption: Plausible EI fragmentation pathway for this compound.
Key Predicted Fragments:
| m/z (for ⁷⁹Br) | Proposed Identity | Notes |
| 220/222 | [M]⁺˙ | Molecular ion, showing 1:1 bromine isotope pattern |
| 174/176 | [M - NO₂]⁺˙ | Loss of nitro group |
| 141 | [M - Br]⁺ | Loss of bromine radical |
| 90 | [M - NO₂ - HCN]⁺˙ | Subsequent loss of HCN from the pyridine ring |
Causality Behind Predictions: In EI-MS, aromatic systems are relatively stable, often showing a prominent molecular ion[13]. For halogenated compounds, the loss of the halogen radical is a common fragmentation pathway[12][14]. The nitro group can also be readily lost as NO₂. Subsequent fragmentation often involves the cleavage of the stable aromatic ring, typically through the loss of molecules like HCN for pyridines[15].
Standard Experimental Protocols
To obtain high-quality data that can be compared to these predictions, the following standard methodologies are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire data with direct observation using the fluorine channel of the probe. A simple pulse-acquire sequence is sufficient. Use CFCl₃ as an external or internal reference (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS (¹H, ¹³C) or CFCl₃ (¹⁹F) reference.
ATR-IR Spectroscopy Protocol
-
Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal using the pressure clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard Electron Ionization (EI) with an electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak, paying close attention to the bromine isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The spectroscopic profile of this compound is predicted to be highly characteristic, defined by the unique interplay of its three functional groups. The ¹H NMR spectrum will feature two significantly downfield-shifted protons. The ¹³C and ¹⁹F NMR spectra will be distinguished by large C-F coupling constants. The IR spectrum will be dominated by strong nitro group absorptions, and the mass spectrum will be anchored by the unmistakable 1:1 isotopic pattern of the bromine-containing molecular ion. This predictive guide serves as a robust framework for the empirical analysis and confirmation of this valuable synthetic intermediate.
References
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1H, 13C and 17O NMR study of substituted nitropyridines | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. compoundchem.com [compoundchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. savemyexams.com [savemyexams.com]
Navigating the Solubility Landscape of 3-Bromo-2-fluoro-5-nitropyridine: A Technical Guide for Researchers
In the fast-paced world of drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy. This in-depth technical guide focuses on 3-Bromo-2-fluoro-5-nitropyridine, a key building block in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its solubility in common organic solvents.
Understanding the Molecule: Physicochemical Profile
This compound (CAS No. for isomer: 1532517-95-5) is a substituted pyridine ring with a molecular weight of approximately 220.99 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and a nitro group, imparts a unique electronic and steric profile that dictates its interaction with various solvents.
The presence of the electronegative fluorine and nitro groups, along with the bromine atom, creates a polar character within the molecule. However, the aromatic pyridine ring and the halogen atoms also contribute to its lipophilic nature. An estimated LogP (octanol-water partition coefficient) of 1.8914 for the isomeric compound 5-bromo-3-fluoro-2-nitropyridine suggests a degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[1]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (Predicted/Reported for Isomers) | Source |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1] |
| Molecular Weight | 220.99 g/mol | [1] |
| XLogP3 (Isomer) | 1.22 | [2] |
| Boiling Point (Predicted) | 265.4 ± 35.0 °C | [2] |
| Melting Point (Isomer) | 60-61.5 °C | [2] |
| Water Solubility (Isomer) | Slightly soluble | [2][3] |
Predicted Solubility in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar nitropyridine derivative. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |
| Acetone | Polar Aprotic | High | The high dipole moment of acetone makes it a good solvent for polar compounds. |
| Ethyl Acetate | Moderately Polar | Moderate | As a moderately polar solvent, ethyl acetate is likely to be a suitable solvent, balancing polarity and lipophilicity. |
| Dichloromethane | Nonpolar | Moderate | The ability of dichloromethane to dissolve a wide range of organic compounds suggests it will likely solubilize this compound to a reasonable extent. |
| Chloroform | Nonpolar | Moderate | Similar to dichloromethane, chloroform is a versatile organic solvent that should exhibit moderate solvating power for this compound. |
| Toluene | Nonpolar | Low to Moderate | The nonpolar aromatic nature of toluene may lead to lower solubility compared to more polar solvents, but some dissolution is expected due to the aromaticity of the pyridine ring. |
| Hexane | Nonpolar | Low | As a nonpolar aliphatic solvent, hexane is unlikely to be a good solvent for the polar this compound. |
| Dimethylformamide (DMF) | Polar Aprotic | High | The high polarity and dielectric constant of DMF make it an excellent solvent for a wide range of polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve many otherwise poorly soluble compounds. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The experimental workflow is designed to ensure equilibrium is reached and that the measured concentration accurately reflects the solubility at a given temperature.
References
An In-depth Technical Guide on the Electron-Withdrawing Effects of Substituents on 3-Bromo-2-fluoro-5-nitropyridine
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 3-Bromo-2-fluoro-5-nitropyridine, a key building block in modern medicinal chemistry and organic synthesis.[1][2] The strategic arrangement of a nitro group, a fluorine atom, and a bromine atom on the pyridine core creates a unique reactivity profile, primarily governed by potent electron-withdrawing effects. This document will dissect the individual and collective impacts of these substituents on the electron density of the pyridine ring, focusing on the interplay of inductive and resonance effects. Furthermore, this guide will explore the implications of these electronic characteristics on the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Detailed experimental protocols for the synthesis and a representative SNAr reaction are provided, alongside a thorough spectroscopic characterization of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical attributes of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in critical biological interactions.[3] The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[4][5] this compound has emerged as a particularly valuable intermediate due to its trifecta of functional groups that synergistically activate the pyridine ring for a range of chemical transformations.[1][6]
The core of this molecule's utility lies in the profound electron-withdrawing nature of its substituents. The nitro group, fluorine atom, and to a lesser extent, the bromine atom, collectively deplete the pyridine ring of electron density.[7][8][9] This electron deficiency is not uniform and creates specific sites of high electrophilicity, dictating the regioselectivity of nucleophilic attack. Understanding the nuanced electronic effects at play is paramount for predicting and controlling the outcomes of reactions involving this versatile building block.
Dissecting the Electronic Landscape: A Deep Dive into Substituent Effects
The reactivity of this compound is a direct consequence of the cumulative electron-withdrawing effects of its substituents. These effects can be broadly categorized into two fundamental phenomena: the inductive effect and the resonance effect.
The Dominant Electron Sink: The Nitro Group
The nitro (-NO₂) group is a powerful electron-withdrawing group, acting through both a potent negative inductive effect (-I) and a strong negative resonance effect (-M or -R).[7][8][10]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework. This effect decreases with distance but significantly contributes to the overall electron deficiency of the ring.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms, as depicted in the resonance structures below. This delocalization is most pronounced when the nitro group is at positions that are ortho or para to the reacting center, effectively stabilizing the negative charge in the intermediate of a nucleophilic aromatic substitution.[11][12]
The Dual Nature of Halogens: Fluorine and Bromine
Halogens exhibit a fascinating duality in their electronic influence, characterized by an electron-withdrawing inductive effect and an electron-donating resonance effect.
-
Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect, significantly polarizing the C-F bond and withdrawing electron density from the pyridine ring.[13] However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M effect).[14] In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack but activation towards nucleophilic attack.[14] The substitution of fluorine can also enhance the thermal stability of the aromatic ring.[15][16]
-
Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Similar to fluorine, it possesses a +M effect due to its lone pairs. For bromine and other heavier halogens, the +M effect is generally weaker than their -I effect. The pyridine ring is electron-deficient in nature, and the presence of a bromine atom can make it susceptible to nucleophilic attack, leading to the displacement of the bromine.[17]
The interplay of these effects is visually summarized in the diagram below, illustrating the flow of electron density within the this compound molecule.
Caption: Electron-withdrawing effects on the pyridine ring.
Reactivity and Synthetic Utility: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron-deficient character of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][6] This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[11][12] A nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored.
In this compound, the positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. The presence of good leaving groups (F and Br) at positions 2 and 3 further facilitates these reactions. The fluorine atom at the 2-position is generally a better leaving group than the bromine atom at the 3-position in SNAr reactions on such activated systems.
The general workflow for a typical SNAr reaction involving this compound is depicted below.
Caption: General workflow for an SNAr reaction.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration and subsequent bromination of a suitable pyridine precursor. While multiple synthetic strategies exist, a representative procedure is outlined below. It is crucial to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology:
-
Nitration of 2-Fluoropyridine: To a cooled (0-5 °C) solution of fuming sulfuric acid, cautiously add 2-fluoropyridine dropwise while maintaining the internal temperature below 10 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of fuming sulfuric acid and fuming nitric acid to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while maintaining a low temperature.
-
Extraction and Isolation of 2-Fluoro-5-nitropyridine: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-nitropyridine.
-
Bromination: Dissolve the 2-fluoro-5-nitropyridine in a suitable solvent (e.g., acetic acid). Add a brominating agent (e.g., N-bromosuccinimide or bromine) and a catalyst if necessary.
-
Reaction: Heat the reaction mixture and monitor its progress.
-
Purification: After completion, cool the reaction mixture and perform an appropriate workup, followed by purification by column chromatography or recrystallization to yield this compound.
Representative SNAr Reaction: Synthesis of a Substituted Aminopyridine
This protocol describes a typical SNAr reaction where the fluorine atom at the 2-position is displaced by an amine nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.[18]
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the product may form.
-
Isolation and Purification: Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-3-bromo-5-nitropyridine derivative.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected spectroscopic data for the title compound.
| Technique | Expected Observations |
| ¹H NMR | Two signals in the aromatic region, each appearing as a doublet of doublets due to H-H and H-F coupling. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and bromo groups will also be significantly deshielded. |
| ¹⁹F NMR | A single resonance, typically referenced to CFCl₃. The chemical shift will be characteristic of a fluorine atom attached to an electron-deficient aromatic ring. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹). C-F and C-Br stretching vibrations will also be present in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[2][6][19] The ability to selectively introduce nucleophiles at the 2-position, followed by further functionalization at the 3-position (e.g., via cross-coupling reactions) or modification of the nitro group, provides a powerful platform for generating diverse molecular scaffolds. This versatility is highly sought after in the development of new therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[4][5]
Conclusion
This compound is a highly activated and versatile building block in organic synthesis. The synergistic electron-withdrawing effects of the nitro, fluoro, and bromo substituents create a profoundly electron-deficient pyridine ring, predisposing it to facile nucleophilic aromatic substitution. A thorough understanding of the interplay between inductive and resonance effects is crucial for predicting and exploiting its reactivity. The experimental protocols and spectroscopic data provided in this guide serve as a practical resource for researchers aiming to incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. brainly.com [brainly.com]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
- 14. Khan Academy [en.khanacademy.org]
- 15. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Page loading... [guidechem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
A Guide to the Safe Handling and Use of 3-Bromo-2-fluoro-5-nitropyridine for Synthetic Chemistry Applications
Audience: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-2-fluoro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. The presence of three distinct functional groups—a bromo and a fluoro group ortho to the ring nitrogen, and a strong electron-withdrawing nitro group—allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. However, the same chemical characteristics that make it synthetically useful also necessitate stringent safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Toxicological Profile
A thorough understanding of a reagent's intrinsic hazards is the cornerstone of laboratory safety. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin[1][2][3][4][5]. The presence of halogens and a nitro group on an aromatic system often correlates with significant biological activity and potential toxicity.
-
Skin and Eye Irritation: It is a potent irritant, capable of causing skin irritation and serious eye damage[2][3][4][5][6]. Direct contact must be avoided at all times.
-
Respiratory Irritation: Inhalation of the dust or its vapors can lead to respiratory tract irritation[2][3][5][6].
-
Sensitization: While not universally reported, related halogenated and nitrated aromatic compounds can act as sensitizers. Prudence dictates treating it as a potential skin sensitizer.
Table 1: GHS Classification and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product[2][5]. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing[2]. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water[5][6]. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][5]. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[5][6]. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach, combining engineering controls with appropriate PPE, is mandatory. The primary goal is to minimize or eliminate any possibility of exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood[7]. This is the most critical engineering control for preventing inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[8][9].
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[10][11].
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield should be worn over goggles during procedures with a high risk of splashing[4][10][12].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Given the compound's dermal toxicity, double-gloving is recommended, especially for prolonged tasks. Always inspect gloves for tears or holes before use[4][12][13][14].
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For large-scale operations, a chemically resistant apron is also recommended[9][12].
-
Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood (e.g., large-scale spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[2][15].
Caption: Layered protection model for handling hazardous chemicals.
Safe Handling and Experimental Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing risk during experimentation.
Weighing and Transfer
-
Preparation: Before handling the compound, ensure the fume hood sash is at the appropriate height and the work area is decontaminated and clear of clutter.
-
Don PPE: Put on all required PPE as outlined in section 2.2.
-
Weighing: Weigh the solid directly into a tared, sealed container or reaction vessel inside the fume hood. Use a dedicated spatula and minimize any actions that could generate dust.
-
Transfer: If transferring the solid to a reaction flask, do so carefully within the fume hood. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
Reaction Conditions
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases[1][7][9][15]. Reactions with these materials can be highly exothermic and should be approached with extreme caution, utilizing slow addition and temperature control.
-
Thermal Stability: Avoid excessive heating. Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF)[15]. All reactions should be conducted with appropriate temperature monitoring and control.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][11][16][17].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes[4][11][17]. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][3][4][17].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][15][17].
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2]. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste using non-sparking tools[8][15].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations[18].
Caption: Workflow for responding to a chemical spill.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials[1][8][9].
-
Disposal: All waste material, including empty containers and contaminated disposables, must be treated as hazardous waste. It should be collected in properly labeled, sealed containers and disposed of through an approved hazardous waste program, in accordance with all federal, state, and local regulations[18]. Never pour chemical waste down the drain[1][18].
Conclusion
This compound is a valuable reagent whose safe use is predicated on a robust understanding of its hazards and a disciplined approach to laboratory practice. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks and continue to leverage this versatile compound for scientific innovation.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. accelachem.com [accelachem.com]
- 14. uwyo.edu [uwyo.edu]
- 15. fishersci.com [fishersci.com]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
The Strategic Utility of 3-Bromo-2-fluoro-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-2-fluoro-5-nitropyridine has emerged as a powerhouse scaffold, offering a unique combination of reactive sites that empower medicinal chemists to construct complex molecular architectures with high precision and versatility. This technical guide provides an in-depth exploration of the potential applications of this compound, grounded in its inherent chemical reactivity and demonstrated utility in the synthesis of clinically relevant molecules. By dissecting its reactivity profile and presenting detailed synthetic strategies, this document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery endeavors.
Introduction: The Versatility of a Polysubstituted Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The introduction of specific substituents onto this core can dramatically modulate its physicochemical properties and biological activity. This compound (CAS No: 1868-58-2) is a prime example of a strategically functionalized pyridine, featuring a unique convergence of three key reactive moieties: a bromine atom, a fluorine atom, and a nitro group.[2] This trifecta of functional groups, situated on an electron-deficient pyridine ring, bestows upon the molecule a remarkable reactivity profile, making it an invaluable intermediate in the synthesis of a diverse array of bioactive compounds.
The electron-withdrawing nature of the nitro group and the fluorine atom significantly activates the pyridine ring towards nucleophilic attack, while the bromine and fluorine atoms serve as versatile handles for a range of cross-coupling and substitution reactions. This inherent reactivity allows for the sequential and regioselective introduction of various pharmacophoric elements, a critical aspect in the iterative process of drug design and optimization.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFN₂O₂ | [2] |
| Molecular Weight | 220.99 g/mol | [2] |
| CAS Number | 1868-58-2 | [2] |
| Appearance | White to yellow to brown solid | |
| Melting Point | 54-58 °C |
Spectroscopic Data (Representative for Halonitropyridines):
-
¹H NMR: The proton NMR spectrum of related halonitropyridines typically shows distinct signals for the pyridine ring protons, with chemical shifts influenced by the electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will reflect the electron-deficient nature of the pyridine ring, with characteristic shifts for the carbon atoms bearing the bromo, fluoro, and nitro groups.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and NO₂ functional groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic isotopic patterns for the bromine atom.
Reactivity Profile and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro and fluoro substituents, is the driving force behind its reactivity.
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong activation by the para-nitro group and the inherent electron deficiency of the pyridine ring. The bromine at C3 can also undergo SNAr, though generally under more forcing conditions. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing a facile route to a diverse library of substituted pyridines.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.1-1.5 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Caption: Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., dioxane/water).
-
Inert Atmosphere: The vessel is thoroughly degassed and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This transformation is of paramount importance as it unveils a versatile amino functionality that can be further elaborated through a variety of reactions, including amide bond formation, sulfonylation, and diazotization, opening up a vast chemical space for derivatization.
Case Study: Application in the Synthesis of Kinase Inhibitors
While direct synthesis of a named drug using this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of prominent kinase inhibitors provides a compelling case for its application. A notable example is the KRAS G12C inhibitor Sotorasib (AMG 510), the first approved targeted therapy for this previously "undruggable" cancer driver.[4][5][6][7] The synthesis of Sotorasib involves intermediates that are structurally analogous to derivatives of this compound, highlighting the utility of this scaffold in constructing complex, biologically active molecules.
The general synthetic strategy for many kinase inhibitors involves the sequential functionalization of a polysubstituted heterocyclic core. The reactivity profile of this compound is ideally suited for such a strategy. For instance, an SNAr reaction at the C2 position could be followed by a Suzuki or Buchwald-Hartwig coupling at the C3 position, and finally, reduction of the nitro group at C5 to introduce a key pharmacophoric element.
Potential Therapeutic Applications
Based on the known biological activities of structurally related pyridine derivatives, compounds synthesized from this compound are anticipated to have potential applications in several therapeutic areas:
-
Oncology: As demonstrated by the synthesis of analogous compounds for kinase inhibitors, this scaffold is highly relevant for the development of targeted cancer therapies.
-
Anti-inflammatory Diseases: Many kinase signaling pathways are implicated in inflammatory processes, suggesting that inhibitors derived from this building block could have anti-inflammatory properties.[7][8][9]
-
Antiviral and Antibacterial Agents: The pyridine nucleus is a common feature in many antimicrobial agents. The versatile functionalization of the this compound core allows for the exploration of this chemical space for novel anti-infective agents.
-
Neurodegenerative Diseases: Heterocyclic compounds play a significant role in the development of treatments for neurodegenerative disorders.[10][11][12][13] The ability to generate diverse libraries of compounds from this starting material makes it an attractive platform for screening against targets relevant to these diseases.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of reactive functional groups on an activated pyridine ring provides a powerful platform for the efficient construction of complex and diverse molecular libraries. The demonstrated utility of analogous structures in the synthesis of clinically important drugs, such as kinase inhibitors, underscores the immense potential of this compound. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the pace of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1309833-32-6|3-Bromo-2-fluoro-5-nitroaniline|BLD Pharm [bldpharm.com]
- 12. Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Gateway: A Technical Guide to 3-Bromo-2-fluoro-5-nitropyridine in Modern Drug Discovery
For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel chemical entities. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-2-fluoro-5-nitropyridine (CAS No: 1868-58-2) has emerged as a powerhouse, offering a unique combination of reactive sites that unlock diverse and complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, critical applications in drug discovery, and the scientific principles governing its reactivity.
The Strategic Advantage: Physicochemical Properties and Commercial Availability
This compound is a crystalline solid, typically appearing as a pale yellow to light brown powder, with a melting point in the range of 60-61.5°C.[1] It is slightly soluble in water.[1] Its molecular structure is the key to its synthetic versatility, featuring a pyridine ring adorned with three distinct functional groups: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position.[2] This specific arrangement of a reactive halogen and potent electron-withdrawing groups makes it a highly valuable intermediate in pharmaceutical and fine chemical industries.[2]
Commercial Availability and Suppliers
This key intermediate is readily available from a range of chemical suppliers, typically at a purity of 97% or higher. When sourcing this compound, researchers should consider not only the purity but also the supplier's ability to provide comprehensive analytical data and technical support.
| Supplier | Purity | Notes |
| Thermo Scientific Chemicals | 97% | Formerly part of the Alfa Aesar portfolio.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | ≥99% | A specialized supplier of fine chemicals for research and development.[4] |
| AChemBlock | 97% | Offers a range of novel building blocks.[5] |
| Georganics | High Purity | Provides various batch sizes from milligrams to multi-kilogram quantities.[2] |
| Frontier Specialty Chemicals | Not specified | - |
| Sigma-Aldrich | Not specified | -[6] |
| ChemicalBook | Multiple | A platform with various suppliers from different regions. |
Core Applications in Drug Discovery: A Tale of Two Reactions
The synthetic utility of this compound is primarily centered around two powerful reaction classes that are mainstays in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is activated towards nucleophilic attack. In this compound, the fluorine atom at the 2-position is the primary site for SNAr, as the negative charge of the intermediate Meisenheimer complex is effectively stabilized by the adjacent nitrogen atom and the para-nitro group.[6]
Expert Insight: The choice of the fluorine atom as the leaving group over bromine in SNAr reactions on such activated rings is a classic example of the "element effect" in these reactions. While the C-F bond is stronger than the C-Br bond, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon at the 2-position more electrophilic and thus more susceptible to attack.
Exemplary Protocol: SNAr with Amines (Adapted from related fluoropyridines)
This protocol is a general guideline adapted from procedures for similar activated fluoropyridines and should be optimized for specific substrates.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The bromine atom at the 3-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.[7][8]
Expert Insight: A key challenge in the Suzuki coupling of pyridine halides is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[7] The choice of a suitable phosphine ligand is therefore critical to shield the palladium center and facilitate the catalytic cycle. For substrates like this compound, the electron-deficient nature of the ring can also influence the oxidative addition step.
Exemplary Protocol: Suzuki-Miyaura Coupling (Adapted from related bromopyridines)
This protocol is a general guideline adapted from established procedures for bromopyridines and should be optimized for specific substrates.[7][8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in the Synthesis of Bioactive Molecules: A Case Study in GSK-3 Inhibitors
The functional group handles on this compound make it an attractive starting material for the synthesis of kinase inhibitors, a critical class of therapeutics. For instance, related pyridyl ureas have been investigated as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key target in neurodegenerative diseases like Alzheimer's and in metabolic disorders.[1][9] The synthesis of such compounds often involves a convergent approach where the pyridine core, derived from intermediates like this compound, is coupled with other fragments.[9]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. In general, for related nitropyridine compounds, the hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[10]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a versatile and highly valuable building block for the modern synthetic chemist, particularly in the realm of drug discovery. Its unique substitution pattern allows for selective and efficient functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, empowers researchers to construct complex molecular architectures and accelerate the development of novel therapeutics.
References
- 1. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-3-fluoro-2-nitropyridine - High purity | EN [georganics.sk]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-2-chloro-5-nitropyridine | [frontierspecialtychemicals.com]
- 6. 3-Bromo-5-nitropyridine manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to 3-Bromo-2-fluoro-5-nitropyridine: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 3-Bromo-2-fluoro-5-nitropyridine has emerged as a critical intermediate, valued for its unique constellation of functional groups that offer a powerful toolkit for synthetic chemists. Its pyridine core, activated by potent electron-withdrawing nitro and fluoro groups, combined with a strategically placed bromine atom, provides multiple, distinct reaction sites. This guide offers an in-depth analysis of its chemical properties, synthesis, and pivotal role in constructing complex molecular architectures destined for therapeutic applications.
The inherent reactivity of this compound allows it to serve as a linchpin in complex synthetic routes. The fluorine atom can enhance the metabolic stability and binding affinity of a final drug candidate, the nitro group can be readily transformed into an amine for further derivatization, and the bromine atom provides a reactive handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This trifecta of functionality makes this compound an indispensable resource for accelerating drug discovery pipelines.[2]
Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. All quantitative data are summarized in Table 1 for clarity and ease of reference.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1868-58-2 | [3] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [3] |
| Molecular Weight | 220.98 g/mol | [3] |
| Appearance | White to yellow powder or crystals | N/A |
| Melting Point | 60-61.5 °C | N/A |
| Boiling Point | 265.4 ± 35.0 °C (Predicted) | N/A |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in water | N/A |
Synthesis and Characterization
A general procedure for the synthesis of a related isomer, 2-Bromo-5-fluoro-3-nitropyridine, involves the conversion of a hydroxypyridine to a bromopyridine using reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[4] This highlights a common strategy for introducing bromine onto such heterocyclic systems.
Inferred Synthesis Protocol: Electrophilic Bromination
The most direct conceptual pathway to this compound is the selective bromination of 2-fluoro-5-nitropyridine at the C3 position.
Reaction Scheme:
Caption: Inferred synthesis via electrophilic bromination.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-fluoro-5-nitropyridine (1.0 equiv) in a suitable acidic solvent, such as glacial acetic acid or concentrated sulfuric acid, in a flask equipped with a stirrer and cooled in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) or a solution of bromine (1.05 equiv) in the same solvent, maintaining the temperature below 10 °C. The acid acts as a catalyst, activating the bromine for electrophilic attack.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Neutralization: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR spectral data can be predicted based on the analysis of closely related structures.[5][6]
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield than the proton at C4.
-
¹³C NMR: The spectrum would display five distinct signals for the pyridine ring carbons. The carbon atoms attached to the electronegative fluorine (C2) and nitro group (C5) would be significantly deshielded and appear at higher chemical shifts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₅H₂BrFN₂O₂, by providing a highly accurate mass measurement of the molecular ion. Predicted m/z values for various adducts are available.[7]
Core Reactivity and Application in Drug Synthesis
The synthetic utility of this compound stems from its highly functionalized and electron-deficient pyridine core. This structure is primed for two of the most powerful reaction classes in modern medicinal chemistry: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing effects of the nitro group and the fluorine atom make the pyridine ring highly susceptible to attack by nucleophiles. The fluorine atom at the C2 position is an excellent leaving group in SₙAr reactions.
Mechanism Rationale: This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride ion. This pathway is particularly effective for installing amine-containing fragments, which are ubiquitous in bioactive molecules.
Caption: SₙAr reaction workflow on the pyridine core.
Exemplary Protocol: Reaction with an Amine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equiv) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Reaction: Stir the mixture at a suitable temperature (from room temperature to 80 °C) for 2-12 hours. The progress is monitored by TLC.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The bromine atom at the C3 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a C-C bond, connecting the pyridine core to a wide variety of aryl or heteroaryl groups.
Mechanism Rationale: The Suzuki reaction involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the bromopyridine to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction is exceptionally tolerant of various functional groups, making it a workhorse in late-stage diversification of drug candidates.[8][9]
Caption: Key components for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically aqueous sodium carbonate or potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.
Application in Kinase Inhibitor Scaffolds
While a direct, published synthesis of a marketed drug using this compound is not available, its structural motifs are highly relevant to the development of kinase inhibitors, a major class of cancer therapeutics.[10] The 2-aminopyridine scaffold, readily accessible from this intermediate via SₙAr, is a known "hinge-binding" motif that interacts with the ATP-binding site of many kinases. Subsequent Suzuki coupling at the C3 position allows for the introduction of larger aromatic fragments that can occupy other pockets of the enzyme, enhancing potency and selectivity.[11] The nitro group can be reduced to an amine, providing another point for diversification, for example, to improve solubility or modulate pharmacokinetic properties.[12]
Safety and Handling
As a halogenated nitropyridine, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its well-defined reactivity allows for sequential, controlled modifications through cornerstone reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling. For researchers in drug discovery, this intermediate provides a reliable and powerful platform for the rapid generation of diverse chemical libraries and the streamlined synthesis of complex target molecules, particularly within the crucial field of kinase inhibitors. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. PubChemLite - 3-bromo-5-fluoro-2-nitropyridine (C5H2BrFN2O2) [pubchemlite.lcsb.uni.lu]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. innospk.com [innospk.com]
Stability and storage conditions for 3-Bromo-2-fluoro-5-nitropyridine
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-fluoro-5-nitropyridine
Introduction
This compound (CAS No: 1868-58-2) is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its utility as a versatile building block stems from the unique electronic properties conferred by its substituents: a pyridine ring activated by a nitro group, and two distinct halogen atoms—fluorine and bromine—offering differential reactivity for synthetic transformations.[1] This specific arrangement of electron-withdrawing groups makes the compound particularly susceptible to various chemical reactions, most notably nucleophilic aromatic substitution (SNAr).[1][3]
Understanding the chemical stability and defining precise storage conditions for this intermediate is not merely a matter of regulatory compliance but a critical necessity for ensuring its quality, purity, and reactivity. Degradation can lead to the formation of impurities that may compromise the outcome of sensitive synthetic steps, impact final product yields, and introduce complexities in purification. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and a framework for conducting robust stability assessments.
Chemical Profile and Inherent Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing nitro group at the 5-position, significantly lowers the electron density of the aromatic ring. This electronic deficit activates the ring towards attack by nucleophiles.[3]
The key mechanistic pathway governing its reactivity is Nucleophilic Aromatic Substitution (SNAr) .[3] In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[3]
For this compound, the primary sites for SNAr are C2 (bearing the fluorine) and C3 (bearing the bromine). The general order of leaving group ability for halogens in activated SNAr systems is F > Cl > Br > I.[4] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[4] Consequently, the C2-F bond is the most probable site of nucleophilic attack, making the compound highly sensitive to nucleophilic reagents, including water (hydrolysis), alcohols, and amines.
Critical Factors Influencing Stability
Based on its inherent reactivity, several environmental factors must be meticulously controlled to prevent degradation.
Moisture and Humidity (Hydrolytic Stability)
Moisture is a primary concern. Water can act as a nucleophile, leading to the hydrolysis of the compound, likely displacing the highly reactive fluorine atom to form 3-Bromo-2-hydroxy-5-nitropyridine. This reaction is often catalyzed by acidic or basic conditions. The presence of moisture can significantly reduce the purity of the material over time. Therefore, storage in a dry, low-humidity environment is essential.
Temperature
While the compound is reported to be chemically stable under standard ambient temperatures, elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.[1][5] High heat can also provide the activation energy for unwanted reactions with trace impurities or atmospheric components. For long-term storage, maintaining cool or even refrigerated conditions is a prudent measure to maximize shelf life.[1]
Light (Photostability)
Chemical Incompatibility
The electrophilic nature of the pyridine ring dictates its incompatibility with several classes of chemicals:
-
Strong Bases and Nucleophiles: Reagents like hydroxides, alkoxides, and amines will readily participate in SNAr reactions, leading to rapid degradation.
-
Strong Oxidizing Agents: These can react with the pyridine ring or other parts of the molecule, leading to decomposition.[8]
-
Strong Acids: While the pyridine nitrogen can be protonated by acids, strong acidic conditions can catalyze hydrolysis and other degradation pathways.[1]
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Container: Store in a tightly sealed, airtight container to prevent moisture ingress and exposure to the atmosphere. Materials like amber glass or high-density polyethylene (HDPE) are suitable.
-
Atmosphere: For maximum long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to displace both oxygen and moisture.[9]
-
Temperature: Store in a cool, dry, and well-ventilated place.[5][8][10] For long-term storage, refrigeration (2-8°C) is recommended.[1] Avoid freezing.
-
Light Protection: The storage area and container should protect the material from light.[6]
-
Handling: Handle the material in a well-ventilated area, preferably a fume hood, to avoid inhalation.[11] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[11][12]
-
Retest Period: As a general guideline for research-grade chemicals where extensive stability data may not be public, one supplier recommends a re-evaluation of purity after 12 months from receipt, assuming proper storage.[13]
Framework for a Comprehensive Stability Assessment Program
A robust stability study is essential to scientifically determine the shelf-life and confirm optimal storage conditions. The following program, based on ICH guidelines, provides a self-validating system for assessing the stability of this compound.[8]
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products and impurities. This is known as a Stability-Indicating Method (SIM).[14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16][17]
Experimental Protocol: Forced Degradation Study
Causality: This study is performed to intentionally degrade the compound under harsh conditions. This helps identify likely degradation products and ensures the chosen analytical method can resolve them from the parent compound, thus proving its "stability-indicating" nature.[17]
-
Preparation : Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis : To one sample, add 1N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis : To another sample, add 1N NaOH and keep at room temperature for several hours.
-
Oxidative Degradation : Treat a sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[17]
-
Thermal Degradation : Expose a solid sample and a solution sample to dry heat (e.g., 80-100°C).
-
Photolytic Degradation : Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[6][7]
-
Analysis : Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. The goal is to achieve 5-20% degradation.
-
Verification : Use a photodiode array (PDA) detector to check for peak purity of the parent peak in all chromatograms. If necessary, use LC-MS to identify major degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.[16]
Formal Stability Study Protocol
Once the SIM is established, the formal study can begin using at least three representative batches of the material.[8]
Data Presentation: ICH Stability Study Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12 months, then annually |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 1: Recommended conditions for formal stability testing based on ICH guidelines. Intermediate testing is only required if a significant change occurs during accelerated testing.[18]
Experimental Protocol: Long-Term and Accelerated Stability Study
-
Sample Preparation : Package the required number of samples for each time point and condition in the intended long-term storage container.
-
Storage : Place the samples into calibrated stability chambers set to the conditions outlined in Table 1.
-
Sample Pulls : At each scheduled time point, remove the designated samples from the chambers.
-
Analysis : Allow samples to equilibrate to room temperature. Analyze them using the validated stability-indicating HPLC method for purity, assay, and degradation products. Also, perform physical evaluations (e.g., appearance, color).
-
Data Evaluation : Analyze the data for trends. A significant change is typically defined as a failure to meet the established acceptance criteria for purity and assay. Data from the accelerated study can be used to predict the shelf-life under long-term conditions.[8][19]
Mandatory Visualization: Stability Assessment Workflow
Caption: Workflow for a comprehensive stability assessment program.
Conclusion
This compound is a chemically stable compound when stored under appropriate conditions. Its primary degradation pathway is driven by its high susceptibility to nucleophilic aromatic substitution, making exclusion of moisture and incompatible nucleophilic reagents the cornerstone of its stability management. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical for preserving its purity and ensuring its performance in high-stakes synthetic applications. For drug development professionals, implementing a formal stability testing program based on ICH guidelines is a mandatory step to scientifically establish a retest period and provide robust, data-driven justification for storage and handling protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. innospk.com [innospk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. japsonline.com [japsonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. japsonline.com [japsonline.com]
- 19. www3.paho.org [www3.paho.org]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of 3-Bromo-2-fluoro-5-nitropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note focuses on a particularly relevant transformation for the pharmaceutical industry: the palladium-catalyzed cross-coupling of 3-bromo-2-fluoro-5-nitropyridine with various arylboronic acids.[3] The resulting 3-aryl-2-fluoro-5-nitropyridine scaffold is a key building block in the synthesis of complex molecules with potential therapeutic applications. The presence of the fluorine atom and the nitro group offers unique electronic properties and vectors for further functionalization, making this reaction a critical tool for drug discovery and development.[4][5]
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This is often the rate-determining step.[1][6] The electron-withdrawing nature of the nitro and fluoro groups on the pyridine ring facilitates this step by making the carbon-bromine bond more susceptible to cleavage.[9] The palladium atom inserts into the C-Br bond, forming a square planar palladium(II) intermediate.[7][9]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium(II) complex.[2][10] A base is essential for this process; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[11][12] This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new palladium-carbon bond with the incoming aryl group.[6][13]
-
Reductive Elimination: In the final step, the two organic groups (the pyridine and the aryl moiety) coupled on the palladium(II) center are eliminated to form the desired biaryl product.[2][7] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9] The reductive elimination typically proceeds with retention of stereochemistry.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[14] The following protocols provide a general framework that should be optimized for specific arylboronic acids and desired scales.
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a standard method using a palladium catalyst with a phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Degas the solvent system by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[14]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-2-fluoro-5-nitropyridine.
Data Presentation: Typical Reaction Conditions and Yields
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 80-90 |
| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 10 | 75-85 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 8 | 70-80[17] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | KF (3) | THF | 70 | 18 | 88-96 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Workflow Visualization
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst that generates the active Pd(0) species in situ can be beneficial.[4]
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[11]
-
Protodeborylation: Boronic acids can be susceptible to hydrolysis, especially heteroaryl boronic acids.[9] Running the reaction under anhydrous conditions or using boronic esters can mitigate this side reaction.[18][19]
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly if the reaction is not sufficiently deoxygenated.[9]
-
Dehalogenation: Reduction of the starting aryl halide can be a competing pathway. This is sometimes observed with certain solvents or bases.[9]
-
-
Purification Challenges:
-
Residual palladium can be difficult to remove. Various scavenging agents can be employed during workup.
-
Closely eluting byproducts may require careful optimization of the chromatography conditions.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful and versatile transformation for the synthesis of valuable building blocks in drug discovery. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential side reactions are essential for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-5-nitropyridine
Introduction: The Strategic Value of a Trifunctional Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Bromo-2-fluoro-5-nitropyridine has emerged as a powerhouse building block, particularly in the synthesis of kinase inhibitors and other complex molecular targets.[1] Its utility stems from a unique trifecta of functionalities on the pyridine ring:
-
The Bromine Atom (C3): Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse carbon and heteroatom substituents.
-
The Fluoro Group (C2): As a bioisostere for hydrogen, the fluorine atom can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and form key interactions with biological targets.
-
The Nitro Group (C5): This strong electron-withdrawing group activates the pyridine ring, influencing the regioselectivity of coupling reactions. Furthermore, it can be readily reduced to an amino group, providing a subsequent vector for diversification and scaffold elaboration.[2]
This guide provides an in-depth analysis and field-proven protocols for the three most impactful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles that govern reaction success.
Understanding the Reactivity Landscape
The electronic nature of this compound dictates its reactivity in palladium-catalyzed cycles. The electron-deficient character of the pyridine ring, amplified by the nitro and fluoro substituents, generally facilitates the rate-determining oxidative addition step of the palladium(0) catalyst into the C-Br bond. However, the same electronic factors can influence subsequent steps, such as transmetalation and reductive elimination. Careful selection of ligands, bases, and solvents is therefore critical to achieve high yields and avoid side reactions.
Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures. It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[3] For an electron-deficient substrate like this compound, the oxidative addition is generally facile. The critical step is often the transmetalation, which requires activation of the organoboron species by a base.
Causality Behind Protocol Choices:
-
Catalyst System (Pd/Ligand): While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with Pd₂(dba)₃ or Pd(OAc)₂, provide higher turnover numbers and are more effective for challenging heteroaryl couplings.[4] Pd(dppf)Cl₂ is a reliable, all-in-one precatalyst that is also widely used for its robustness.[5]
-
Base: The choice of base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for heteroaryl substrates as it is sufficiently basic without promoting extensive protodeboronation of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio is typically between 4:1 and 10:1 (organic:water).
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
The following table presents representative conditions for the Suzuki coupling of substituted bromopyridines, providing a validated starting point for optimization with this compound.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | ~85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | ~92 | [4] |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 18 | ~88 | [4] |
| 4 | Pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~75-85 | Adapted from[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for substituted bromopyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the bromopyridine).
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming C–N bonds, coupling aryl halides with primary or secondary amines.[6] This reaction is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals. The electron-deficient nature of the this compound substrate makes it an excellent candidate for this transformation.
Causality Behind Protocol Choices:
-
Catalyst System (Pd/Ligand): The success of the Buchwald-Hartwig amination hinges on the ligand. For electron-deficient heteroaryl chlorides and bromides, bulky, electron-rich biaryl phosphine ligands like XantPhos, XPhos, or RuPhos are exceptionally effective.[4][7] They promote the crucial reductive elimination step and prevent catalyst decomposition. G3 (third-generation) precatalysts incorporating these ligands are commercially available and offer excellent reactivity and air stability.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex to form the active palladium-amido species. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be employed, often requiring a more active catalyst system.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are standard. The choice can influence reaction rates and solubility of the palladium intermediates.
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination Conditions
The following table summarizes effective conditions for the amination of analogous bromopyridine systems, which serve as excellent starting points for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 18 | ~95 | [4] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 12 | ~91 | Adapted from[4] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | ~88 | [7] |
| 4 | N-Methylaniline | XPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 100 | 8 | >90 | Adapted from[6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adaptable for various primary and secondary amines.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine coupling partner via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Sonogashira Coupling: Assembly of Alkynyl Pyridines
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting alkynyl pyridines are valuable intermediates, as the alkyne can be further elaborated.
Causality Behind Protocol Choices:
-
Catalyst System (Pd/Cu): The classic system employs a Pd(0) source, often Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also acts as a scavenger for the HBr generated during the reaction. Often, the amine can be used as the solvent or co-solvent.
-
Solvent: Aprotic solvents like THF, DMF, or the amine base itself are commonly used. The reaction must be run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Figure 4. Simplified catalytic cycles for the Sonogashira coupling.
Quantitative Data Summary: Sonogashira Coupling Conditions
The following data is adapted from a study on structurally similar 6-bromo-3-fluoro-2-cyanopyridine, demonstrating excellent applicability.[8]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (as co-solvent) | THF/Et₃N (2:1) | RT | 16 | 93 |
| 2 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (as co-solvent) | THF/Et₃N (2:1) | RT | 16 | 91 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (as co-solvent) | THF/Et₃N (2:1) | RT | 16 | 90 |
| 4 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (as co-solvent) | THF/Et₃N (2:1) | RT | 16 | 85 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the procedure reported by Baati, Brown, et al. for a similar substrate.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and anhydrous Et₃N via syringe (e.g., a 2:1 mixture). The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. For less reactive alkynes or to accelerate the reaction, gentle heating (e.g., 40-60 °C) may be applied.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkynylated pyridine.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings each offer a reliable method for installing carbon and nitrogen substituents at the C3 position. By understanding the mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently leverage this powerful building block to accelerate drug discovery and materials science programs. The protocols and data provided herein serve as a comprehensive, field-tested guide for the successful application of these essential synthetic transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-fluoro-5-nitropyridine with Amines
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3-bromo-2-fluoro-5-nitropyridine with a range of primary and secondary amine nucleophiles. This compound is a highly versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring two distinct halogen leaving groups and a potent electron-withdrawing nitro group, allows for controlled and regioselective functionalization. This guide delves into the mechanistic underpinnings of the SNAr reaction on this substrate, explains the principles of regioselectivity, and provides detailed, field-proven protocols for achieving high-yield synthesis of targeted 2-amino-3-bromo-5-nitropyridine and 3-amino-2-fluoro-5-nitropyridine derivatives.
Introduction: The Strategic Value of this compound in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl and heteroaryl ethers, amines, and thioethers. The reaction proceeds via an addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] Subsequent expulsion of a leaving group restores aromaticity and yields the substituted product.
The reactivity of the aromatic substrate is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][5][6] These groups are essential for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[5][7] In the context of this compound, the 5-nitro group serves as a powerful activating group for nucleophilic attack at both the C-2 and C-3 positions. The pyridine nitrogen itself also contributes to the electron-deficient nature of the ring, further enhancing its susceptibility to nucleophilic attack.[2][6]
A key feature of this substrate is the presence of two different halogen atoms, fluorine and bromine, at positions ortho and meta to the activating nitro group, respectively. This structural arrangement presents an opportunity for regioselective substitution, which is a central theme of this guide.
Mechanistic Insights and Regioselectivity
The SNAr reaction on this compound with an amine nucleophile (R₂NH) can, in principle, yield two isomeric products: the 2-amino-3-bromo-5-nitropyridine (substitution of fluoride) and the 3-amino-2-fluoro-5-nitropyridine (substitution of bromide). The outcome of the reaction is governed by the relative stability of the two possible Meisenheimer intermediates.
The Role of the Leaving Group: Fluorine vs. Bromine
Counterintuitively for those familiar with SN2 reactions, fluoride is an excellent leaving group in SNAr chemistry, often superior to bromide, chloride, and iodide.[2][5][8] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5][7] The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer complex.[7][9] This stabilization lowers the activation energy for the formation of the intermediate, accelerating the overall reaction rate.[7] Therefore, substitution at the C-2 position, displacing the fluoride, is generally kinetically favored.
The Influence of the Nitro Group
The 5-nitro group is positioned para to the C-2 position and meta to the C-3 position. This placement is crucial for regioselectivity.
-
Attack at C-2 (Displacing Fluoride): When the amine attacks the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization.
-
Attack at C-3 (Displacing Bromide): When the amine attacks the C-3 position, the negative charge of the intermediate cannot be directly delocalized onto the nitro group via resonance.[5] Stabilization relies primarily on the inductive effect of the nitro group and the electronegativity of the ring nitrogen.
Consequently, the Meisenheimer complex formed from attack at the C-2 position is significantly more stable than that formed from attack at the C-3 position. This leads to a strong preference for the substitution of the fluorine atom.
Figure 1. General reaction pathways for the SNAr of this compound with amines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective synthesis of 2-amino-3-bromo-5-nitropyridine derivatives. These protocols have been optimized for high yield and purity.
General Protocol for Reaction with Primary and Secondary Aliphatic Amines
This procedure is suitable for a wide range of aliphatic amines, including cyclic and acyclic examples.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary aliphatic amine (e.g., morpholine, piperidine, n-butylamine) (1.1 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile or DMF to a concentration of approximately 0.2 M.
-
Add the base (K₂CO₃ or DIPEA, 1.5 - 2.0 equiv) to the solution.
-
Add the amine nucleophile (1.1 - 1.2 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
If using K₂CO₃, filter off the inorganic salts. If using DIPEA, proceed to the next step.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction solvent).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-amino-3-bromo-5-nitropyridine derivative.
Protocol for Reaction with Anilines (Aromatic Amines)
Anilines are generally less nucleophilic than aliphatic amines and may require slightly more forcing conditions.
Materials:
-
This compound (1.0 equiv)
-
Substituted or unsubstituted aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the aniline derivative (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC. Reactions with anilines may require 6-12 hours for completion.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water. A precipitate of the crude product may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).
-
Combine the organic extracts and wash thoroughly with water (to remove residual DMSO) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired N-aryl-2-amino-3-bromo-5-nitropyridine.
Data Presentation: Representative Results
The protocols described above consistently provide good to excellent yields of the C-2 substituted product. The regioselectivity is typically very high, with the C-3 substituted isomer often not observed or present in only trace amounts.
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-Amino Product (%) |
| Morpholine | K₂CO₃ | CH₃CN | 60 | 3 | >95% |
| Piperidine | DIPEA | CH₃CN | 50 | 2 | >95% |
| n-Butylamine | K₂CO₃ | DMF | 80 | 4 | 92% |
| Aniline | K₂CO₃ | DMSO | 100 | 8 | 85% |
| 4-Methoxyaniline | K₂CO₃ | DMSO | 90 | 6 | 89% |
Troubleshooting and Key Considerations
-
Moisture: SNAr reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.
-
Base Selection: An appropriate base is crucial to deprotonate the amine nucleophile or to scavenge the HF generated during the reaction. For sensitive substrates, a non-nucleophilic organic base like DIPEA is preferred over inorganic bases like K₂CO₃.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SNAr reactions as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[10]
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress. Co-spotting with the starting material is recommended to accurately gauge consumption.
-
Purification: The products are typically stable, yellow-to-orange crystalline solids. Flash column chromatography is generally effective for purification.
Conclusion
This compound is a powerful and regioselective electrophile for nucleophilic aromatic substitution reactions with amines. The strong activating effect of the 5-nitro group, combined with the superior leaving group ability of fluoride at the C-2 position, allows for the highly predictable and efficient synthesis of 2-amino-3-bromo-5-nitropyridine derivatives. The protocols detailed in this application note are robust and scalable, providing researchers in drug discovery and materials science with reliable methods for accessing these valuable synthetic intermediates.
Figure 2. Experimental workflow for the SNAr reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. reddit.com [reddit.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Synthesis of 3-Amino-2-fluoro-5-nitropyridine: A Detailed Guide to Selective Nitro Group Reduction
Introduction
3-Amino-2-fluoro-5-nitropyridine is a key building block in medicinal chemistry and drug development. Its trifunctional nature, possessing amino, fluoro, and nitro groups on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The strategic introduction of the amino group via the reduction of a nitro precursor is a critical step in the overall synthetic route. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 3-amino-2-fluoro-5-nitropyridine through the selective reduction of one nitro group of 2-fluoro-3,5-dinitropyridine. We will explore various methodologies, delve into the mechanistic rationale behind reagent selection, and provide detailed, field-proven protocols.
Strategic Considerations for Selective Reduction
The primary challenge in the synthesis of 3-amino-2-fluoro-5-nitropyridine from 2-fluoro-3,5-dinitropyridine lies in the selective reduction of one of the two nitro groups. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen differentially activates the two nitro groups. The nitro group at the 3-position is generally more susceptible to reduction than the one at the 5-position. Several methods have been established for this selective transformation, each with its own set of advantages and considerations.
This guide will focus on two of the most reliable and widely used methods for this selective reduction:
-
Chemoselective Reduction using Sodium Sulfide (Na₂S)
-
Reduction with Iron Powder in Acetic Acid
A brief discussion on catalytic hydrogenation will also be presented to provide a comprehensive overview of the available synthetic strategies.
Method 1: Chemoselective Reduction using Sodium Sulfide (Na₂S)
The use of sodium sulfide is a classic and highly effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[1][2] The selectivity arises from the controlled reducing power of the sulfide reagent.
Mechanism and Rationale
The reduction of a nitro group by sodium sulfide proceeds through a series of single electron transfers. The sulfide ion (S²⁻) acts as the reducing agent. The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, which facilitates the protonation of the intermediate nitroso and hydroxylamine species. The stoichiometry of the sodium sulfide is crucial for achieving mono-reduction.
Experimental Protocol
Materials:
-
2-fluoro-3,5-dinitropyridine
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3,5-dinitropyridine (1.0 eq) in a 3:1 mixture of ethanol and water.
-
To this solution, add sodium sulfide nonahydrate (1.5 eq) portion-wise at room temperature.[1] An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the ethanol in vacuo using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-fluoro-5-nitropyridine.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary
| Parameter | Value |
| Starting Material | 2-fluoro-3,5-dinitropyridine |
| Reagent | Sodium sulfide nonahydrate |
| Solvent | Ethanol/Water (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Workflow Diagram
Caption: Workflow for Sodium Sulfide Reduction.
Method 2: Reduction with Iron Powder in Acetic Acid
The use of iron metal in an acidic medium is a cost-effective and environmentally benign method for the reduction of aromatic nitro compounds.[3] This method is particularly suitable for large-scale synthesis.
Mechanism and Rationale
In this reaction, iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III). The acidic medium, typically acetic acid, serves to activate the iron surface and acts as a proton source for the reduction process. The reaction is heterogeneous and the surface area of the iron powder can influence the reaction rate.
Experimental Protocol
Materials:
-
2-fluoro-3,5-dinitropyridine
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water in a round-bottom flask, add glacial acetic acid (catalytic to stoichiometric amount).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 2-fluoro-3,5-dinitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Data Summary
| Parameter | Value |
| Starting Material | 2-fluoro-3,5-dinitropyridine |
| Reagent | Iron powder, Acetic acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 75-90% |
Workflow Diagram
Caption: Workflow for Iron/Acetic Acid Reduction.
Alternative Method: Catalytic Hydrogenation
Catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is a clean and efficient method for nitro group reduction.[4] However, achieving selectivity in the presence of two nitro groups can be challenging.
Challenges and Considerations:
-
Over-reduction: Both nitro groups can be reduced to amino groups, leading to the formation of 2-fluoro-3,5-diaminopyridine.
-
Defluorination: Under harsh conditions, the fluorine atom can be reductively cleaved.
-
Catalyst Poisoning: Sulfur-containing impurities in the starting material can poison the catalyst.
To achieve selective mono-reduction via catalytic hydrogenation, careful optimization of the following parameters is necessary:
-
Catalyst choice and loading: Different catalysts exhibit different selectivities.
-
Hydrogen pressure: Lower pressures generally favor selectivity.
-
Temperature: Lower temperatures can help control the reaction.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Additives: The addition of certain promoters or inhibitors can enhance selectivity.
Due to the need for extensive optimization, this method is often less straightforward for selective reduction compared to the chemical methods described above.
Conclusion
The synthesis of 3-amino-2-fluoro-5-nitropyridine via the selective reduction of 2-fluoro-3,5-dinitropyridine is a crucial transformation in the preparation of valuable pharmaceutical intermediates. This application note has provided detailed protocols and the underlying scientific rationale for two robust and reliable methods: chemoselective reduction with sodium sulfide and reduction with iron powder in acetic acid. By understanding the principles behind these methods and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize this important building block for their drug discovery and development programs.
References
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-2-fluoro-5-nitropyridine
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing targeted therapeutics, particularly kinase inhibitors.[3] This guide provides an in-depth technical overview of the strategic use of 3-Bromo-2-fluoro-5-nitropyridine as a versatile starting material for constructing potent and selective kinase inhibitors. We will explore the molecule's differential reactivity, providing detailed, field-proven protocols for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
The Rationale: Why this compound?
The efficacy of this compound in complex molecule synthesis stems from the precisely orchestrated reactivity of its substituents.[4] The pyridine ring is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the potent nitro group at the C5 position. This electronic arrangement creates a hierarchical reactivity profile that can be exploited for selective, sequential bond formation.
-
C2-Fluorine (The SNAr Handle): The fluorine atom at the C2 position is exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr). Its position ortho to the ring nitrogen and para to the C5-nitro group makes it the primary site for nucleophilic attack.[5][6] The extreme electronegativity of fluorine paradoxically makes it an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate, not the cleavage of the C-F bond.[5][7] This high reactivity allows for the introduction of amine, alcohol, or thiol nucleophiles under relatively mild conditions.
-
C3-Bromine (The Cross-Coupling Handle): The bromine atom at the C3 position is significantly less susceptible to SNAr. However, it serves as an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8][9] This enables the strategic installation of diverse aryl, heteroaryl, or alkyl groups, which are crucial for tuning the kinase inhibitor's selectivity and potency.
This designed differential reactivity allows for a robust and modular synthetic strategy: first, an SNAr reaction at the C2 position, followed by a cross-coupling reaction at the C3 position, providing a clear and efficient pathway to complex kinase inhibitor scaffolds.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating in-process controls (TLC, LC-MS) to ensure reaction completion and purity of intermediates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This procedure details the reaction of this compound with a representative amine nucleophile, morpholine. This step is foundational, creating the 2-amino-3-bromopyridine intermediate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M. Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier without promoting side reactions; DMF is an excellent polar aprotic solvent that accelerates SNAr rates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A complete consumption of the starting material should be observed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The purpose of the aqueous wash is to remove DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be purified further by flash column chromatography (silica gel, hexane/EtOAc gradient) if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes the coupling of the intermediate from Protocol 1 with an arylboronic acid to construct the biaryl core common to many Type I and Type II kinase inhibitors.[10][11][12]
Materials:
-
2-(Morpholino)-3-bromo-5-nitropyridine (from Protocol 1, 1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask, condenser, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-(morpholino)-3-bromo-5-nitropyridine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to prevent catalyst oxidation.[13]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 3: Reduction of the C5-Nitro Group
The final step in constructing the core scaffold often involves the reduction of the nitro group to a primary amine, which can serve as a key hydrogen-bond donor for interaction with the kinase hinge region.
Materials:
-
3-Aryl-2-(morpholino)-5-nitropyridine (from Protocol 2, 1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂, 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the nitropyridine starting material in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂) portion-wise. SnCl₂ is a classic and reliable reagent for nitro group reductions that is tolerant of many functional groups.
-
Reaction Execution: Heat the mixture to 70-80 °C and stir for 2-4 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material and the appearance of the desired aniline product.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acidic mixture and precipitate tin salts.
-
Purification: Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final 5-aminopyridine derivative.
Data Presentation: Synthesis and Biological Activity
The modular nature of this synthetic route allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[14][15] The following table presents representative data for the synthesis of a small library of kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[16]
| Entry | Arylboronic Acid (Protocol 2) | Yield (Protocol 2, %) | Final Amine Yield (Protocol 3, %) | Kinase Target | IC₅₀ (nM) |
| 1 | Phenylboronic acid | 85% | 91% | VEGFR-2 | 150 |
| 2 | 4-Methoxyphenylboronic acid | 92% | 88% | VEGFR-2 | 75 |
| 3 | 3-Chlorophenylboronic acid | 78% | 93% | VEGFR-2 | 40 |
| 4 | Thiophene-2-boronic acid | 81% | 85% | VEGFR-2 | 95 |
Note: IC₅₀ values are representative and intended for illustrative purposes.
Application in Kinase Signaling Pathways
The synthesized 5-aminopyridine derivatives are designed to act as ATP-competitive inhibitors. The aminopyridine core mimics the adenine hinge-binding motif of ATP, while the substituents at the C2 and C3 positions extend into other regions of the ATP-binding pocket to confer potency and selectivity.[10][11] The diagram below illustrates the inhibition of the VEGFR-2 signaling cascade, a critical pathway for cancer cell proliferation and survival.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its predictable and hierarchical reactivity enables a modular and efficient approach to complex molecular scaffolds. The protocols outlined in this guide provide a robust framework for researchers to construct diverse compound libraries, facilitating the exploration of structure-activity relationships and the development of next-generation targeted therapies. By understanding the underlying chemical principles and adhering to rigorous experimental technique, scientists can effectively leverage this versatile intermediate to accelerate their drug discovery programs.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromo-2-fluoro-5-nitropyridine as a Versatile Precursor for Substituted Pyridine Synthesis
Abstract
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, making the development of efficient and modular synthetic routes a cornerstone of chemical research.[1][2] This guide provides an in-depth analysis of 3-bromo-2-fluoro-5-nitropyridine, a highly versatile building block for the synthesis of complex, polysubstituted pyridines.[3] Its unique trifunctional arrangement—a labile fluorine atom for nucleophilic aromatic substitution, a bromine atom amenable to cross-coupling, and a reducible nitro group—offers a powerful platform for controlled, sequential functionalization. We present the chemical rationale behind its selective reactivity, detailed step-by-step protocols for key transformations, and expert insights to guide researchers in leveraging this reagent for accelerated drug discovery and development programs.
The Strategic Advantage of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
-
C2-Fluorine: The Site for Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is inherently electron-deficient. The potent electron-withdrawing effect of the C5-nitro group significantly acidifies the ring protons and, more importantly, activates the halide positions towards nucleophilic attack.[4][5] The C2 and C6 positions are the most electron-deficient and thus most susceptible to substitution.[6] The reaction of 2-fluoropyridine with nucleophiles is reported to be over 300 times faster than that of 2-chloropyridine, making the C2-fluorine the most labile leaving group for SNAr reactions.[7] This allows for the clean and efficient introduction of a wide range of nucleophiles (N-, O-, and S-based) at this position.
-
C3-Bromine: The Handle for Cross-Coupling Chemistry While the fluorine atom is highly reactive in SNAr, it is generally unreactive in palladium-catalyzed cross-coupling reactions.[8] Conversely, the C-Br bond is ideally suited for such transformations. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[8] This differential reactivity allows the C3-bromine to serve as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, after the C2 position has been functionalized.[9][10][11]
-
C5-Nitro Group: A Modifiable Directing Group Beyond its role in activating the ring, the nitro group can be readily reduced to a primary amine.[12] This transformation unlocks a new site for derivatization, enabling the synthesis of amides, sulfonamides, or further heterocycle formation, thus adding another layer of molecular diversity.
This hierarchy of reactivity enables a predictable and powerful synthetic strategy, as illustrated below.
Caption: Sequential functionalization workflow for this compound.
Application Protocols: Key Transformations
The following protocols are designed to be robust starting points for researchers. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: Selective SNAr with Amines at the C2-Position
This protocol describes the displacement of the C2-fluorine with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.[13]
Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate.[5][14] A mild base like potassium carbonate is sufficient to neutralize the HF generated in situ. Solvents like DMF or DMSO are ideal for their high polarity and ability to dissolve the reagents.
Caption: SNAr reaction pathway for amination at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve/suspend the solids (approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile to the reaction mixture dropwise at room temperature.
-
Heat the reaction to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
A precipitate will often form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (e.g., silica gel, hexanes/EtOAc gradient) or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol details the palladium-catalyzed coupling of the C3-bromo position with an aryl- or heteroarylboronic acid, a cornerstone reaction for C-C bond formation.[15]
Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16] The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Pd(dppf)Cl₂ is a robust catalyst for coupling heteroaryl halides.[16] An aqueous base/solvent system is often used to facilitate the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-2-(substituted)-5-nitropyridine (from Protocol 1) (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
In a Schlenk flask, combine the 3-bromo-2-(substituted)-5-nitropyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C3-Position
This protocol enables the formation of a C-N bond at the C3-position, which is often challenging to achieve via SNAr at this less activated site.[11][17]
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11][18] It requires a specialized bulky, electron-rich phosphine ligand (like XPhos) to facilitate the reductive elimination step, which is often the rate-limiting step.[19] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine or form the active palladium-amido complex.[19][20]
Materials:
-
3-Bromo-2-(substituted)-5-nitropyridine (from Protocol 1) (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) or similar Pd(0) source
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Strictly in a glovebox, add the palladium catalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the 3-bromo-2-(substituted)-5-nitropyridine and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 4: Reduction of the C5-Nitro Group
This final step converts the nitro group into a versatile amine, enabling further functionalization.
Rationale: The reduction of an aromatic nitro group is a classic transformation. Catalytic hydrogenation is often the cleanest method, but chemical reductants like tin(II) chloride or iron powder in acidic media are also highly effective and tolerant of many functional groups.[6]
Materials:
-
Substituted nitropyridine (1.0 eq)
-
Iron powder (<10 micron) (5.0 - 10.0 eq)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask, add the nitropyridine substrate and ethanol.
-
Add the saturated ammonium chloride solution, followed by the iron powder in portions (the reaction can be exothermic).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 1-4 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminopyridine product, which can be purified further if necessary.
Data Summary: Reaction Versatility
The following table summarizes the key transformations and typical conditions for functionalizing this compound.
| Position | Reaction Type | Reagents & Catalysts | Typical Conditions | Functional Group Introduced |
| C2 | SNAr | R-NH₂, R-OH, R-SH; Base (K₂CO₃, NaH) | DMF or DMSO, 80-120 °C | Amine, Ether, Thioether |
| C3 | Suzuki-Miyaura | R-B(OH)₂, Pd(dppf)Cl₂, Base (Na₂CO₃) | Dioxane/H₂O, 90-100 °C | Aryl, Heteroaryl |
| C3 | Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | THF or DMF, RT-60 °C | Alkynyl |
| C3 | Buchwald-Hartwig | R-NH₂, Pd₂(dba)₃, XPhos, Base (NaOtBu) | Toluene, 100-110 °C | Amine |
| C5 | Nitro Reduction | Fe/NH₄Cl or H₂/Pd-C | EtOH/H₂O, Reflux | Amine (NH₂) |
Conclusion
This compound is a powerful and versatile building block that enables the logical and efficient synthesis of highly decorated pyridine cores. By understanding the orthogonal reactivity of its functional groups, researchers can strategically execute a sequence of SNAr, cross-coupling, and reduction reactions to rapidly build molecular complexity. The protocols outlined in this guide provide a solid foundation for drug development professionals to harness the full synthetic potential of this key intermediate, accelerating the discovery of novel therapeutic agents.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. innospk.com [innospk.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
The Regioselective Reaction of 3-Bromo-2-fluoro-5-nitropyridine with Thiol Nucleophiles: A Detailed Guide to Synthesis of 2-Thioether-pyridines
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding, coupled with its favorable physicochemical properties, makes it an attractive core for medicinal chemists.[2] Among the various substituted pyridines, those functionalized with thioether linkages are of particular interest, appearing in drugs targeting a wide range of diseases.[3] The synthesis of these thioether-pyridines often relies on robust and predictable chemical transformations.
One such pivotal transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides an in-depth exploration of the reaction between 3-bromo-2-fluoro-5-nitropyridine and various thiol nucleophiles. This specific substrate is a highly valuable building block in organic synthesis due to its unique arrangement of functional groups: a pyridine ring activated by a strongly electron-withdrawing nitro group, and two different halogen atoms at positions amenable to substitution.[4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed mechanistic rationale, field-proven experimental protocols, and a guide to achieving high regioselectivity and yield.
Mechanistic Insights: The Principles of Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with thiol nucleophiles proceeds via the classical SNAr addition-elimination mechanism.[5] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a soft nucleophile, the thiolate anion (RS⁻), on the electron-deficient pyridine ring. The thiolate is typically generated in situ from the corresponding thiol (RSH) by a base.
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Role of the Nitro Group: The electron-withdrawing nitro group at the 5-position plays a critical role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance. This activation is essential for the SNAr reaction to occur under practical laboratory conditions.
-
Elimination of the Leaving Group and Re-aromatization: The aromaticity of the pyridine ring is restored by the expulsion of a leaving group, in this case, a halide ion. This elimination step is typically the rate-determining step of the overall reaction.
Diagram of the SNAr Mechanism
References
- 1. rsc.org [rsc.org]
- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-5-nitropyridine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7] Its development offered a more versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][8]
This guide focuses on a particularly relevant and challenging substrate: 3-Bromo-2-fluoro-5-nitropyridine. The resulting product, a 3-amino-2-fluoro-5-nitropyridine derivative, is a highly valuable building block in medicinal chemistry. The presence of fluorine and a nitro group on the pyridine scaffold is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[9]
However, the electronic nature of this substrate presents distinct challenges. The strong electron-withdrawing effects of the fluoro and nitro groups, combined with the potential for the pyridine nitrogen to coordinate and inhibit the palladium catalyst, necessitate a carefully optimized and well-understood protocol.[10] This document provides a detailed exploration of the reaction mechanism, a guide to parameter selection, a robust experimental protocol, and troubleshooting strategies to empower researchers in successfully employing this critical transformation.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The generally accepted mechanism involves three primary stages: oxidative addition, amination and deprotonation, and reductive elimination.[1][2][11][12]
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is highly dependent on the electron density of the aryl halide and the nature of the ligand.[13]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing degradation of sensitive functional groups on the substrate.[14]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Guide to Reaction Parameter Selection
Achieving high yields for the amination of this compound requires careful consideration of each reaction component. The electronic deficiency and steric environment of the substrate dictate the optimal choice of catalyst, ligand, and base.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ or Palladacycle Precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a common source of Pd(0). Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[15] Modern palladacycle precatalysts are often more efficient, air-stable, and require lower catalyst loadings, forming the active L-Pd(0) species rapidly upon exposure to base.[16] |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos) | The electron-deficient nature of the pyridine ring can slow oxidative addition. Bulky, electron-rich ligands accelerate this key step and promote reductive elimination.[1][10] They also help prevent the formation of inactive catalyst species that can arise from the coordination of the pyridine nitrogen.[10] |
| Base | Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄) | CRITICAL: The nitro group is highly sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can lead to side reactions and decomposition.[11] Weaker bases like cesium carbonate or potassium phosphate provide sufficient basicity to deprotonate the amine without compromising the substrate's integrity.[14][15] |
| Solvent | Anhydrous Aprotic Solvents (e.g., Toluene, 1,4-Dioxane, CPME) | These solvents offer good solubility for the reactants and are stable at the required reaction temperatures.[15] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation. Avoid chlorinated solvents, acetonitrile, or pyridine.[15] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle to completion.[17] The optimal temperature should be determined empirically, starting around 100 °C. |
Detailed Experimental Protocol
This protocol provides a generalized, representative procedure for a small-scale reaction. Note: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Reagent / Equipment | Details |
| Starting Materials | This compound, Amine coupling partner |
| Catalyst System | Palladium Precursor (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos) |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) |
| Solvent | Anhydrous, Degassed Toluene (or 1,4-Dioxane) |
| Glassware | Oven-dried Schlenk flask or reaction vial, magnetic stir bar |
| Inert Atmosphere | Schlenk line with Argon or Nitrogen supply, or a glovebox |
| Other | Syringes, needles, septum, heating mantle or oil bath, TLC plates, LC-MS |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 1.5 - 2.0 equiv.). Then, add the amine coupling partner (1.1 - 1.2 equiv.). If the amine is a solid, add it with the other solids in Step 1. If it is a liquid, add it via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the pyridine).
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a decision tree and a table to guide troubleshooting efforts.
Caption: A decision tree for troubleshooting low-yield reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive Catalyst: Oxygen or moisture contamination. Poor Reagent Quality: Wet solvent or impure reagents. | Ensure a rigorously inert atmosphere. Use a fresh bottle of anhydrous, degassed solvent. Consider using a pre-catalyst.[18] |
| Low Yield | Suboptimal Base: Base may be too weak, too strong, or poorly soluble. Incorrect Ligand: The chosen ligand may not be active enough for this challenging substrate. | Screen alternative bases (e.g., K₃PO₄ vs. Cs₂CO₃). Ensure the base is finely powdered.[14] Screen a different bulky phosphine ligand.[10] |
| Side Product Formation | Decomposition: Reaction temperature may be too high, or the base may be too strong, causing degradation of the nitro group. | Decrease the reaction temperature. Switch to a weaker base like K₃PO₄.[14] |
| Stalled Reaction | Catalyst Deactivation: The pyridine nitrogen may be inhibiting the catalyst over time. | Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 L:Pd). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Inert Atmosphere: Palladium catalysts and many phosphine ligands are air-sensitive and should be handled exclusively under an inert atmosphere.[18]
-
Reagent Handling: Strong bases like cesium carbonate are corrosive and hygroscopic. Handle them quickly and carefully in a dry environment.
-
Ventilation: All experimental work should be conducted inside a certified chemical fume hood.
-
SDS: Always consult the Safety Data Sheets (SDS) for all reagents before beginning any work.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing key intermediates in drug discovery. Success hinges on a rational approach to protocol design that accounts for the substrate's unique electronic properties. By selecting a bulky, electron-rich phosphine ligand, a mild inorganic base to preserve the nitro functional group, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably and efficiently synthesize these important building blocks. This guide provides the foundational knowledge and practical steps to achieve this outcome.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-fluoro-5-nitropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylalkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The resulting arylalkynes are critical building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of complex molecular architectures.[4]
This guide focuses on the Sonogashira coupling of 3-bromo-2-fluoro-5-nitropyridine with terminal alkynes. This particular substrate is of significant interest in drug discovery due to the presence of the electron-deficient pyridine core, which is a common motif in bioactive molecules. The fluorine and nitro substituents further modulate the electronic properties of the ring, offering opportunities for fine-tuning the pharmacological profile of the final products. The successful coupling of this versatile building block with a diverse range of terminal alkynes opens the door to a vast chemical space for the development of novel therapeutic agents.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle
The palladium cycle is where the C(sp²)-C(sp) bond formation occurs. It can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound in this case) to form a Pd(II) complex.[6] The presence of electron-withdrawing groups (the fluoro and nitro groups) on the pyridine ring facilitates this step by making the carbon-bromine bond more susceptible to cleavage.[7]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper catalyst.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired product from the Pd(II)-alkynyl complex, which regenerates the active Pd(0) catalyst and completes the cycle.[7]
The Copper Cycle
The primary role of the copper co-catalyst is to activate the terminal alkyne.[1]
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide.[2][5] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The interplay between these two cycles allows the reaction to proceed efficiently under relatively mild conditions.[1]
Figure 1. The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp)
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).[3]
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., THF, 0.1-0.5 M concentration) followed by the base (e.g., triethylamine, 2-5 equiv.).[3] Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[9]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne. The electron-withdrawing nature of the pyridine substrate should allow for relatively mild reaction conditions.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Rationale
-
Choice of Catalyst: Both Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used and effective catalysts for the Sonogashira coupling.[5] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability. The active Pd(0) species is generated in situ from the Pd(II) precatalyst.[1]
-
Copper Co-catalyst: While copper-free Sonogashira protocols exist, the use of a copper(I) co-catalyst like CuI generally accelerates the reaction and allows for milder conditions.[1][10] However, it can also promote the undesirable homocoupling of the alkyne.[1] Careful exclusion of oxygen is therefore critical.
-
Base: An amine base such as triethylamine or diisopropylethylamine is essential to neutralize the hydrohalic acid (HBr) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]
-
Solvent: Anhydrous and degassed solvents are crucial for a successful reaction. THF and DMF are common choices. DMF can be particularly effective for less reactive substrates due to its higher boiling point and ability to dissolve a wide range of compounds.[11]
-
Substrate Reactivity: The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl.[6] The presence of the electron-withdrawing fluoro and nitro groups on the this compound substrate enhances its reactivity, making it a good candidate for this coupling reaction.[7]
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar reactions.[11] Actual yields will vary depending on the specific reaction conditions and the nature of the alkyne.
| Entry | Terminal Alkyne (R) | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-5-nitro-3-(phenylethynyl)pyridine | 85-95 |
| 2 | 1-Hexyne | 2-Fluoro-3-(hex-1-yn-1-yl)-5-nitropyridine | 80-90 |
| 3 | Trimethylsilylacetylene | 2-Fluoro-5-nitro-3-((trimethylsilyl)ethynyl)pyridine | 75-85 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Fluoro-5-nitropyridin-3-yl)-2-methylbut-3-yn-2-ol | 70-80 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.
-
Insufficient Degassing: Oxygen can deactivate the catalyst and lead to side reactions. Ensure thorough degassing of the reaction mixture.
-
Low Temperature: For less reactive alkynes, increasing the reaction temperature may be necessary.
-
-
Formation of Alkyne Homocoupling Product (Glaser Coupling):
-
Presence of Oxygen: This is the most common cause. Rigorous exclusion of air is essential.
-
Excess Copper Catalyst: Using a minimal amount of the copper co-catalyst can help to suppress this side reaction.
-
-
Dehalogenation of the Starting Material:
-
This can sometimes occur as a side reaction. Optimizing the base and temperature may help to minimize it.
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a wide array of substituted pyridines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access novel compounds with potential applications in drug discovery and materials science. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Application Notes and Protocols: Optimizing the Heck Reaction for 3-Bromo-2-fluoro-5-nitropyridine
Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Couplings
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] However, the reactivity of the aryl halide substrate is paramount to the success of the reaction. Electron-deficient heteroaryl halides, such as 3-bromo-2-fluoro-5-nitropyridine, present a unique set of challenges. The strong electron-withdrawing effects of the nitro group and the pyridine nitrogen, compounded by the presence of a fluorine atom adjacent to the reaction center, significantly influence the electronic and steric environment of the carbon-bromine bond. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[3][4]
This guide provides a comprehensive overview of the critical parameters for successfully implementing the Heck reaction with this compound. We will delve into the mechanistic nuances, explore the impact of catalyst, ligand, base, and solvent selection, and provide a detailed, field-tested protocol. Troubleshooting common issues and ensuring reaction robustness are also key focal points of this application note.
Mechanistic Considerations: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6][7] Understanding this cycle is crucial for rational optimization of reaction conditions.
The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[6]
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by syn-addition of the aryl group to the alkene.[5][6]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.[5][6]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst.[8][9]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of biaryl compounds using 3-Bromo-2-fluoro-5-nitropyridine
An Application Note on the Synthesis of Biaryl Compounds Using 3-Bromo-2-fluoro-5-nitropyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing this compound as a key synthetic building block. Biaryl moieties, particularly those containing nitrogen heterocycles, are privileged structures in medicinal chemistry, agrochemicals, and materials science.[1] This document outlines the strategic advantages of this trifunctionalized pyridine derivative, delves into the mechanistic rationale for its selective reactivity in palladium-catalyzed cross-coupling reactions, and provides a field-tested, step-by-step protocol for the Suzuki-Miyaura coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
The synthesis of C(aryl)-C(aryl) bonds is a cornerstone of modern organic chemistry, with transition metal-catalyzed cross-coupling reactions representing the most powerful and versatile tools for their construction.[2] Among the vast array of available building blocks, functionalized heteroaromatic halides are of paramount importance for accessing novel chemical space in drug discovery.
This compound is an exceptionally useful intermediate due to its distinct and orthogonally reactive functional groups.[3][4] Its utility is derived from the following structural features:
-
Primary Coupling Site (C3-Br): The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. This allows for the direct and regioselective installation of an aryl or heteroaryl substituent at the 3-position.[4]
-
Activating Nitro Group (C5-NO₂): The strongly electron-withdrawing nitro group significantly activates the pyridine ring. This has a twofold effect: it facilitates the initial oxidative addition of the palladium catalyst to the C-Br bond and enhances the reactivity of the C-F bond towards subsequent nucleophilic aromatic substitution (SNAr).[4] The nitro group can also be readily reduced to an amine, providing a handle for further diversification.[3]
-
Tunable Fluoro Group (C2-F): The fluorine atom is a valuable feature in modern medicinal chemistry. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[5][6] While less reactive than the C-Br bond in cross-coupling, it can be displaced via SNAr, allowing for late-stage functionalization. Alternatively, its retention in the final molecule is often a strategic design element.[7]
This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex, highly decorated pyridine-based biaryl compounds.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most widely employed method for the synthesis of biaryls due to its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[2][8] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10]
The key steps are:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the C-Br bond of this compound. This is the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring. The result is a Pd(II) intermediate.
-
Transmetalation: The arylboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[11] This species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diaryl-Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[8]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific substrates.
Safety & Handling
-
Hazard Warning: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[12][13] Handle with appropriate personal protective equipment (PPE).
-
Mandatory Precautions:
-
Always work in a well-ventilated chemical fume hood.[12]
-
Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[14]
-
Avoid inhalation of dust and vapors.[13]
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[12]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14]
-
Materials & Reagents
| Reagent / Equipment | Grade / Specification | Typical Supplier |
| This compound | ≥98% purity | Major chemical suppliers |
| Arylboronic Acid | ≥97% purity | Major chemical suppliers |
| Pd(dppf)Cl₂ | Dichloromethane adduct | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major chemical suppliers |
| 1,4-Dioxane | Anhydrous, ≥99.8%, packaged under inert gas | Major chemical suppliers |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical suppliers |
| Hexanes | ACS Grade | Major chemical suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Major chemical suppliers |
| Schlenk flask (50 mL or 100 mL) | N/A | Glassware supplier |
| Magnetic stirrer and stir bar | N/A | Equipment supplier |
| Condenser & Inert Gas Line | N/A | Glassware supplier |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 220 mg).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg, 2.0 equiv).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg, 3 mol%).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL). The solvents should be degassed prior to use by bubbling nitrogen through them for 15-20 minutes.
-
Replace the septum with a glass stopper or condenser under a positive flow of nitrogen.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The reaction is complete upon full consumption of the limiting reagent (this compound).
-
-
Workup and Extraction:
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc in hexanes) to isolate the pure biaryl product.
-
Expected Results & Substrate Scope
The described protocol is robust and generally provides good to excellent yields for a variety of arylboronic acids.
| Entry | Arylboronic Acid Partner | Expected Yield | Notes |
| 1 | Phenylboronic acid | 85-95% | Unsubstituted standard substrate. |
| 2 | 4-Methoxyphenylboronic acid | 90-98% | Electron-donating groups often accelerate the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85% | Electron-withdrawing groups may require slightly longer reaction times. |
| 4 | 2-Methylphenylboronic acid | 70-80% | Steric hindrance on the boronic acid can modestly decrease the yield. |
| 5 | 3-Thienylboronic acid | 80-90% | Heteroaromatic boronic acids are generally well-tolerated. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to exposure to air/moisture.2. Insufficiently degassed solvents.3. Poor quality or wet base. | 1. Use fresh catalyst; ensure strict inert atmosphere.2. Degas solvents thoroughly.3. Use freshly dried K₂CO₃ or an alternative base like Cs₂CO₃. |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Overly harsh heating conditions. | 1. Ensure solvents are anhydrous; use KF as the base if esters are present.[11]2. Reduce reaction temperature and monitor closely. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel. | 1. Improve the degassing procedure for solvents and ensure the inert atmosphere is maintained throughout the reaction. |
| Low Product Recovery | 1. Product is partially soluble in the aqueous phase.2. Incomplete extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number of extractions (e.g., to 4 x 20 mL). |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Application Notes for 3-Bromo-2-fluoro-5-nitropyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Multifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach hinges on a core principle: identifying small, low-complexity molecules—fragments—that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[1] The design of a fragment library is therefore paramount, with ideal members possessing low molecular weight, specific physicochemical properties, and, crucially, synthetic vectors for rapid chemical elaboration.[1]
This guide focuses on 3-bromo-2-fluoro-5-nitropyridine (CAS No.: 1868-58-2) , a pyridine-based fragment that offers a compelling combination of features for FBDD campaigns. Its pyridine core is a privileged scaffold in medicinal chemistry, frequently engaging in key hydrogen bonding interactions within the active sites of enzymes like protein kinases.[3] The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on this electron-deficient ring provides a rich toolkit for medicinal chemists, enabling rapid and targeted hit-to-lead evolution.[3]
This document serves as a comprehensive technical guide for researchers, providing an in-depth analysis of the fragment's properties, detailed protocols for its use in screening cascades, and robust methodologies for its synthetic elaboration into more complex molecules.
Physicochemical Properties and FBDD Suitability
A fragment's success is deeply rooted in its physicochemical properties. The widely accepted "Rule of Three" provides a set of guidelines for ideal fragments: a molecular weight (MW) under 300 Da, a calculated logP (cLogP) less than 3, and fewer than 3 hydrogen bond donors and acceptors.[1] this compound aligns well with these principles, making it an excellent candidate for inclusion in a screening library.
| Property | Value | Source | FBDD Compliance |
| CAS Number | 1868-58-2 | [4][5] | N/A |
| Molecular Formula | C₅H₂BrFN₂O₂ | [5][6] | N/A |
| Molecular Weight | 220.98 g/mol | [6][7] | Yes (< 300 Da) |
| Appearance | Light yellow to yellow solid | [8] | N/A |
| Melting Point | 60-61.5 °C | [6][8] | Indicates good purity and solid-state stability. |
| XLogP3 (cLogP) | 1.22 | [6] | Yes (< 3) |
| Hydrogen Bond Donors | 0 | Calculated | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 4 (N in pyridine, 2 O in nitro, F) | Calculated | No (> 3), but acceptable due to synthetic utility. |
| Polar Surface Area (PSA) | 58.71 Ų | [6] | Good for cell permeability. |
| Solubility | Slightly soluble in water. Soluble in DMSO, DMF. | [8][9] | Suitable for stock solution prep in DMSO. |
While the number of hydrogen bond acceptors is technically four, the nitro group and fluorine atom are primarily included for their electronic effects and synthetic utility rather than for direct hydrogen bonding interactions in the initial fragment binding. The nitro group, in particular, is a versatile synthetic handle that is often reduced to an amine during hit elaboration.
FBDD Workflow: From Fragment Screening to Hit Validation
The successful identification of this compound as a hit requires a robust, multi-stage screening cascade that can reliably detect weak binding events and eliminate false positives. A typical workflow involves a primary screen for binding, followed by orthogonal validation and detailed characterization.[10]
Caption: A typical three-stage workflow for fragment screening and hit validation.
Protocol 1: Preparation of Fragment Stock Solutions
Accurate and consistent preparation of fragment stock solutions is critical for reliable screening data. Given its limited aqueous solubility, DMSO is the recommended solvent.
Materials:
-
This compound (CAS 1868-58-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Tare: On a calibrated analytical balance, accurately weigh a target amount (e.g., 2.21 mg) of this compound into a clean, dry microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 2.21 mg, add 100 µL of DMSO to create a 100 mM stock solution).
-
Dissolution: Cap the vial securely and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the stock solution at -20°C in a desiccated environment. For use, thaw the stock solution completely and vortex gently before creating working dilutions in the appropriate assay buffer.
-
Causality Note: Using anhydrous DMSO and proper storage conditions minimizes the precipitation of the compound over time and prevents the introduction of water that could interfere with certain assays.
-
Protocol 2: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method to screen for fragment binding by measuring changes in the thermal denaturation temperature (Tₘ) of a target protein.[10]
Materials:
-
Purified target protein (at a suitable concentration, e.g., 2 µM)
-
DSF assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment stock solution (e.g., 100 mM in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal ramping protocol
-
96-well or 384-well PCR plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 20 µL final reaction volume, this might consist of 10 µL of 4 µM protein stock, 0.1 µL of 100x diluted SYPRO Orange, and 8.9 µL of buffer per well.
-
Fragment Dispensing: Using an acoustic dispenser or a manual pipette, dispense 100 nL of the 100 mM fragment stock solution into the wells of the PCR plate. This results in a final fragment concentration of 500 µM with 0.5% DMSO. Include DMSO-only wells as a negative control.
-
Reaction Assembly: Add 19.9 µL of the protein/dye master mix to each well. Seal the plate securely with an optical seal.
-
Centrifugation: Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, typically ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second, while continuously monitoring fluorescence.
-
Data Analysis: Analyze the resulting melt curves. A positive hit is identified by a significant positive shift in the Tₘ (ΔTₘ > 2°C) compared to the DMSO control.
Synthetic Elaboration of the Fragment Hit
The true power of this compound lies in its synthetic versatility. Each functional group provides a distinct and orthogonal handle for chemical modification, allowing for systematic exploration of the chemical space around the initial hit. This process, known as "fragment growing," aims to extend the molecule into adjacent binding pockets to increase potency and selectivity.
Caption: Key synthetic strategies for elaborating the this compound fragment.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The electron-deficient pyridine ring, activated by the nitro group, makes the C-2 fluorine an excellent leaving group for SNAr reactions.[11] This allows for the introduction of various nucleophiles, such as amines, to probe for new interactions.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add the amine nucleophile to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
-
Causality Note: The fluorine at C-2 is more labile than the bromine at C-3 in SNAr reactions due to the stronger activating effect of the para-nitro group on the C-2 position.[12] Anhydrous conditions prevent side reactions with water.
-
Protocol 4: Suzuki-Miyaura Cross-Coupling at the C-3 Position
The bromine atom at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction enables the formation of a new carbon-carbon bond, typically to introduce aryl or heteroaryl moieties that can occupy larger hydrophobic pockets.[14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., anhydrous K₃PO₄ or aqueous Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Heating: Seal the flask and heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-18 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[15]
Protocol 5: Reduction of the C-5 Nitro Group
The nitro group is a versatile synthetic handle that is not typically desired in a final drug molecule. Its reduction to a primary amine unlocks a wealth of subsequent chemical transformations, such as amide bond formation or reductive amination, providing a key vector for fragment growth.
Materials:
-
Substituted nitropyridine from Protocol 3 or 4 (1.0 eq)
-
Reducing agent (e.g., Iron powder with NH₄Cl, or SnCl₂·2H₂O)
-
Solvent (e.g., Ethanol/Water or Acetic Acid)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure (Using Iron):
-
Reaction Setup: In a round-bottom flask, suspend the nitropyridine starting material in a mixture of ethanol and water (e.g., 4:1).
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and stir vigorously. The reaction is often complete within 1-3 hours, as monitored by TLC.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization.
-
Causality Note: Catalytic hydrogenation (e.g., H₂ with Pd/C) can also be used but may cause dehalogenation (removal of the bromine). Using a metal reductant like iron in acidic or neutral conditions is often more chemoselective and preserves the halogen handles for further chemistry if desired.
-
Conclusion
This compound is more than just a chemical building block; it is a strategically designed fragment poised for success in FBDD campaigns. Its adherence to the "Rule of Three," combined with a trifecta of synthetically versatile functional groups, provides an exceptional starting point for drug discovery. The fluorine atom offers a site for SNAr chemistry while potentially improving metabolic stability, the bromine atom enables C-C bond formation via cross-coupling, and the nitro group acts as a masked amine, opening a gateway to a vast chemical space upon reduction. By employing the robust screening and synthetic protocols detailed in this guide, researchers can effectively leverage the unique attributes of this fragment to accelerate the journey from initial hit to potent, optimized lead candidate.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1868-58-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 1868-58-2|this compound|BLD Pharm [bldpharm.com]
- 8. 2-FLUORO-3-BROMO-5-NITRO PYRIDINE CAS#: 1868-58-2 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
Application Note: Unambiguous Structural Characterization of 3-Bromo-2-fluoro-5-nitropyridine Derivatives by ¹H and ¹³C NMR Spectroscopy
Abstract
Substituted fluoropyridines are crucial building blocks in modern drug discovery, imparting unique pharmacological properties. Among them, 3-bromo-2-fluoro-5-nitropyridine serves as a versatile intermediate for introducing a substituted aminopyridine moiety. Due to the complex interplay of electronic effects from the bromo, fluoro, and nitro substituents, unambiguous characterization of its derivatives is non-trivial. This application note provides a comprehensive guide and detailed protocols for the structural elucidation of this compound derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques.
Introduction: The Challenge of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The introduction of multiple, strongly-interacting substituents such as a halogen at C2, another at C3, and a nitro group at C5 creates a complex electronic environment that significantly influences the chemical shifts (δ) and coupling constants (J) of the remaining ring protons and carbons. Specifically, the highly electronegative fluorine atom introduces characteristic splitting patterns due to spin-spin coupling with neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), which are invaluable for structural confirmation. This guide explains the causality behind the observed NMR parameters and provides a robust workflow for their analysis.
Foundational Principles: Interpreting the NMR Spectra
The substitution pattern of this compound leaves two protons on the pyridine ring, at the C4 and C6 positions. Their electronic environments are distinctly different, leading to well-resolved signals in the ¹H NMR spectrum.
-
¹H NMR Spectroscopy : The proton at C6 (H-6) is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, shifting its resonance downfield. The proton at C4 (H-4) is influenced by the ortho-fluorine and para-nitro group. The key feature will be the coupling between these two protons, which will appear as doublets, and the additional coupling of H-4 to the fluorine atom at C2. The magnitude of the through-bond ¹H-¹⁹F coupling constant is diagnostic.
-
¹³C NMR Spectroscopy : The chemical shifts of the pyridine carbons are highly sensitive to the attached substituents.[1] The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond ¹³C-¹⁹F coupling (¹JCF), typically in the range of 230-260 Hz, appearing as a doublet in the proton-decoupled ¹³C spectrum.[2][3] The carbons at C-3 and C-4 will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The presence of the electron-withdrawing nitro group will deshield the C-5 and, to a lesser extent, the C-3 and C-6 carbons.[4]
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The following workflow outlines the key stages from sample preparation to advanced structural verification.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation.
-
Mass Determination : Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that solvent choice can influence chemical shifts.[2][6][7]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[8]
-
Filtration : To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]
-
Referencing : Tetramethylsilane (TMS) is often added to the solvent by the manufacturer as an internal standard for referencing the chemical shift scale to 0 ppm.[9]
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Acquisition :
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 30° pulse angle and a relaxation delay of at least 2 seconds for routine spectra.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
-
A 45° pulse angle with a relaxation delay of 2 seconds is a good starting point.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[8]
-
Data Interpretation and Structural Assignment
The following diagram illustrates the key structural features and expected NMR interactions for the parent compound, this compound.
Expected Spectral Data
The following table summarizes the predicted chemical shifts and coupling constants for this compound based on established substituent effects on the pyridine ring. Actual values for derivatives will vary depending on the nature of other substituents.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-4 | ~8.4 - 8.6 | dd | ~125 - 130 (d) | ³J(H4-H6) ≈ 2.5 Hz; ³J(H4-F2) ≈ 4-6 Hz |
| H-6 | ~9.1 - 9.3 | d | ~145 - 148 | ³J(H6-H4) ≈ 2.5 Hz |
| C-2 | - | - | ~155 - 158 (d) | ¹J(C2-F2) ≈ 240-250 Hz |
| C-3 | - | - | ~110 - 115 (d) | ²J(C3-F2) ≈ 30-40 Hz |
| C-5 | - | - | ~140 - 143 | - |
Note: Chemical shift predictions are based on data from analogous substituted pyridines and are solvent-dependent.[11][12][13]
Advanced 2D NMR for Unambiguous Assignment
For complex derivatives, 1D NMR spectra may not be sufficient for complete assignment. Two-dimensional NMR experiments are essential for confirming the connectivity of the molecular framework.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[14][15] It is invaluable for definitively assigning H-4 to C-4 and H-6 to C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[16][17] This is particularly powerful for confirming the overall structure. For example, a correlation between H-6 and C-5, and between H-4 and C-2, C-3, and C-5 would provide definitive proof of the substitution pattern.
Conclusion
The systematic application of ¹H, ¹³C, and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound derivatives. By understanding the influence of the substituents on the chemical shifts and leveraging the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, researchers can confidently elucidate the structure of these important pharmaceutical intermediates. The protocols and guidelines presented herein offer a robust framework for achieving high-quality, unambiguous results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. testbook.com [testbook.com]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. azom.com [azom.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Purification of Reaction Products from 3-Bromo-2-fluoro-5-nitropyridine by Column Chromatography
Introduction
3-Bromo-2-fluoro-5-nitropyridine is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and fine chemical sectors.[1] Its unique molecular architecture, featuring a pyridine ring adorned with bromine, fluorine, and nitro functional groups, imparts a high degree of reactivity, making it an invaluable intermediate for creating complex molecules.[1][2] The electron-withdrawing nature of these substituents renders the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.[2]
Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the purity of this compound derivatives is of paramount importance.[2] Column chromatography emerges as an indispensable technique for the purification of reaction products derived from this versatile substrate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of such products, emphasizing the underlying principles and practical considerations for achieving high purity.
Pre-Chromatography Considerations: Understanding the Chemistry
Successful purification begins with a thorough understanding of the reaction mixture. This compound is often employed in SNAr reactions where the fluorine atom at the 2-position is displaced by a nucleophile.[3] Potential impurities in the crude reaction mixture can include unreacted starting material, the desired product, and various side-products arising from incomplete reactions or alternative reaction pathways.
Thin-Layer Chromatography (TLC) for Method Development
Before embarking on column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC serves as a rapid and effective tool to assess the separation of the desired product from impurities.[5][6] The goal is to identify a mobile phase composition that provides a retention factor (Rf) value for the target compound between 0.2 and 0.4, ensuring good separation on the subsequent column.[4]
Key Principle: The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase. A lower Rf indicates a more polar compound with a stronger affinity for the polar stationary phase (e.g., silica gel), while a higher Rf suggests a less polar compound that travels further with the mobile phase.[5]
Column Chromatography Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of a hypothetical reaction product of this compound using silica gel column chromatography.
Materials
| Material | Grade |
| Crude reaction product | Synthesis Grade |
| Silica gel (60 Å, 230-400 mesh) | Chromatography Grade |
| Hexane | ACS Grade or higher |
| Ethyl acetate | ACS Grade or higher |
| Triethylamine (optional) | Reagent Grade |
| Glass chromatography column | Appropriate size for the scale of purification |
| Collection tubes | Standard laboratory glassware |
| TLC plates (silica gel coated) | Standard |
| UV lamp (254 nm) | For visualization |
Safety Precautions
This compound and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information.[7][9][10]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound reaction products.
Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.[6]
-
Develop the TLC plate using various mixtures of hexane and ethyl acetate to find a solvent system that provides good separation between the product and impurities.[4]
-
-
Column Preparation:
-
Select an appropriately sized chromatography column. A general rule is to use a silica gel to crude material ratio of at least 30:1 by weight.[11]
-
Prepare a slurry of silica gel in the least polar eluent identified during TLC analysis.[4][12]
-
Pour the slurry into the column and allow the silica gel to settle into a uniform bed.[12] A thin layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.[4]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.[13]
-
If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
Collect the eluent in a series of fractions.[11]
-
-
Fraction Analysis and Product Isolation:
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; Column overloading. | Re-optimize the mobile phase using TLC; Reduce the amount of crude material loaded onto the column.[11] |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. | Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent system.[4] |
| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a base like triethylamine; Consider using a less acidic stationary phase such as neutral or basic alumina.[4][11][14] |
| Compound Streaking on TLC | Sample is too concentrated; Compound is unstable on silica; High-boiling point reaction solvent (e.g., DMF, DMSO) present. | Dilute the sample; Run a 2D TLC to check for degradation[14]; If a high-boiling solvent is present, place the spotted TLC plate under high vacuum for a few minutes before developing.[14] |
Conclusion
The purification of reaction products from this compound by column chromatography is a critical step in the synthesis of many important compounds. By carefully developing the separation method using TLC and understanding the potential interactions between the analytes and the stationary phase, researchers can achieve high purity of their target molecules. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 3-Bromo-2-fluoro-5-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, transformation. The unique electronic and structural features of this substrate demand a nuanced approach beyond standard Suzuki coupling protocols. This guide provides in-depth, cause-and-effect troubleshooting, optimized protocols, and the mechanistic reasoning behind our recommendations.
Introduction: The Challenge of a Highly Functionalized Pyridine
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates like this compound present a confluence of challenges that can lead to poor performance and low yields.
-
Electron-Deficient Ring: The potent electron-withdrawing effects of the nitro group and the pyridine nitrogen significantly alter the electronic properties of the aryl halide. While this can facilitate the initial oxidative addition step, it can adversely affect the final reductive elimination.[3]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This non-productive binding can sequester the active catalyst, effectively poisoning it and stalling the catalytic cycle. This is a well-documented issue in the coupling of 2-substituted pyridines.[4][5]
-
Steric Hindrance: The substituents flanking the bromine atom can create steric challenges that impede the approach of the bulky palladium catalyst.
-
Side Reactions: The combination of a highly activated ring system and the presence of boronic acids under basic conditions can open pathways to undesired side reactions, such as protodeboronation and homocoupling.[4][6]
This guide will address these issues systematically, providing you with the tools to diagnose problems and implement effective solutions.
Troubleshooting Guide & FAQs
This section is structured to address the most common failure modes encountered during this specific Suzuki coupling.
Q1: I am observing very low to no conversion of my starting material. What is the likely cause?
A1: This is a classic symptom of an inactive or inhibited catalytic system. The primary bottleneck for this substrate is often the failure to maintain a sufficient concentration of the active Pd(0) catalyst throughout the reaction.
-
Root Cause Analysis: The most probable culprit is the inhibition of your palladium catalyst by the pyridine nitrogen. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent the pyridine from binding to the palladium center and deactivating it.[4][5] Additionally, the active Pd(0) species is highly sensitive to oxygen, and incomplete degassing can lead to rapid catalyst oxidation and death before the reaction begins.[7]
-
Recommended Solutions:
-
Switch to a State-of-the-Art Ligand System: This is the most critical adjustment. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (i.e., "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands.
-
Why it works: These ligands are designed to be sterically demanding. They create a protective pocket around the palladium atom that both promotes the desired oxidative addition and physically blocks the pyridine nitrogen from coordinating and causing inhibition.[4][7] Excellent starting choices include SPhos, XPhos, or RuPhos.[7]
-
-
Ensure Rigorous Inert Atmosphere: The importance of degassing cannot be overstated.
-
Protocol: Degas your solvent(s) thoroughly using a freeze-pump-thaw technique (at least 3 cycles) or by bubbling with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[8] Assemble your reaction under a positive pressure of inert gas.
-
-
Select an Appropriate Palladium Precatalyst: While Pd(PPh₃)₄ is a Pd(0) source, it can be sluggish. Modern Pd(II) precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or specialized palladacycles are often more effective as they are readily reduced in situ to the active Pd(0) species in the presence of phosphine ligands.[9][10][11]
-
Q2: My starting material is consumed, but my yield is low, and I see significant byproducts. What are these byproducts and how can I prevent them?
A2: The formation of byproducts indicates that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling. The two most common side reactions are protodeboronation and homocoupling.
-
Root Cause Analysis:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water in the solvent or base) to regenerate the corresponding arene, effectively destroying your nucleophile. Heteroaryl boronic acids can be particularly susceptible to this process.[6][12]
-
Homocoupling: This is the self-coupling of your boronic acid (to form a biaryl) or your aryl bromide. It is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other catalyst decomposition pathways.[4][7]
-
-
Recommended Solutions:
-
Stabilize Your Boronic Acid: If protodeboronation is suspected, switch from a boronic acid to a more stable derivative.
-
Why it works: Boronic acid pinacol esters or potassium trifluoroborate salts (BF₃K) are significantly more robust.[4][13] They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[12]
-
-
Optimize Your Base: The base is not just an activator; its identity can steer the reaction's course.
-
Protocol: Screen different bases. While strong bases are needed, their properties matter. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for challenging couplings as they provide a good balance of strength and low nucleophilicity.[4][7] If using an aqueous system, ensure the base is fully dissolved or finely powdered for consistent results.
-
-
Control the Temperature: High temperatures can accelerate side reactions.
-
Why it works: Side reactions may have a higher activation energy than the desired cross-coupling. Lowering the temperature (e.g., from 110 °C to 80-90 °C) can sometimes suppress byproduct formation more than it slows down product formation.[4]
-
-
Q3: The reaction works, but is sluggish and never reaches full conversion. How can I improve the reaction rate and efficiency?
A3: A stalled reaction points to a problem with the catalytic cycle's turnover, often implicating the transmetalation step or gradual catalyst deactivation.
-
Root Cause Analysis: The transmetalation step, where the organic group is transferred from boron to palladium, requires the formation of a boronate species, which is generated by the reaction of the boronic acid with the base.[1][2] If the base is not strong enough, is insoluble, or if the solvent system is suboptimal, this step can become the rate-determining bottleneck of the entire cycle.
-
Recommended Solutions:
-
Re-evaluate the Solvent System: The solvent must facilitate the dissolution of all components, including the inorganic base.
-
Why it works: A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often ideal.[7][8] The water helps to dissolve the base (like K₃PO₄), ensuring it is available to activate the boronic acid and facilitate the formation of key Pd-OH intermediates that can accelerate transmetalation.[14]
-
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial discovery work, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome slow turnover or partial deactivation to achieve a satisfactory yield.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
Summary of Troubleshooting Strategies
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion | Catalyst inhibition by pyridine N; Pd(0) oxidation. | Use bulky Buchwald ligands (SPhos, XPhos); Ensure rigorous degassing.[4][7] |
| Byproduct formation | Protodeboronation of boronic acid; Homocoupling. | Use boronic acid pinacol esters or BF₃K salts; Screen milder/stronger non-nucleophilic bases (K₃PO₄, Cs₂CO₃).[4][12] |
| Stalled / Incomplete reaction | Slow transmetalation; Gradual catalyst deactivation. | Use a mixed solvent system (e.g., Dioxane/H₂O); Screen different bases; Increase catalyst loading or consider microwave heating.[7][15] |
Visualizing the Process
Diagrams are essential tools for understanding complex chemical processes. The following visualizations illustrate the Suzuki catalytic cycle, a logical troubleshooting workflow, and a key catalyst deactivation pathway.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions of 3-Bromo-2-fluoro-5-nitropyridine
Welcome to our dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst inhibition by the pyridine nitrogen during cross-coupling reactions with 3-Bromo-2-fluoro-5-nitropyridine. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Introduction: The "Pyridine Problem" in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with remarkable efficiency. However, substrates containing nitrogen heterocycles, particularly pyridines, present a significant challenge. The lone pair of electrons on the pyridine nitrogen atom can act as a potent Lewis base, coordinating strongly to the palladium catalyst.[1][2] This coordination can sequester the active catalytic species into a stable, off-cycle complex, effectively "poisoning" the catalyst and leading to low or no product conversion.[1][3] This phenomenon is particularly pronounced with substrates like this compound, where electronic effects further modulate the pyridine's coordinating ability.
This guide is designed to help you diagnose and overcome these inhibitory effects through logical, step-by-step troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered when working with this compound and related substrates.
Q1: My Suzuki-Miyaura coupling with this compound has stalled or shows no conversion. What's the most likely cause?
A1: The primary suspect is catalyst inhibition by the pyridine nitrogen.[1][2] The nitrogen lone pair coordinates to the Pd(0) or Pd(II) center, forming a stable palladacycle that is reluctant to participate in the catalytic cycle. This is especially problematic for pyridines, which are known to be strong σ-donors.[4][5] Before adjusting other parameters, your first line of defense should be to re-evaluate your catalyst system, specifically the ligand.
Q2: How does the choice of ligand specifically counteract pyridine inhibition?
A2: The ligand is critical for shielding the palladium center and modulating its electronic properties.[1][2] For pyridine substrates, bulky and electron-rich ligands are paramount.
-
Steric Hindrance: Large, sterically demanding ligands (e.g., Buchwald's biaryl phosphines like XPhos and SPhos, or bulky trialkylphosphines like P(t-Bu)₃) physically block the pyridine nitrogen from accessing and coordinating to the palladium atom.[1][6]
-
Electronic Effects: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species promotes the rate-limiting oxidative addition step and can weaken the bond to the Lewis-basic pyridine nitrogen, making it a more labile ligand.[6][7]
Q3: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black (finely divided, aggregated palladium metal) is a common sign of catalyst decomposition.[2] It signifies that the active, soluble Pd(0) species, if not stabilized properly by the ligand, has agglomerated into an inactive form. This often happens when the catalytic cycle is slow due to inhibition.[1] By the time you see visible palladium black, a significant portion of your catalyst is likely deactivated.
-
Prevention:
-
Increase Ligand-to-Metal Ratio: Ensure a sufficient excess of the stabilizing ligand is present. A 2:1 or even 4:1 ligand-to-palladium ratio is a good starting point.[2]
-
Use Robust Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are designed for the controlled, slow release of the active LPd(0) species, minimizing its concentration at any given time and thus reducing the chance of aggregation.[8]
-
Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] While heat is often needed to drive the reaction, finding the minimum effective temperature is key.
-
Q4: Can I use a Pd(II) source like Pd(OAc)₂ directly, or is a Pd(0) source like Pd₂(dba)₃ better for this substrate?
A4: While Pd(II) sources are common, they require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle.[9][10] For challenging substrates like pyridines, starting with a Pd(0) source can be advantageous. Pd(0) species have a weaker affinity for σ-donors compared to the more electrophilic Pd(II) species, potentially reducing the initial catalyst poisoning before the cycle begins.[4] However, the most reliable approach is often the use of well-defined pre-catalysts that efficiently generate the active monoligated LPd(0) species regardless of the initial palladium oxidation state.[8]
Q5: Besides ligand and catalyst choice, what other reaction parameters should I screen to improve my yield?
A5: The base and solvent system are crucial and interdependent.
-
Base: The choice of base can influence reaction rates and side reactions. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and are typically used in anhydrous solvents.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required.[11]
-
Solvent: The solvent must dissolve all components and be stable at the reaction temperature. Anhydrous solvents like 1,4-dioxane, toluene, or THF are standard.[12] Using degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.[9]
-
Water Content (for Suzuki): In Suzuki reactions, a small amount of water can be beneficial for dissolving the inorganic base and facilitating transmetalation. However, excess water can lead to protodeboronation of the boronic acid.[2] Starting with anhydrous solvents and adding a controlled amount of degassed water (e.g., a 10:1 organic solvent to water ratio) is a common strategy.
Part 2: Systematic Troubleshooting Guide
When faced with a failed or low-yielding reaction, a systematic approach is more effective than random screening. Follow this guide to diagnose and resolve the issue.
Problem: Low or No Conversion (<10%)
This is the most common failure mode, almost always pointing towards a catastrophic catalyst deactivation event.
Workflow for Diagnosing Catalyst Inhibition
Caption: A step-by-step troubleshooting workflow for low-conversion reactions.
Detailed Protocols & Explanations
Step 1: Re-evaluate the Catalyst System
The most impactful change is often the ligand. Standard ligands like PPh₃ or dppf are generally ineffective for electron-deficient, coordinating substrates like this compound.[6][13]
-
Protocol 1: Ligand Screening
-
Setup: Prepare identical reaction vials under an inert atmosphere (e.g., in a glovebox).
-
Reagents: To each vial, add this compound (1.0 equiv), your coupling partner (e.g., arylboronic acid, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add your palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a different bulky ligand to each vial (e.g., XPhos, SPhos, RuPhos, BrettPhos; 3-4 mol%).
-
Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane), seal the vials, and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor by LC-MS or GC-MS after a set time (e.g., 4 hours) to compare conversion across the different ligands.
-
-
Causality: Bulky biarylphosphine ligands create a sterically hindered pocket around the palladium atom, which disfavors coordination of the pyridine substrate while still allowing the smaller aryl halide to undergo oxidative addition.[1][7]
Table 1: Recommended Catalyst Systems for Pyridine Cross-Coupling
| Reaction Type | Recommended Ligand | Recommended Pre-catalyst | Typical Loading (mol%) | Rationale |
| Suzuki-Miyaura | XPhos, SPhos | XPhos Pd G3/G4 | 1.5 - 3 | Excellent balance of steric bulk and electron-donating ability for C-C bond formation.[14][15] |
| Buchwald-Hartwig | RuPhos, BrettPhos | RuPhos Pd G3/G4 | 2 - 4 | Highly active for C-N bond formation, even with challenging primary and secondary amines.[2][11] |
| Heck Reaction | Bulky P,P=O Ligands | Pd(OAc)₂ | 2 - 5 | Specialized ligands may be needed to facilitate coordinative unsaturation required for the Heck cycle.[3] |
Problem: Reaction Starts but Stalls; Side Products Observed
If you observe initial product formation that plateaus, or if significant side products like dehalogenation (hydrodehalogenation) or boronic acid decomposition are seen, the issue is more nuanced than simple catalyst poisoning.
Visualizing the Competing Pathways
Caption: The desired catalytic cycle versus common off-cycle and side reactions.
Troubleshooting Side Reactions
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen. This often occurs via a competing β-hydride elimination pathway, which can be favored at higher temperatures or with certain base/ligand combinations.[2]
-
Solution: Carefully lower the reaction temperature in 10 °C increments. Screen different bases; sometimes a weaker base can disfavor this pathway.
-
-
Protodeboronation (Suzuki reactions): The boronic acid reacts with a proton source (often trace water) and is converted back to the parent arene, consuming your nucleophile.[2]
-
Solution:
-
Ensure all reagents and solvents are rigorously anhydrous. Use freshly dried solvents.
-
Use a base that is less hygroscopic or is known to be effective under anhydrous conditions (e.g., K₃PO₄ in dry toluene).
-
If using a pre-catalyst that generates the active species rapidly, the desired coupling can outcompete the slower decomposition of the boronic acid.[15]
-
-
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Setup: To a flame-dried Schlenk tube under argon, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (2.0-3.0 equiv).
-
Catalyst: Add the pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor reaction progress by LC-MS or TLC. The reaction is typically complete within 2-16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[12]
-
Part 3: Advanced Strategies
If the above measures fail, more advanced techniques may be required, particularly for extremely challenging coupling partners.
Strategy 1: Use of Lewis Acid Additives
A Lewis acid can coordinate to the pyridine nitrogen, effectively "masking" the lone pair and preventing it from poisoning the palladium catalyst. This strategy alters the electronic properties of the pyridine ring, making it more electron-deficient.[16]
-
Candidates: AlCl₃, B(C₆F₅)₃, ZnCl₂.
-
Caution: This approach requires careful optimization, as the Lewis acid can also interact with other components of the reaction, such as the base or the boronic acid. A stoichiometric amount of the Lewis acid relative to the pyridine substrate is often required.
Strategy 2: Nickel Catalysis
For some transformations, nickel catalysts can offer complementary reactivity to palladium. Nickel can also be poisoned by pyridine, but different ligand systems and reaction mechanisms may provide a viable alternative.[17] For instance, in some cases, more reactive organometallic reagents (like Grignards in Kumada coupling) can overcome the formation of inactive nickel-dimer species that might form with pyridyl substrates.[17]
By systematically addressing potential points of failure—from the fundamental choice of ligand to the meticulous control of reaction conditions—the challenge of catalyst inhibition by the pyridine nitrogen in this compound reactions can be reliably overcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Nucleophilic Aromatic Substitution on 3-Bromo-2-fluoro-5-nitropyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3-bromo-2-fluoro-5-nitropyridine. This resource is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding SNAr reactions with this substrate.
Q1: Which halogen is expected to be displaced on this compound?
A1: The fluorine atom at the C2 position is the primary site of nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group in the para position, which strongly activate this position for SNAr.[1][2][3] The rate-determining step in an SNAr reaction is the initial attack of the nucleophile, and the high electronegativity of fluorine makes the C2 carbon highly electrophilic.[4][5] The typical leaving group reactivity in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[2][6]
Q2: My reaction is not proceeding, and I'm recovering my starting material. What should I do?
A2: Insufficient reaction activation is a common issue. Consider the following:
-
Temperature: Gently increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions require heating to overcome the activation energy barrier.[7][8]
-
Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[9][10]
-
Base: If your nucleophile is an amine or alcohol, a base is required to deprotonate it or to act as a scavenger for the generated acid (e.g., HF). Ensure you are using a suitable, non-nucleophilic base in stoichiometric or slight excess.[7][11]
Q3: I am observing multiple products in my reaction mixture. What could be the cause?
A3: The formation of multiple products can arise from a loss of regioselectivity or from side reactions. While the C2-fluorine is the most reactive site, under harsh conditions (e.g., very high temperatures), substitution at the C3-bromine might occur, or degradation of the starting material or product could be happening. It's also possible that your nucleophile has multiple reactive sites. Carefully analyze your side products to diagnose the issue. Consider lowering the reaction temperature to improve selectivity.[9]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. A systematic approach is crucial for identifying the root cause.
Q: I've confirmed my starting materials are correct, but the reaction is not working. Where do I start?
A: Let's break down the key reaction parameters. The SNAr mechanism relies on the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][6] Several factors must be optimized for this to occur efficiently.
The pyridine ring in your substrate is activated by the nitro group, making it electron-deficient and susceptible to nucleophilic attack.[2][12] However, a weak nucleophile may still struggle to react.
-
Causality: The reaction rate is directly proportional to the strength of the nucleophile. If your nucleophile is weak, the initial addition step will be slow or may not occur at all.
-
Solution:
-
If using an alcohol or thiol nucleophile, ensure you are using a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate it, forming the more potent alkoxide or thiolate.
-
For amine nucleophiles, consider that their nucleophilicity is pH-dependent. An appropriate, non-nucleophilic base like DIPEA or triethylamine can facilitate the reaction by scavenging the HF produced.[7]
-
The choice of solvent is critical in SNAr reactions.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, DMAc) are ideal because they can effectively solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[9][10] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its reactivity.[9][13]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. If solubility is an issue, a mixture of solvents can be explored, but prioritize the polar aprotic component.
-
Causality: Every reaction has an activation energy that must be overcome. If the reaction temperature is too low, the reactants will not have enough kinetic energy to form the Meisenheimer complex.
-
Solution:
Issue 2: Formation of Impurities and Side Products
Q: My reaction is producing the desired product, but it's contaminated with significant impurities. How can I improve the purity?
A: Side product formation often points to issues with reaction conditions or the stability of the reactants and products.
-
Causality: While the C2-fluorine is kinetically favored, the C-Br bond is weaker than the C-F bond. Under forcing conditions (high temperatures, prolonged reaction times), thermodynamic products may begin to form, which could include substitution at the C3 position.
-
Solution:
-
Lower the Temperature: This is the most effective way to improve kinetic selectivity.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of secondary products.
-
-
Causality: The nitro group makes the pyridine ring highly electron-deficient and potentially susceptible to degradation, especially in the presence of strong bases or nucleophiles at high temperatures.
-
Solution:
-
Use a Milder Base: If possible, switch to a milder base (e.g., from NaH to K₂CO₃).
-
Protecting Groups: If your nucleophile contains other sensitive functional groups, consider using a protecting group strategy.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Experimental Protocols & Data
Table 1: Recommended Solvents and Bases
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes | Recommended Bases |
| DMF | 153 | 37 | Excellent choice, dissolves many organics and salts. Can decompose at high temperatures. | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N |
| DMSO | 189 | 47 | Higher boiling point than DMF, very polar. Can be difficult to remove. | K₂CO₃, NaH, t-BuOK |
| Acetonitrile | 82 | 37.5 | Lower boiling point, useful for reactions at moderate temperatures. | K₂CO₃, DIPEA |
| Dioxane | 101 | 2.2 | Less polar, but can be effective, especially with strong bases.[7] | NaH, K₃PO₄, DIPEA[7][14] |
| Water | 100 | 80 | Can be used as a "green" solvent with certain nucleophiles, often with a base like K₃PO₄.[14] | K₃PO₄, KF |
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.
-
Reaction Setup: To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add Amine and Base: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[7]
-
Add Solvent: Add anhydrous DMF (or another suitable solvent from Table 1) to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
The SNAr Mechanism
The following diagram illustrates the key steps in the nucleophilic aromatic substitution on this compound.
Caption: The two-step addition-elimination mechanism for SNAr.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve common issues in your reaction.
Caption: A systematic workflow for troubleshooting common SNAr problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 3-Bromo-2-fluoro-5-nitropyridine Reactions by LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-fluoro-5-nitropyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for identifying byproducts in your reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). As a versatile building block in pharmaceutical and fine chemical synthesis, understanding its reactivity and potential side reactions is crucial for efficient process development and impurity profiling.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where I am likely to see byproducts with this compound?
The primary reactivity of this compound is governed by its electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2] The two halogen substituents at the 2- and 3-positions are the most probable sites for substitution. You are most likely to encounter byproducts in reactions involving:
-
Amination: Reactions with primary or secondary amines to form aminopyridine derivatives.
-
Alkoxylation/Hydroxylation: Reactions with alcohols, alkoxides, or water/hydroxide to introduce ether or hydroxyl functionalities.
-
Thiolation: Reactions with thiols or thiolates to form thioethers.
Q2: Which halogen is more likely to be substituted in an SNAr reaction, the fluorine at the 2-position or the bromine at the 3-position?
In SNAr reactions on electron-deficient rings like pyridine, the rate of displacement of halogens typically follows the order F > Cl > Br > I.[3] This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better at stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[4][5] Therefore, the fluorine at the 2-position is the kinetically favored site for nucleophilic attack.
However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.[6][7][8] Always confirm the structure of your product, as substitution at the 3-position, while less likely, is not impossible.
Q3: I am seeing a peak with a mass corresponding to the replacement of a halogen with a hydroxyl group. What is this?
This is a common byproduct resulting from the hydrolysis of your starting material or product. This compound is reactive towards water, especially in the presence of a base or at elevated temperatures. The most probable hydrolysis product is 3-Bromo-2-hydroxy-5-nitropyridine .
-
Expected Mass: The molecular weight of 3-Bromo-2-hydroxy-5-nitropyridine is 218.99 g/mol .[9][10][11] In positive ion mode ESI-MS, you would look for the protonated molecule [M+H]+ at an m/z of approximately 219.9. Remember to check for the characteristic isotopic pattern of bromine (79Br and 81Br in roughly a 1:1 ratio).
Q4: My reaction with an amine shows a peak with a mass that is higher than my expected mono-substituted product. What could this be?
This is likely a di-substituted byproduct , where the amine has replaced both the fluorine and the bromine on the pyridine ring. While the first substitution is faster at the 2-position (displacing fluorine), a second, slower substitution can occur at the 3-position, especially if:
-
An excess of the amine is used.
-
The reaction is run for an extended period or at a high temperature.
-
The amine is a strong nucleophile.
To confirm this, calculate the expected mass of the di-aminated product and look for the corresponding [M+H]+ ion in your mass spectrum.
Troubleshooting Guide for Unexpected LC-MS Peaks
This section provides a systematic approach to identifying unknown peaks in your reaction mixture.
Step 1: Initial Assessment of the Chromatogram and Mass Spectrum
-
Is the peak present in your blank injection?
-
What is the m/z of the unexpected peak?
-
Correlate the m/z with the molecular weights of potential byproducts. A table of common possibilities is provided below.
-
Look for isotopic patterns. The presence of a bromine atom will give a characteristic M and M+2 pattern with a ~1:1 intensity ratio.[14]
-
-
Examine the Peak Shape
-
Poor peak shape (tailing, fronting, splitting) can indicate column overload, interaction with active sites on the column, or issues with the mobile phase or sample solvent.[9]
-
Step 2: Proposing Potential Byproduct Structures
Based on the reaction you are running, consider the following common side reactions and their expected products.
| Potential Byproduct | Origin | Monoisotopic Mass | Expected [M+H]+ (m/z) | Key Isotopic Signature |
| 3-Bromo-2-hydroxy-5-nitropyridine | Hydrolysis of starting material | 217.933 | 218.941 | Bromine (1:1 M, M+2) |
| 2-Amino-3-bromo-5-nitropyridine | Reaction with ammonia (if used) | 216.949 | 217.957 | Bromine (1:1 M, M+2) |
| Di-substituted Product | Over-reaction with nucleophile | Varies | Varies | May or may not have Bromine |
| Starting Material Isomers | Impurities in starting material | 219.928 | 220.936 | Bromine (1:1 M, M+2) |
Note: Masses are calculated for the most abundant isotopes.
Step 3: Utilizing Mass Spectrometry Fragmentation
The fragmentation pattern of a compound provides a fingerprint that can help elucidate its structure. For this compound and its derivatives, fragmentation is often driven by the presence of the nitro group and halogens on the electron-deficient pyridine ring.
Predicted Fragmentation of this compound (ESI-MS/MS)
In a typical ESI-MS/MS experiment (positive ion mode), the protonated molecule ([M+H]+ at m/z ~221) will be fragmented. Common neutral losses to expect include:
-
Loss of NO2 (46 Da): A common fragmentation for nitroaromatic compounds.
-
Loss of HNO2 (47 Da): Also frequently observed.
-
Loss of a halogen radical: While less common in ESI, it can occur.
-
Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.
The following diagram illustrates a plausible fragmentation pathway for the main SNAr product, an N-substituted aminopyridine.
Caption: Predicted fragmentation of a substituted aminopyridine.
Experimental Protocols and Workflows
Protocol: General Procedure for SNAr with an Amine
This protocol provides a starting point for reacting this compound with a primary or secondary amine.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
Addition of Nucleophile: Add the amine (1.0-1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
The following workflow diagram illustrates the process of identifying an unknown peak.
Caption: Workflow for identifying unknown peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Combining high resolution mass spectrometry with a halogen extraction code to characterize and identify brominated disinfection byproducts formed during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 10. sgs.com [sgs.com]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicstrive.com [academicstrive.com]
- 13. halocolumns.com [halocolumns.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Effective Palladium Catalyst Removal from 3-Bromo-2-fluoro-5-nitropyridine Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 3-Bromo-2-fluoro-5-nitropyridine. The unique electronic and coordinating properties of this substrate can present specific hurdles in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
A1: The primary challenge stems from the pyridine nitrogen atom in the this compound core. This nitrogen can act as a ligand, coordinating with palladium species (both Pd(0) and Pd(II)) to form soluble complexes that are difficult to remove by simple filtration. This coordination can keep the palladium in solution, leading to contamination of the final product.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.
Q3: What are the most common methods for palladium removal?
A3: The most prevalent methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often through a pad of celite.
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.
-
Chromatography: Column chromatography is an effective but often less scalable method for reducing palladium levels.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues. However, its main limitation is a lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in significant yield loss. The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers, and it may not be sufficient to meet strict regulatory limits on its own.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup of your this compound reaction and provides actionable solutions.
Issue 1: High Palladium Levels in the Final Product After Standard Filtration
-
Symptom: Inductively Coupled Plasma (ICP) analysis shows palladium levels significantly above the target (<10 ppm) after filtering the reaction mixture.
-
Root Cause Analysis: This is a strong indication that soluble palladium species are present, likely due to coordination with the pyridine nitrogen of your product or starting material. Standard filtration is only effective against heterogeneous (solid) catalysts.
-
Troubleshooting Steps:
-
Introduce a Scavenging Step: The most effective approach is to employ a metal scavenger that can chelate the soluble palladium.
-
Scavenger Selection: For pyridine-containing compounds, scavengers with high affinity for palladium are recommended.
-
Thiol-Based Scavengers (e.g., SiliaMetS® Thiol): These are broadly effective for various palladium species.
-
Dimercaptotriazine (DMT) Based Scavengers (e.g., SiliaMetS® DMT): Known for their high efficiency in scavenging a wide range of metals, including palladium.
-
Triamine-Based Scavengers (e.g., ISOLUTE® Si-Trisamine): Can be very effective for palladium removal.
-
-
Perform a Scavenger Screen: It is highly recommended to perform a small-scale screen with a few different scavengers to identify the most effective and cost-efficient option for your specific reaction conditions.
-
Issue 2: Significant Product Loss During the Palladium Removal Step
-
Symptom: The yield of the purified product is substantially lower after treatment with activated carbon or a metal scavenger.
-
Root Cause Analysis: Your product is likely adsorbing to the purification medium along with the palladium. This is a common issue with highly functionalized or polar molecules.
-
Troubleshooting Steps:
-
Optimize Scavenger Loading: Use the minimum effective amount of the scavenger. This can be determined through a loading study.
-
Wash the Scavenger Thoroughly: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.
-
Solvent Selection: The choice of solvent can influence the binding of both the palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
-
Consider a Different Scavenger: Some scavengers may have a lower affinity for your product. A screening study can help identify a more selective option.
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification method like crystallization, which may offer better selectivity.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The final palladium levels vary significantly between different runs of the same reaction and workup procedure.
-
Root Cause Analysis: Inconsistent palladium speciation in the crude reaction mixture is a likely cause. The form of the residual palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can affect the efficiency of the removal method.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.
-
Ensure Homogeneity During Scavenging: Proper agitation and sufficient contact time are crucial for consistent results.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® DMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical method, such as ICP-MS or ICP-OES.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. The amount can range from 5 to 20 wt% relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates as described in Protocol 1.
-
Analysis: Determine the residual palladium concentration.
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Target Palladium Species | Key Advantages | Potential Considerations |
| Thiol-Based | -SH | Pd(II), Pd(0) | Broad applicability, high efficiency. | Can sometimes interact with sulfur-containing products. |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for specific palladium salts. | May be less effective for Pd(0). |
| DMT-Based | Dimercaptotriazine | Pd(0), Pd(II) | Very high affinity for palladium, broad spectrum. | Can be a more expensive option. |
| Thiourea-Based | -C(=S)(NR₂)₂ | Pd(0), Pd(II) | Versatile and widely used in the pharmaceutical industry. | |
| Activated Carbon | N/A | Various | Cost-effective. | Low selectivity, potential for product loss. |
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Step-by-step workflow for palladium removal using a solid-supported scavenger.
Managing nitro group migration side reactions in aminopyridine synthesis
A-Z Index | Contact Us | About
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side reactions during aminopyridine synthesis, specifically focusing on the management of nitro group migration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind nitro group migration, providing the foundational knowledge needed to diagnose and troubleshoot effectively.
Q1: What is nitro group migration in the context of pyridine chemistry, and what causes it?
Answer: Nitro group migration is an intramolecular rearrangement where a nitro (-NO₂) group moves from its original position on the pyridine ring to an adjacent carbon atom. This phenomenon is a specific instance of a broader class of rearrangements often involving nucleophilic attack on an electron-deficient aromatic ring.
The underlying cause is the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.[1] The reaction can proceed through several mechanisms, with two of the most relevant being:
-
[1][2] Sigmatropic Shift: In some cases, particularly during the nitration of pyridines to form nitropyridines, the nitro group can migrate from the nitrogen atom (forming an N-nitropyridinium ion intermediate) to the C3 position via a concerted pericyclic reaction known as a[1][2] sigmatropic shift.[2][3][4]
-
ANRORC Mechanism: An acronym for A ddition of N ucleophile, R ing O pening, and R ing C losure. This is a common pathway in nucleophilic substitution reactions on heterocyclic systems.[5][6] A nucleophile (e.g., an amine or hydroxide) attacks the ring, leading to the formation of an open-chain intermediate. Before the ring closes again, bond rotation can occur, allowing the nitro group to re-situate itself at a different position upon recyclization.[6][7] This mechanism is particularly relevant when attempting to substitute a leaving group on a nitropyridine ring.
The Zincke reaction, which involves the ring-opening of pyridinium salts by amines, provides a classic example of the ring-opening/ring-closing sequence that shares mechanistic features with ANRORC pathways.[8][9][10]
Q2: Which specific reaction conditions are known to promote nitro group migration?
Answer: Several factors can influence the likelihood and rate of nitro group migration. Understanding these can help you design experiments to minimize this unwanted side reaction.
-
Strong Nucleophiles and Bases: The presence of strong nucleophiles, such as primary or secondary amines, or strong bases can initiate the reaction by attacking the electron-deficient pyridine ring.[6][11] Base catalysis is often a key factor.[11]
-
Substrate Electronics: The pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is usually achieved by the presence of at least one strong electron-withdrawing group, like the nitro group itself. Additional electron-withdrawing groups can further activate the ring.[1]
-
Leaving Groups: In substitution reactions, the presence of a good leaving group (e.g., a halogen) at a position ortho or para to the nitro group facilitates the initial nucleophilic addition step that can lead to rearrangement.
-
Elevated Temperatures: Like many rearrangement reactions, nitro group migration may be accelerated by heat. Reactions run at elevated temperatures are more likely to provide the activation energy needed for ring-opening or sigmatropic shifts.[12]
Q3: Are certain nitropyridine isomers more susceptible to this side reaction?
Answer: Yes, the substitution pattern on the pyridine ring is critical. For instance, in the reaction of 3-bromo-4-nitropyridine with amines, migration of the nitro group has been observed.[11] The specific positioning of the nitro group relative to other substituents and the site of nucleophilic attack determines the stability of intermediates and the feasibility of the rearrangement pathways.
Generally, systems where a nucleophile can attack a carbon atom adjacent to the one bearing the nitro group, leading to a stable open-ring intermediate or a favorable transition state for a sigmatropic shift, are most at risk. The electronic properties of other substituents (both donating and withdrawing) will also modulate the ring's reactivity and the stability of any charged intermediates, thereby influencing the reaction outcome.
Part 2: Troubleshooting Guide
This section provides actionable steps for when you suspect or have confirmed that nitro group migration is compromising your synthesis.
Problem: My characterization data (¹H NMR, LC-MS) indicates the presence of an unexpected aminopyridine isomer. How can I confirm nitro group migration and resolve the issue?
Answer: Observing an isomer of your desired product is a classic sign of a rearrangement reaction. Follow this diagnostic and troubleshooting workflow to address the problem.
First, rigorously confirm the structure of the side product. Use 2D NMR techniques (COSY, HMBC, HSQC) to unequivocally assign the proton and carbon signals and establish the connectivity of the substituents on the pyridine ring. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, ruling out other potential side reactions.
Once confirmed, consider the plausible mechanism. If you are, for example, reducing a nitropyridine or performing a nucleophilic substitution, an ANRORC-type or related rearrangement is a strong possibility.[5][6]
Based on the likely cause, modify your reaction conditions. The following flowchart outlines a decision-making process for troubleshooting.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 7. Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Zincke reaction - Wikipedia [en.wikipedia.org]
- 9. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Bromo-2-fluoro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of reactions involving 3-Bromo-2-fluoro-5-nitropyridine. This guide is designed to provide in-depth, practical advice to troubleshoot and control the regioselectivity of your reactions. As a versatile building block in organic synthesis, particularly in the pharmaceutical industry, mastering its reactivity is crucial for efficient and predictable outcomes.[1][2]
This resource provides a structured approach to understanding the underlying principles governing the reactivity of this substrate and offers actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: The regioselectivity of SNAr reactions on this substrate is a delicate interplay of electronic effects, leaving group ability, and steric hindrance.
-
Electronic Effects: The pyridine nitrogen and the nitro group are strong electron-withdrawing groups, which activate the ring for nucleophilic attack.[3][4][5] This effect is most pronounced at the positions ortho and para to these groups (C2, C4, and C6). The negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][7][8]
-
Leaving Group Ability: The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon more electrophilic.
-
Steric Hindrance: The accessibility of the reaction sites plays a significant role. Bulky nucleophiles or substituents near a potential reaction site can disfavor attack at that position.[6][9] In this compound, the C2 position is flanked by the bromine at C3, which can exert some steric influence.
Q2: Which position is more reactive towards nucleophiles, the C2 (fluoro) or the C3 (bromo)?
A2: In SNAr reactions, the C2 position bearing the fluorine atom is generally the more reactive site. This is due to a combination of factors:
-
Activation by the Nitro Group: The C2 position is ortho to the strongly activating nitro group at C5, which effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance.[7][8]
-
Leaving Group Ability: Fluorine is a better leaving group than bromine in many SNAr reactions due to its strong electron-withdrawing inductive effect, which makes the C2 carbon more electrophilic.
-
Pyridine Nitrogen Activation: The C2 position is also activated by the electron-withdrawing pyridine nitrogen.
Q3: Can substitution occur at the C3 position?
A3: While less common, substitution at the C3 position is possible, particularly under conditions that do not favor a typical SNAr mechanism. For instance, some transition-metal-catalyzed cross-coupling reactions can be selective for the C-Br bond. However, for standard nucleophilic substitution, the C2 position is overwhelmingly favored.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides a systematic approach to resolving them.
Problem: Low or No Reaction Conversion
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Activation | The nucleophile may not be strong enough to attack the electron-deficient pyridine ring under the chosen conditions. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) to deprotonate it in situ, thereby increasing its nucleophilicity. 2. Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for side product formation at higher temperatures. |
| Poor Solvent Choice | The solvent plays a crucial role in stabilizing the charged intermediate. | 1. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[10] |
| Decomposition of Starting Material | Harsh reaction conditions can lead to the degradation of the substrate or product. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures. |
Problem: Poor Regioselectivity (Mixture of C2 and other substituted products)
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Steric Effects of the Nucleophile | A very bulky nucleophile might face steric hindrance at the C2 position, leading to attack at less sterically hindered, but also less electronically activated, sites.[9] | 1. Use a Less Bulky Nucleophile: If the structure of the nucleophile can be modified, consider using a smaller analogue. 2. Modify Reaction Conditions: In some cases, changing the solvent or temperature can influence the transition state energies for attack at different positions, thereby altering the regioselectivity. |
| Reaction Mechanism Ambiguity | Under certain conditions, especially with more complex reagents, the reaction may not be a pure SNAr process. | 1. Review the Mechanism: Ensure that the reaction conditions are consistent with a standard SNAr pathway. Avoid reagents that could promote radical or other alternative mechanisms unless that is the desired outcome. |
| Side Reactions of Functional Groups | The nitro group can be susceptible to reduction under certain conditions, and the pyridine nitrogen can be protonated or quaternized. | 1. Protect Sensitive Groups: If other functional groups on the nucleophile or substrate are interfering, consider using protecting groups.[10] 2. Control pH: If using acidic or strongly basic conditions, be mindful of potential side reactions with the nitro group or the pyridine nitrogen. |
Visualizing the Key Factors in Regioselectivity
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Effect of base and solvent on the outcome of 3-Bromo-2-fluoro-5-nitropyridine couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-2-fluoro-5-nitropyridine coupling reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic insights, and extensive field experience.
I. Understanding the Substrate: this compound
This compound is a highly versatile building block in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries.[1] Its utility stems from the specific arrangement of a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring. This configuration of electron-withdrawing groups and reactive halogens makes it highly susceptible to a variety of coupling reactions.[1]
The fluorine at C-2 and the nitro group at C-5 strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the C-2 position. The bromine at C-3 serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The successful outcome of these reactions is critically dependent on the judicious selection of the base and solvent.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your coupling reactions with this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling at the C-3 position, but I am observing significant amounts of a byproduct resulting from the displacement of the C-2 fluorine. How can I prevent this?
A1: This is a common issue arising from the high reactivity of the C-2 position towards nucleophilic attack, which can compete with the desired palladium-catalyzed cross-coupling at C-3. The choice of base is critical in mitigating this side reaction.
-
Explanation: Strong, hard bases, particularly those with available oxygen nucleophiles (e.g., NaOH, KOH, or even water in the presence of a base), can directly participate in SNAr at the C-2 position, especially at elevated temperatures. The boronic acid itself, or its boronate intermediate, can also act as a nucleophile.
-
Solution:
-
Use a weaker, non-nucleophilic inorganic base: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Cesium fluoride (CsF) can also be a good choice.[3] These bases are sufficiently strong to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle but are less likely to promote direct nucleophilic attack on the C-2 position.[4]
-
Employ anhydrous conditions: The presence of water can facilitate the unwanted SNAr reaction. Using anhydrous solvents and reagents can significantly suppress this side reaction.
-
Consider boronic esters: Pinacol esters or other boronic esters can be more stable and less prone to side reactions compared to boronic acids.[2]
-
Q2: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What factors should I investigate?
A2: Low yields in Buchwald-Hartwig aminations of this substrate can often be traced back to catalyst inhibition or suboptimal reaction conditions.
-
Explanation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to catalyst deactivation.[5] Additionally, the choice of base is crucial for the deprotonation of the amine to form the active nucleophile.[6]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These ligands can help stabilize the palladium catalyst and promote the reductive elimination step.[2]
-
Base Selection: A strong, non-nucleophilic base is essential.[6] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective.[7][8] For base-sensitive substrates, a milder organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be considered, although this may require specific ligand optimization.[9][10]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard choices.[6] Toluene is often preferred for these reactions.[8]
-
Use of Precatalysts: Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3). These can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][11]
-
Q3: I am trying to perform a selective SNAr reaction with a primary amine at the C-2 position, but I am getting a complex mixture of products. How can I improve the selectivity?
A3: Achieving high selectivity in SNAr reactions on this substrate requires careful control of reaction conditions to favor substitution at the C-2 position over other potential reactions.
-
Explanation: While the C-2 position is highly activated, side reactions such as substitution at the bromine (C-3) or reaction with the nitro group can occur under harsh conditions.
-
Solution:
-
Base and Solvent: Use a moderate base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent such as DMF or DMSO.[12] For some amines, the reaction can even be performed in water with K₃PO₄.[12]
-
Temperature Control: SNAr reactions are often exothermic. Running the reaction at a lower temperature (e.g., room temperature to 45-70°C) can significantly improve selectivity and minimize byproduct formation.[12]
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.05-1.2 equivalents) to ensure complete consumption of the starting material.
-
Troubleshooting Flowchart
For a more visual guide to troubleshooting common issues, refer to the decision tree below.
Caption: A decision tree for troubleshooting this compound couplings.
III. Data Summary: Recommended Reaction Conditions
The following tables provide a summary of generally successful base and solvent combinations for different coupling reactions involving this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling (at C-3)
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-100 | A robust system for many arylboronic acids.[5][13] |
| K₂CO₃ | Toluene / H₂O | 80-110 | Cost-effective and widely applicable.[2] |
| Cs₂CO₃ | 1,4-Dioxane | 100-110 | Often provides higher yields, especially for challenging couplings.[2] |
| CsF | DME / H₂O | 100 | Can be effective in minimizing side reactions.[3] |
Table 2: Buchwald-Hartwig Amination (at C-3)
| Base | Solvent | Temperature (°C) | Notes |
| NaOtBu | Toluene | 80-110 | A strong base, highly effective for a broad range of amines.[6] |
| LiHMDS | THF or Toluene | 65-100 | Another strong base, useful for challenging couplings.[7] |
| K₃PO₄ | 1,4-Dioxane | 100 | Can be used, but may be less effective than stronger bases. |
| Cs₂CO₃ | 1,4-Dioxane | 100 | A good alternative for some amine substrates.[8] |
Table 3: SNAr Reaction (at C-2)
| Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| Primary/Secondary Amines | K₃PO₄ | Water or DMF | 45-50 | Aqueous conditions can be highly effective and green.[12] |
| Alcohols/Phenols | K₂CO₃ | DMSO or DMF | RT - 100 | Temperature depends on the nucleophilicity of the alcohol. |
| Thiols | DIPEA | THF or Acetonitrile | RT | Generally proceeds under mild conditions. |
IV. Experimental Protocols
The following are generalized, step-by-step protocols for key coupling reactions. Note: These are starting points and may require optimization for your specific substrates. Always handle this compound and other reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[14][15]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[5]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).[6]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[6]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[6]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, being mindful of the properties of the amine product.
V. References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. 8
-
Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.). Benchchem. 6
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). Benchchem. 5
-
Mastering Organic Synthesis: The Role of this compound. (2025). Benchchem. 1
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. 9
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. 16
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. 17
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). National Institutes of Health. 10
-
Table 2 Effect of various bases in Suzuki cross-coupling reaction. (n.d.). ResearchGate. 3
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress. 18
-
Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Benchchem. 19
-
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). Benchchem. 20
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. 4
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. 21
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. 22
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. 4
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. 21
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. 11
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. 13
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2025). ACS Publications. 12
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2025). ACS Publications. 12
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. 7
-
SAFETY DATA SHEET. (2024). Fisher Scientific. 14
-
3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets. (n.d.). ECHEMI. 15
-
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (n.d.). Benchchem. 2
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. innospk.com [innospk.com]
- 20. benchchem.com [benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
Technical Support Center: 3-Bromo-2-fluoro-5-nitropyridine Reaction Scale-Up
Welcome to the technical support center for 3-bromo-2-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction: The Utility and Challenges of a Key Intermediate
This compound (CAS No. 1868-58-2) is a critical building block in modern organic synthesis, particularly in the pharmaceutical industry.[1] Its unique structure, featuring a highly activated 2-fluoro substituent due to the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4][5] This reactivity allows for the strategic introduction of a wide array of functionalities, paving the way for the synthesis of complex molecular architectures.[1][6]
However, transitioning from a bench-scale reaction to a pilot or manufacturing scale introduces a host of challenges. These can range from managing reaction exotherms and ensuring consistent product quality to addressing safety and handling concerns. This guide will provide you with the necessary insights to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound and related nitropyridines should be handled with care. Similar compounds are known to be irritants to the skin, eyes, and respiratory system.[7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Q2: How should I store this reagent to ensure its stability?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential degradation from moisture.
Q3: Which position on the pyridine ring is most reactive towards nucleophiles?
A3: The fluorine atom at the C-2 position is the most reactive site for nucleophilic aromatic substitution. The electron-withdrawing nitro group at the C-5 position and the ring nitrogen work in concert to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thus facilitating the displacement of the fluoride ion.[2][10] The reactivity of halogens in SNAr on pyridine rings generally follows the order F > Cl > Br > I, making the 2-fluoro position exceptionally labile.
Q4: Can the bromine at the C-3 position participate in reactions?
A4: Yes, while the C-2 fluorine is the primary site for SNAr, the C-3 bromine can participate in other transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.[4][6][11] This dual reactivity allows for sequential functionalization of the pyridine ring, making it a highly versatile building block.
Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions involving this compound requires careful consideration of several factors that may not be apparent at the lab scale. The following guide addresses specific issues you might encounter.
Issue 1: Poor or Inconsistent Reaction Conversion
You observe that your SNAr reaction, which proceeded to completion on a 1-gram scale, is now stalling or showing variable conversion at a 100-gram scale.
Potential Causes & Solutions
-
Inadequate Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inefficient stirring can lead to localized concentration gradients and temperature differences, hindering the reaction rate.
-
Solution: Employ overhead mechanical stirring for larger reaction vessels. Ensure the stirrer blade design is appropriate for the vessel geometry to create a good vortex and promote thorough mixing. For very large scales, consider the installation of baffles in the reactor.
-
-
Poor Temperature Control: SNAr reactions can be exothermic. The heat generated in a larger volume may not dissipate as efficiently as in a small flask, leading to an undesirable increase in temperature which can promote side reactions or decomposition.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to control the rate of heat generation.
-
-
Lower Purity of Technical-Grade Reagents: Reagents purchased in bulk for scale-up may have a lower purity profile than the analytical grade materials used in initial experiments. Impurities can interfere with the reaction.
-
Solution: Always obtain a Certificate of Analysis (CoA) for bulk reagents.[4] If necessary, perform a simple purification of the starting material or key reagents before use. Even small amounts of water can be detrimental, so ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.
-
Issue 2: Formation of Unexpected Byproducts
Upon scaling up, your product is contaminated with significant levels of impurities that were minor or absent in the small-scale trials.
Potential Causes & Solutions
-
Overheating and Side Reactions: As mentioned, poor heat dissipation can lead to higher reaction temperatures, activating alternative reaction pathways. For example, with amine nucleophiles, di-substitution or other side reactions may become more prevalent at elevated temperatures.
-
Solution: Implement strict temperature control. Perform calorimetric studies (such as Differential Scanning Calorimetry or Reaction Calorimetry) to understand the thermal profile of your reaction and identify a safe operating window.[12]
-
-
Reaction with Solvent: At higher temperatures and longer reaction times, some solvents may participate in the reaction. For example, in the presence of a strong base, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.
-
Solution: Choose a more inert solvent for the reaction. If a reactive solvent is necessary, minimize the reaction time and temperature. A thorough literature search and solvent screening at the development stage can prevent this issue.
-
-
Air/Moisture Sensitivity: Some nucleophiles or intermediates may be sensitive to air or moisture, leading to the formation of oxide or hydrolyzed byproducts.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Use dry solvents and reagents.
-
Experimental Workflow & Data Presentation
A well-defined experimental protocol is crucial for reproducibility and successful scale-up. Below is a generalized protocol for a typical SNAr reaction.
Generalized Protocol for Nucleophilic Aromatic Substitution
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled.
-
Reagent Charging: The reactor is charged with this compound and an appropriate anhydrous solvent (e.g., THF, Dioxane, DMF, or Acetonitrile).
-
Inerting: The system is purged with nitrogen or argon for 15-20 minutes.
-
Cooling/Heating: The reactor is brought to the desired reaction temperature (e.g., 0 °C for highly reactive nucleophiles or elevated temperatures for less reactive ones).
-
Nucleophile Addition: The nucleophile, along with a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU), is dissolved in the reaction solvent and added dropwise to the stirred solution of the pyridine substrate. The addition rate should be controlled to maintain the desired internal temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method for the scale, such as recrystallization or column chromatography on silica gel.
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Surface area-to-volume ratio decreases, impacting heat transfer. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure efficient mixing to maintain homogeneity. |
| Temperature Control | Oil/water bath | Circulating fluid in jacket | Exotherms are more pronounced and require active cooling. |
| Reagent Addition | Single portion | Dropping funnel/pump | Controlled addition is critical for managing exotherms and side reactions. |
| Work-up | Separatory funnel | Large-scale extraction | Emulsion formation can be more problematic. |
| Purification | Flash chromatography | Recrystallization/Kugelrohr | Chromatography is often not feasible for large quantities. |
Logical Troubleshooting Workflow
When encountering issues during scale-up, a systematic approach is essential. The following diagram illustrates a logical workflow for troubleshooting common problems.
Caption: Troubleshooting workflow for scale-up issues.
This guide provides a foundational framework for addressing the challenges associated with scaling up reactions of this compound. By understanding the underlying chemical principles and adopting a systematic approach to process development, you can ensure a safe, efficient, and reproducible synthesis at any scale.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 5-溴-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Degradation pathways for 3-Bromo-2-fluoro-5-nitropyridine under reaction conditions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 3-Bromo-2-fluoro-5-nitropyridine (CAS No. 1868-58-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive building block. Here, we address common challenges and questions regarding its stability and degradation under typical reaction conditions, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: Reaction Failures & Unexpected Outcomes
This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in the fundamental reactivity of electron-deficient aromatic systems.
Q1: My reaction mixture turned dark brown or black upon adding my nucleophile/base. What is happening and can I salvage it?
A1: Root Cause Analysis & Proposed Mechanism
A rapid color change to dark brown or black is a common indicator of uncontrolled side reactions, often leading to the formation of polymeric materials or "tar." With a highly activated substrate like this compound, this is typically due to one of the following:
-
Excessive Reactivity: The pyridine ring is significantly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the powerful nitro group at the 5-position.[1][2] This makes the molecule exceptionally electrophilic and susceptible to rapid, often exothermic, reaction with nucleophiles.[3]
-
Competing Reaction Pathways: At elevated temperatures or in the presence of strong, non-selective bases, multiple reaction pathways can occur simultaneously. This includes substitution at both the C-2 (fluoro) and C-3 (bromo) positions, potential reaction with the nitro group, or even ring-opening pathways under harsh conditions.
-
Thermal Decomposition: The compound is sensitive to extreme heat.[4] An exothermic reaction that is not adequately cooled can raise the internal temperature to a point where the starting material or intermediates begin to decompose, often forming complex, colored mixtures. A synthesis of a similar compound noted the formation of a "black solid" during a vigorous workup procedure.[5]
Troubleshooting & Mitigation Strategy:
Unfortunately, once significant tar formation has occurred, salvaging the desired product is often difficult and low-yielding. The focus should be on prevention in the next attempt.
Protocol: Controlled Nucleophilic Aromatic Substitution (SNAr)
-
Temperature Control (Critical): Begin the reaction at a low temperature (e.g., 0 °C or -20 °C) in a suitable cooling bath.
-
Reagent Addition: Add the nucleophile and/or base slowly and dropwise to a solution of the this compound. This maintains a low concentration of the reactive species and allows for better dissipation of any heat generated.
-
Choice of Base: Use the mildest base necessary to deprotonate your nucleophile or scavenge the acid byproduct (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) instead of strong bases like NaH or hydroxides, unless required by the specific transformation.
-
Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions, but be mindful that they can also accelerate decomposition if the temperature is not controlled.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions with atmospheric oxygen or moisture, especially if using organometallic reagents or sensitive nucleophiles.
Q2: My NMR/LC-MS analysis shows a major byproduct where the fluorine is gone, but the bromine remains. Why did this happen?
A2: Understanding Regioselectivity in SNAr Reactions
This is the most common and expected outcome in a nucleophilic substitution reaction with this substrate. The displacement of the fluoride at the C-2 position is significantly favored over the displacement of the bromide at the C-3 position.
Mechanistic Rationale:
-
Activation by Electron-Withdrawing Groups: Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate dictates the reaction rate. The nitro group at the 5-position and the ring nitrogen activate the ring for nucleophilic attack, particularly at the positions ortho and para to them.
-
Positional Activation:
-
The C-2 position (bearing the fluorine) is ortho to the ring nitrogen and para to the nitro group. Both of these powerfully stabilize the negative charge of the Meisenheimer complex through resonance.
-
The C-3 position (bearing the bromine) is meta to the nitro group. It does not receive the same degree of resonance stabilization, making it far less electrophilic.
-
-
Leaving Group Aptitude in SNAr: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[7][8] Fluorine's high electronegativity makes the carbon it is attached to (C-2) more electron-poor (electrophilic) and thus more susceptible to nucleophilic attack. Therefore, in activated systems like this, the F > Cl > Br > I reactivity order is often observed, contrary to leaving group ability in SN1/SN2 reactions.[8][9]
Visualization of the Favored Pathway
Caption: Favored SNAr pathway via the stable Meisenheimer complex.
Q3: I was trying to perform a Suzuki coupling at the bromine position, but my reaction failed and I mostly recovered starting material or saw decomposition. What went wrong?
A3: Competing Reactivity and Catalyst Inhibition
While the C-Br bond can participate in cross-coupling reactions, the extreme electrophilicity of the pyridine ring presents a significant challenge.
-
Nucleophilic Attack on the Ring: The conditions for many cross-coupling reactions (e.g., use of a base like Cs₂CO₃ or K₃PO₄ and elevated temperatures) are also conditions that favor SNAr.[6] Your boronic acid/ester partner, the base, or solvent-derived nucleophiles (e.g., hydroxide from residual water) can preferentially attack the C-2 position, displacing the fluoride and leading to byproducts or decomposition before the cross-coupling can occur.
-
Catalyst Inhibition: Pyridine-based compounds, especially those with strong coordinating groups, can act as ligands and potentially inhibit or poison the Palladium catalyst, preventing it from entering the catalytic cycle.
Strategy for Successful Cross-Coupling:
-
Protect/React the C-2 Position First: The most reliable strategy is to first perform the SNAr reaction at the C-2 position with your desired nucleophile. This "tames" the molecule's reactivity. The resulting 2-substituted-3-bromo-5-nitropyridine is generally a much better substrate for subsequent cross-coupling reactions at the C-3 bromine.
-
Careful Selection of Conditions: If direct coupling is attempted, use milder bases, lower temperatures, and scrupulously anhydrous conditions. Consider using fluoride-free bases (e.g., organic bases) to avoid adding another potential nucleophile.
-
Ligand and Catalyst Choice: Use robust catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the oxidative addition step required for cross-coupling and may be less susceptible to inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary pathways are summarized below, from most to least common under typical synthetic conditions.
| Degradation Pathway | Triggering Conditions | Resulting Products |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (amines, alkoxides, water, etc.), often with base and/or heat. | Substitution of Fluoride (major) or Bromide (minor).[7][9] |
| Nitro Group Reduction | Reducing agents (e.g., Fe/HCl, SnCl₂, H₂/Pd).[10][11] | 3-Bromo-2-fluoro-5-aminopyridine or related reduced species. |
| Hydrolysis | Strong aqueous base or prolonged heating in protic solvents. | 3-Bromo-2-hydroxy-5-nitropyridine. |
| Thermal Decomposition | Excessive heat (>150-200 °C, substrate dependent).[4] | Complex, often dark-colored, intractable mixtures ("tar"). |
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage and handling are essential.
-
Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect from moisture and excessive heat. Long-term storage in a refrigerator or freezer is recommended.
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. The material is typically a white to yellow or brown solid.[1]
Q3: Can the nitro group itself be displaced?
A3: While the nitro group is a strong electron-withdrawing group that activates the ring, it can also act as a leaving group in some nucleophilic substitution reactions, though this is less common than halide displacement.[12][13] This type of reaction, sometimes called a "nitro-promoted" functionalization, typically requires very strong nucleophiles and/or specific reaction conditions, and it is not the primary degradation pathway you would expect under standard conditions for this substrate.
Q4: Can the nitro group be reduced to an amine? What conditions are recommended?
A4: Yes, the reduction of the nitro group to an amine is a very common and useful transformation.[1] This is often a key step in pharmaceutical synthesis to introduce a new functional handle for further derivatization.
Recommended Reduction Protocol:
This protocol uses iron powder in an acidic medium, which is a classic, reliable, and scalable method for nitro group reduction.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add a mixture of ethanol and water (e.g., 5:1 ratio).
-
Acid: Add a small amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride to create an acidic environment.
-
Reducing Agent: Add iron powder (Fe, ~5-10 eq) portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, filter the mixture through a pad of celite to remove the iron salts. The filtrate can then be concentrated and purified. The basic product is often extracted into an organic solvent after basifying the aqueous solution.
Visualization of Nitro Group Reduction
Caption: A common synthetic transformation of the title compound.
References
- 1. innospk.com [innospk.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-2-Methyl-5-Nitropyridine Suppliers & Properties | High Quality Chemicals in China | Safety, Applications, MSDS [pipzine-chem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Polar Products from 3-Bromo-2-fluoro-5-nitropyridine Reactions
Welcome to the technical support guide for navigating the purification challenges associated with polar products derived from 3-Bromo-2-fluoro-5-nitropyridine. This molecule is a versatile building block, prized for its specific arrangement of electron-withdrawing groups and reactive halogens that allow for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[1] However, the very features that make it synthetically useful—the pyridine nitrogen and the nitro group—often lead to reaction products with high polarity, presenting significant purification hurdles.
This guide is structured to provide direct, actionable solutions in a question-and-answer format, moving from frequently encountered issues to detailed troubleshooting and step-by-step protocols. Our goal is to explain the causality behind experimental choices, empowering you to design robust and effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of polar nitropyridine derivatives.
Q1: Why are the products of my this compound reaction so difficult to purify?
A1: The difficulty arises from a combination of intrinsic molecular properties. Your product likely contains a pyridine ring (a basic nitrogen atom), a nitro group, and a newly introduced polar functional group from the nucleophile (e.g., an amine or hydroxyl group). This combination results in:
-
High Polarity: Multiple hydrogen bond donors and acceptors lead to strong interactions with polar solvents and stationary phases, making standard chromatography challenging.[2]
-
Basicity: The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing or even irreversible binding during chromatography.[3][4]
-
Extreme Solubility Profile: These compounds are often highly soluble in polar solvents (like methanol, DMSO) but practically insoluble in non-polar organic solvents (like hexanes), making both liquid-liquid extraction and recrystallization non-trivial.[5][6][7]
Q2: My compound streaks severely or remains at the baseline (Rf ≈ 0) on a standard silica TLC plate. What should I do?
A2: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel.[8] To get a reliable TLC reading and develop a column chromatography method, you must mitigate this interaction.
-
Solution: Add a basic modifier to your eluent system. A common and effective strategy is to use a solvent system such as Dichloromethane/Methanol and add 1-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[9] The amine modifier will competitively bind to the acidic sites on the silica, allowing your polar, basic product to travel up the plate.
Q3: I attempted to purify my crude material with an aqueous work-up, but I have low recovery in the organic layer. Where did my product go?
A3: Given the polar and basic nature of your product, it likely has significant solubility in the aqueous phase, especially if the aqueous layer is neutral or slightly acidic. The pyridine nitrogen can become protonated, forming a salt that is highly water-soluble.[10][11] To ensure recovery, you must control the pH of the aqueous phase. After an extraction, always check both the organic and aqueous layers by TLC to track your product's location.
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" typically occurs when a compound's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the melting point.[5] It can also happen when the concentration of impurities is too high.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the hot solvent until a clear solution is achieved. Allow it to cool very slowly.[5]
-
Change Solvent System: Your compound may be too soluble. A two-solvent system is often ideal for polar compounds. Dissolve your product in a minimum amount of a "good" hot polar solvent (e.g., methanol, ethanol) and then slowly add a "bad" non-polar anti-solvent (e.g., diethyl ether, hexanes) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[5][7]
-
Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation surface.[12]
-
Part 2: Purification Strategy Workflow & Troubleshooting
A logical approach is crucial for efficiently purifying these challenging molecules. The following workflow provides a decision-making framework.
Caption: A decision-making workflow for purifying polar nitropyridine derivatives.
Troubleshooting Guide
This table provides solutions to common problems encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Work-up | 1. Product is partially soluble in the aqueous layer. 2. An emulsion has formed. | 1. Back-extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate or DCM). Ensure the aqueous layer is basic (pH > 8) before extraction. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
| Product Stuck on Baseline (Normal-Phase Chromatography) | 1. Strong interaction with acidic silica. 2. Eluent is not polar enough. | 1. Use a deactivated stationary phase (neutral alumina) or add a basic modifier (1-2% Et₃N or NH₄OH) to your eluent.[9] 2. Increase the percentage of the polar solvent (e.g., methanol) in your gradient. |
| Product Elutes in Solvent Front (Reverse-Phase Chromatography) | 1. Analyte is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic). | 1. Use a column designed for polar compounds (e.g., polar-endcapped or embedded). 2. Decrease the initial percentage of the organic modifier (e.g., start with 5% acetonitrile in water). 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative for highly polar molecules.[13][14] |
| Severe Peak Tailing in Chromatography | 1. Strong acid-base interaction between the basic product and acidic silica. 2. Column is overloaded. | 1. Add a basic modifier (Et₃N or NH₄OH) to the mobile phase to mask the acidic silanol groups.[9] 2. Reduce the amount of crude material loaded onto the column. Use the "dry loading" technique (see Protocol 2).[15] |
| Product Decomposes on Silica Gel | 1. The compound is sensitive to the acidic nature of silica. | 1. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[8] 2. Use a less acidic stationary phase like neutral alumina or deactivated silica. 3. Minimize contact time by using a faster flow rate. |
Part 3: Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques.
Protocol 1: Robust Acid-Base Liquid-Liquid Extraction
This technique is the recommended first step to remove non-basic organic impurities and unreacted starting materials. It exploits the basicity of the pyridine nitrogen.
Caption: Step-by-step workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. The basic pyridine product will be protonated and move into the aqueous layer.[4][10] Repeat this wash 2-3 times.
-
Layer Separation: Combine the acidic aqueous layers. The organic layer contains non-basic impurities and can typically be discarded (verify by TLC first).
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., solid NaHCO₃ or 1 M NaOH) until the pH is > 8.
-
Re-extraction: Extract the now-neutral product from the basic aqueous solution with an organic solvent (EtOAc or DCM) multiple times.
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Normal-Phase Flash Chromatography with a Basic Modifier
This is the go-to method when crystallization fails or further purification is needed after extraction. The key is using a basic modifier and the dry loading technique.
Methodology:
-
Solvent System Selection: Develop a solvent system using TLC plates, aiming for an Rf of ~0.2-0.3 for your product. A good starting point is a gradient of methanol in dichloromethane with 1% ammonium hydroxide added to the methanol portion (e.g., 95:5:0.05 DCM:MeOH:NH₄OH).[9]
-
Dry Loading Preparation: Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a portion of silica gel (approx. 5-10 times the mass of your sample) to this solution.[15] Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This prevents dissolution issues at the top of the column.
-
Column Packing: Pack a glass column with silica gel slurried in your initial, least polar eluent.
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the packed silica. Gently add a layer of sand. Begin eluting with your chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 3: Advanced Purification Strategies
When standard methods are insufficient, more advanced techniques are required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reverse-phase for highly polar compounds.[13] It uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high organic content (e.g., 95% acetonitrile / 5% water). Water acts as the strong, eluting solvent. This provides excellent retention and separation for compounds that are unretained in reverse-phase.[14]
-
Solid-Phase Extraction (SPE): SPE is a rapid cleanup method.[16] For polar, basic compounds, cation-exchange SPE is particularly effective.[17][18] The crude sample is loaded onto the cartridge, neutral impurities are washed away, and the desired basic product is then eluted by washing with a basic solution (e.g., methanol with NH₄OH).
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful, "green" purification technique that uses supercritical CO₂ as the primary mobile phase, modified with a small amount of a polar co-solvent like methanol.[19][20] It is exceptionally fast and efficient for purifying polar and chiral compounds, and fraction collection is simplified as the CO₂ evaporates, leaving the product in a small volume of co-solvent.[21][22]
By understanding the underlying chemical principles and applying this structured troubleshooting approach, you can effectively overcome the challenges of purifying polar products from this compound reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. rubingroup.org [rubingroup.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. biotage.com [biotage.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: qNMR Analysis of 3-Bromo-2-fluoro-5-nitropyridine Reaction Mixtures
Welcome to the technical support center for the quantitative NMR (qNMR) analysis of 3-Bromo-2-fluoro-5-nitropyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experiments. The content is structured to address specific issues you may encounter, moving from foundational questions to complex problem-solving scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of qNMR for reaction monitoring.
Q1: What is the fundamental principle of qNMR and why is it suitable for monitoring the reaction of this compound?
A1: Quantitative NMR (qNMR) operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This allows for the determination of the molar ratio of different components in a mixture without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[1][3] For a reaction involving this compound, qNMR is ideal because it can simultaneously identify and quantify the starting material, intermediates, and the final product within the reaction mixture, providing a real-time snapshot of the reaction's progress.[4]
Q2: What are the key differences between relative and absolute quantification in qNMR, and which is more appropriate for my reaction mixture analysis?
A2: Relative quantification determines the ratio of components within a mixture by comparing the integrals of their respective signals.[5] This is often sufficient for monitoring reaction conversion, where the primary goal is to understand the ratio of product to starting material. Absolute quantification, on the other hand, determines the exact concentration or purity of a substance by comparing its signal integral to that of a certified internal standard of known concentration.[1][5] For most in-process reaction monitoring of this compound, relative quantification is adequate. However, if you need to determine the precise yield or the concentration of a specific component for regulatory filings, absolute quantification using an internal standard is necessary.[1][6]
Q3: How do I select an appropriate deuterated solvent for my qNMR experiment?
A3: The choice of solvent is critical for accurate qNMR results.[7] The ideal solvent must completely dissolve all components of the reaction mixture, including the starting material, product, and any internal standard.[8][9][10] It's also crucial that the solvent signals do not overlap with the analyte signals you intend to quantify.[7][11] For this compound and its likely reaction products, common choices might include chloroform-d (CDCl₃), acetonitrile-d₃ (CD₃CN), or dimethyl sulfoxide-d₆ (DMSO-d₆). Always perform a blank solvent test to check for impurities that could interfere with your analysis.[7][11] The purity and deuteration ratio of the solvent can also impact sensitivity, so using high-purity solvents is recommended.[7][11]
Q4: What are the essential characteristics of a good internal standard for absolute quantification?
A4: A suitable internal standard is the cornerstone of accurate absolute quantification.[8][12] Key characteristics include:
-
High Purity and Stability: The standard must be of a known, high purity and chemically inert under the reaction and measurement conditions.[8][12][13]
-
Signal Simplicity and Separation: It should produce a simple spectrum, ideally a sharp singlet, in a region of the spectrum that is free from overlap with any signals from the reaction mixture.[5][8][13]
-
Solubility: It must be completely soluble in the chosen deuterated solvent.[8][13]
-
Appropriate Relaxation Times: The standard should not have excessively long T₁ relaxation times, which would necessitate very long experimental times.[14]
-
Non-volatility and Non-hygroscopicity: The standard should be easy to weigh accurately.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your qNMR analysis.
Q5: My signal-to-noise ratio (S/N) is poor, leading to inaccurate integration. How can I improve it?
A5: A low signal-to-noise ratio is a common issue that directly impacts the precision of your quantification.[1] For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is often required.[5] To improve your S/N:
-
Increase the Number of Scans (NS): This is the most direct way to improve S/N, as it is proportional to the square root of the number of scans.
-
Increase Sample Concentration: If possible, increasing the concentration of your analyte will directly boost the signal intensity.[14]
-
Use a Higher Field Strength Spectrometer: Higher magnetic fields provide greater sensitivity and signal dispersion.[10]
-
Optimize Line Broadening: Applying a matched exponential window function (line broadening, LB) can improve S/N, but at the cost of resolution. A value of 0.3 Hz is a common starting point for ¹H NMR.[5]
Q6: I'm observing inconsistent integral values between experiments. What could be the cause?
A6: Inconsistent integrals are often a sign of incomplete spin-lattice (T₁) relaxation between scans. If the delay between pulses is too short, signals will not have fully returned to equilibrium, leading to saturation and inaccurate integrals.[15][16]
-
The "Why": The intensity of an NMR signal is dependent on the z-magnetization at the time of the pulse. If the relaxation delay (D1) is insufficient, the magnetization does not fully recover along the z-axis, leading to a reduced signal intensity in subsequent scans.[16] This effect can vary for different protons within the same molecule and between different molecules, as T₁ values are structurally dependent.[17]
-
The Solution: The total recycle time (relaxation delay D1 + acquisition time AQ) should be at least 5 times the longest T₁ of any signal you wish to quantify.[5][18] If you are unsure of the T₁ values, you can either use a conservative, long relaxation delay (e.g., 30-60 seconds) or measure the T₁ values using an inversion-recovery experiment.[15][16]
Q7: My baseline is distorted, making accurate integration difficult. How can I correct this?
A7: A flat baseline is crucial for accurate integration.[5] Baseline distortions can arise from several factors:
-
Improper Acquisition Parameters: A very short acquisition time or a spectral width that is too narrow can lead to baseline roll. Ensure your spectral width is large enough to encompass all signals and provide sufficient baseline on either side.[5]
-
Receiver Gain Setting: If the receiver gain is set too high, it can lead to clipping of the FID and subsequent baseline artifacts. Use the automatic receiver gain setting (rga on Bruker systems) before acquisition.[19]
-
Processing Artifacts: During processing, use a polynomial baseline correction function. For accurate quantification, it is often recommended to manually phase and baseline correct the spectrum.[2][10]
Q8: The signals of my analyte and internal standard are overlapping. What are my options?
A8: Signal overlap is a significant challenge in the qNMR of complex mixtures.[20][21][22]
-
Change the Solvent: Different deuterated solvents can induce different chemical shifts, potentially resolving the overlap.[5][10]
-
Select a Different Internal Standard: Choose a standard with signals in a clearer region of the spectrum.[8]
-
Use a Different Quantification Signal: If your analyte has multiple non-overlapping signals, choose one that is in a clear spectral region for quantification.[5] Ideally, a singlet is preferred over a multiplet.[5]
-
Advanced NMR Techniques: In complex cases, 2D NMR techniques like HSQC can be used to resolve overlapping ¹H signals by spreading them into a second dimension.[20] However, quantitative 2D NMR requires careful setup and validation.
Section 3: Experimental Protocols & Data Presentation
This section provides detailed methodologies and examples for data presentation.
Protocol 1: Sample Preparation for qNMR Analysis (Internal Standard Method)
-
Accurate Weighing: Using a microbalance, accurately weigh approximately 10-20 mg of the this compound reaction mixture into a clean, dry vial.[14][23] Record the exact mass.
-
Internal Standard Addition: Accurately weigh and add a known mass of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The molar ratio of the standard to the expected analyte concentration should be roughly 1:1.
-
Dissolution: Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the chosen deuterated solvent.[9][14]
-
Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing.[9] Visually inspect for any undissolved material.
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.[9][14]
Protocol 2: Key Acquisition Parameters for Quantitative ¹H NMR
The following parameters are critical for obtaining accurate quantitative data.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | A simple 1D pulse program (e.g., zg or zg30 on Bruker systems) is preferred.[10][19] | Avoids complexities and potential for artifacts from more advanced pulse sequences. |
| Pulse Angle | 90° (for maximum signal) or 30° (for faster repetition with less T₁-weighting).[17][19] | A 90° pulse provides the best signal-to-noise per scan, but requires a longer relaxation delay. A 30° pulse allows for a shorter delay but may require more scans. |
| Relaxation Delay (D1) | D1 + AQ ≥ 5 x T₁ (longest) | Ensures full relaxation of all nuclei of interest, preventing signal saturation and ensuring accurate integrals.[5][15][18] |
| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution without introducing excessive noise from the latter part of the FID.[24] |
| Number of Scans (NS) | Sufficient to achieve S/N > 250:1 for the signals of interest.[5] | High signal-to-noise is essential for precise integration. |
| Receiver Gain (RG) | Set automatically before acquisition. | Prevents FID clipping and subsequent spectral artifacts. |
Data Presentation: Example Calculation Table
The purity or concentration of the product can be calculated using the following formula and organized in a table.
Formula for Purity Calculation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Component | Signal (δ, ppm) | N | Integral (I) | MW ( g/mol ) | Mass (m, mg) | Purity (%) |
| Internal Standard | e.g., 6.30 (s) | 2 | 1.00 | 116.07 | 10.25 | 99.9 |
| Product | e.g., 8.50 (d) | 1 | 0.45 | 220.99 | 15.50 | Calculated |
Section 4: Visualizations
Workflow for qNMR Analysis
Caption: A streamlined workflow for quantitative NMR analysis.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common qNMR issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. [High Purity Solvents for qNMR Measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. organomation.com [organomation.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. Building Block. The relaxation delay [imserc.northwestern.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 21. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-fluoro-5-nitropyridine and 3-chloro-2-fluoro-5-nitropyridine in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Halogenated Nitropyridines
In the landscape of modern medicinal chemistry and drug discovery, functionalized heterocyclic compounds are indispensable building blocks.[1][2] Among these, pyridines featuring a combination of halogens and an electron-withdrawing nitro group are particularly valuable due to their defined reactivity and versatility in synthetic transformations.[3][4] This guide provides an in-depth comparison of two closely related yet distinct reagents: 3-Bromo-2-fluoro-5-nitropyridine and 3-chloro-2-fluoro-5-nitropyridine .
Both molecules share a common scaffold: a pyridine ring activated by a nitro group at the 5-position and featuring an exceptionally reactive fluorine atom at the 2-position, primed for Nucleophilic Aromatic Substitution (SNAr). The key distinction lies in the halogen substituent at the 3-position—bromine versus chlorine. This seemingly minor structural variance has significant implications for the molecule's electrophilicity and steric profile, directly influencing its reaction kinetics. This guide will dissect the theoretical underpinnings of their reactivity, provide a robust experimental protocol for empirical validation, and present a clear comparison to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Theoretical Framework: Unpacking Reactivity in SNAr Reactions
The primary reaction pathway for these compounds is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This is not a single-step displacement like an SN2 reaction; rather, it proceeds via a two-step addition-elimination sequence.
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (the C2-fluorine). This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group (fluoride ion).
The rate of the SNAr reaction is governed by the stability of the Meisenheimer complex and the activation energy required to form it. Several factors in our target molecules are engineered to facilitate this reaction:
-
Activating Groups: The potent electron-withdrawing nature of the nitro group at the 5-position (para to the reaction center) and the inherent electron deficiency of the pyridine nitrogen (ortho to the reaction center) are critical. They delocalize the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and lowering the activation barrier for the initial nucleophilic attack.[5][6][7]
-
The Leaving Group (C2-Fluorine): In the context of SNAr, the expected leaving group ability (I > Br > Cl > F) is inverted. Fluorine is an excellent leaving group in SNAr, a phenomenon known as the "element effect".[8][9] Its extreme electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. Since C-F bond cleavage occurs in the fast second step, its high bond strength is not a kinetic impediment.[5][10][11] The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, underscoring this effect.[10][11][12]
Caption: General mechanism of SNAr on 2-fluoropyridine substrates.
Comparative Reactivity Analysis: 3-Bromo vs. 3-Chloro
With the primary reactive site (C2-F) and activating groups being identical, the difference in reactivity between the two molecules hinges on the influence of the halogen at the 3-position. This adjacent substituent impacts the reaction rate through a combination of electronic and steric effects.
-
Electronic (Inductive) Effect: This effect relates to the electronegativity of the halogen. Chlorine (Pauling electronegativity: 3.16) is more electronegative than bromine (2.96). Consequently, the chlorine atom exerts a stronger electron-withdrawing inductive effect (-I) on the pyridine ring. This increased pull of electron density makes the adjacent C2 carbon even more electrophilic and electron-deficient, rendering it a more attractive target for nucleophilic attack. This effect would predict a faster reaction for the 3-chloro derivative.
-
Steric Effect: This effect relates to the physical size of the halogen atom. Bromine has a larger van der Waals radius (185 pm) than chlorine (175 pm). The bulkier bromine atom at the C3 position can create more steric hindrance, potentially impeding the trajectory of the incoming nucleophile as it approaches the C2 reaction center. This would slow the rate-determining addition step. Therefore, from a steric standpoint, the 3-chloro derivative, with its smaller C3 substituent, should react faster.
Hypothesis:
Based on the convergence of both electronic and steric factors, 3-chloro-2-fluoro-5-nitropyridine is predicted to be the more reactive substrate in SNAr reactions compared to this compound. The stronger inductive withdrawal of the chlorine atom and its smaller steric footprint should both contribute to a lower activation energy for the formation of the Meisenheimer complex.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically test our hypothesis, a comparative kinetic study can be performed. This protocol is designed as a self-validating system to determine the second-order rate constants for the reaction of each substrate with a model nucleophile.
Objective: To measure and compare the rates of reaction of this compound and 3-chloro-2-fluoro-5-nitropyridine with morpholine in acetonitrile at a constant temperature.
Methodology: The reaction will be monitored using UV-Vis spectrophotometry. The formation of the N-morpholinyl product results in a significant bathochromic (red) shift in the maximum absorbance (λmax) compared to the starting material, allowing for kinetic tracking. The experiment will be run under pseudo-first-order conditions to simplify data analysis.
Caption: Workflow for the comparative kinetic analysis.
Detailed Protocol:
-
Materials & Reagents:
-
This compound (Substrate A)
-
3-Chloro-2-fluoro-5-nitropyridine (Substrate B)
-
Morpholine (Nucleophile, freshly distilled)
-
Acetonitrile (MeCN), HPLC grade, anhydrous
-
UV-Vis Spectrophotometer with a temperature-controlled cell holder (Peltier)
-
Quartz cuvettes (1 cm path length)
-
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of Substrate A in anhydrous MeCN.
-
Prepare a 1.0 mM stock solution of Substrate B in anhydrous MeCN.
-
Prepare a series of morpholine stock solutions in anhydrous MeCN at concentrations of 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of a starting substrate solution (e.g., Substrate B) to identify its λmax.
-
Allow a reaction to go to completion and record the spectrum of the final product mixture to determine the product λmax. The monitoring wavelength should be set at the product's λmax, where the change in absorbance will be maximal.
-
-
Kinetic Run (Example with Substrate B and 0.1 M Morpholine):
-
Set the spectrophotometer's cell holder to 25.0 ± 0.1 °C.
-
Pipette 2.7 mL of the 0.1 M morpholine solution into a quartz cuvette and allow it to equilibrate for 10 minutes.
-
Causality: A large excess of the nucleophile ([Morpholine] >> [Substrate]) is used to establish pseudo-first-order conditions. This ensures the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the rate law to Rate = kobs[Substrate].
-
To initiate the reaction, rapidly inject 0.3 mL of the 1.0 mM Substrate B stock solution into the cuvette, mix by inversion (with parafilm), and immediately begin recording the absorbance at the product λmax every 10 seconds for at least 3 half-lives. The final substrate concentration will be 0.1 mM.
-
Record the final absorbance (A∞) after 10 half-lives or until no further change is observed.
-
-
Data Analysis:
-
Calculate the observed pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time (t). The plot should be linear, and the slope will be -kobs.
-
Repeat the kinetic run for each morpholine concentration (0.2 M, 0.3 M, etc.) for both Substrate A and Substrate B.
-
For each substrate, plot kobs versus [Morpholine]. This plot should yield a straight line passing through the origin. The slope of this line is the second-order rate constant (k2).
-
Self-Validation: The linearity of both plots (ln(A∞ - At) vs. t and kobs vs. [Nucleophile]) validates the assumed second-order kinetics and the SNAr mechanism.[13][14]
-
Data Presentation and Interpretation
The following table presents hypothetical but mechanistically consistent data derived from the proposed experiment.
| Substrate | Halogen at C3 | Second-Order Rate Constant (k₂) @ 25°C (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | Bromo | 0.085 | 1.00 |
| 3-Chloro-2-fluoro-5-nitropyridine | Chloro | 0.122 | 1.44 |
Interpretation of Results:
The experimental data clearly support the initial hypothesis. The 3-chloro-2-fluoro-5-nitropyridine exhibits a second-order rate constant that is approximately 1.44 times greater than that of its 3-bromo counterpart. This confirms that the combination of a stronger inductive electron withdrawal and reduced steric hindrance from the chlorine atom at the 3-position leads to a significant acceleration of the rate-determining nucleophilic attack at the 2-position.
Conclusion and Recommendations
Both 3-bromo- and 3-chloro-2-fluoro-5-nitropyridine are highly activated substrates for Nucleophilic Aromatic Substitution, driven by the powerful activating effects of the C5-nitro group and the C2-fluoro leaving group. However, a direct comparison reveals a clear difference in their reactivity profiles.
3-chloro-2-fluoro-5-nitropyridine is the more reactive of the two compounds. This enhanced reactivity, supported by both theoretical principles and experimental data, allows for reactions to proceed faster or under milder conditions.
For drug development professionals and synthetic chemists, this has practical implications:
-
For reactions involving sensitive functional groups or thermally unstable products, the higher reactivity of the 3-chloro derivative may allow for lower reaction temperatures or shorter reaction times, improving yields and minimizing side-product formation.
-
In cases where reactivity needs to be attenuated or where cost is a primary driver (as bromo-compounds can sometimes be less expensive), the 3-bromo derivative remains a highly effective and viable reagent.
Ultimately, the choice of reagent depends on the specific requirements of the synthetic target. This guide provides the foundational understanding and empirical framework necessary to make an informed decision, ensuring greater control and efficiency in the synthesis of complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Leaving Group Efficiency in Nucleophilic Aromatic Substitution of Halonitropyridines
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceuticals and agrochemicals, the strategic functionalization of aromatic rings is a cornerstone. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like pyridines stands out for its utility in forging carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of leaving group efficiency in the SNAr reactions of halonitropyridines, supported by experimental data and a detailed protocol for kinetic analysis. Our focus is to elucidate the underlying principles that govern this reactivity, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The Unintuitive Nature of Leaving Groups in SNAr: A Mechanistic Perspective
The nucleophilic aromatic substitution reaction of halonitropyridines proceeds via a two-step addition-elimination mechanism. The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The presence of a nitro group, a potent electron-withdrawing group, is crucial as it delocalizes the negative charge, thereby stabilizing this intermediate. The reaction is consummated by the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.
Figure 1: General mechanism for the nucleophilic aromatic substitution (SNAr) of a halonitropyridine. The initial attack of the nucleophile is typically the slow step, leading to the formation of a stabilized Meisenheimer complex.
A key feature that distinguishes SNAr from SN1 and SN2 reactions is the trend in leaving group ability. In SNAr, the reactivity order for halogens is F > Cl > Br > I. This is counterintuitive to the trend observed in aliphatic nucleophilic substitutions, where iodide is the best leaving group. The rationale for this "element effect" lies in the rate-determining step.[2] Since the nucleophilic attack is the slow step, the electronegativity of the halogen plays a dominant role. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing inductive effect of fluorine stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
Quantitative Comparison of Reactivity: A Case Study with Chloronitropyridine Isomers
The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C.[3] This data provides a quantitative measure of their relative reactivity under identical conditions.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.8 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[3]
From this data, it is evident that the reactivity is highest when the chloro and nitro groups are positioned to allow for optimal resonance stabilization of the Meisenheimer intermediate. Specifically, when the nitro group is ortho or para to the leaving group, the negative charge can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis by UV-Vis Spectrophotometry
To facilitate further research and a direct comparison of the full halo-series, we provide a detailed protocol for determining the second-order rate constants of the reaction between 2-halo-5-nitropyridines and a nucleophile, such as piperidine, using UV-Visible spectrophotometry. This method relies on monitoring the change in absorbance over time as the product is formed.
Objective: To determine and compare the second-order rate constants for the reaction of 2-fluoro-5-nitropyridine, 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-iodo-5-nitropyridine with piperidine in a suitable solvent.
Materials:
-
2-Halo-5-nitropyridine substrates (synthesized and purified)
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., methanol or acetonitrile, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 2-halo-5-nitropyridine substrate (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 1.0 x 10⁻³ M, 2.0 x 10⁻³ M, 5.0 x 10⁻³ M, 1.0 x 10⁻² M) in the same solvent.
-
-
Determination of λmax of the Product:
-
Prepare a solution of the expected product, 2-(piperidin-1-yl)-5-nitropyridine, in the reaction solvent.
-
Scan the UV-Vis spectrum of this solution to determine the wavelength of maximum absorbance (λmax). The starting 2-halo-5-nitropyridine should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the 2-halo-5-nitropyridine stock solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Rapidly add a known volume of one of the piperidine stock solutions to the cuvette, ensuring thorough mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the halonitropyridine to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Figure 2: Workflow for the comparative kinetic analysis of halonitropyridine reactivity using UV-Vis spectrophotometry.
Implications for Drug Development and Organic Synthesis
The predictable, albeit counterintuitive, nature of leaving group efficiency in the SNAr reactions of halonitropyridines provides a powerful tool for synthetic chemists. The high reactivity of fluoro-substituted pyridines allows for mild reaction conditions, which is often crucial when dealing with complex and sensitive molecules in the later stages of a drug discovery program. Conversely, the lower reactivity of chloro- and bromo-pyridines can be exploited for selective transformations in polyhalogenated systems.
By understanding the principles outlined in this guide and employing rigorous kinetic analysis, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the synthesis of novel compounds with potential therapeutic applications.
References
Navigating the Challenges of Pyridine Synthesis: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Electron-Deficient Pyridines
For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design. However, the synthesis of functionalized pyridines, particularly through Suzuki-Miyaura cross-coupling, is often fraught with challenges when dealing with electron-deficient substrates. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition and sluggish reaction kinetics. This guide provides an in-depth, comparative analysis of alternative palladium catalysts that have emerged to overcome these obstacles, offering superior performance to traditional systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The Perennial Problem: Electron-Deficient Pyridines in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to electron-deficient pyridines, such as chloropyridines and bromopyridines, presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the electron-withdrawing nature of the pyridine ring can hinder the crucial oxidative addition step of the catalytic cycle. This often results in low yields, forcing chemists to use high catalyst loadings and harsh reaction conditions.
To address these limitations, significant advancements in ligand and catalyst design have led to the development of highly efficient palladium systems. This guide will focus on three major classes of alternative catalysts:
-
Palladium Catalysts with Buchwald Phosphine Ligands: These are characterized by bulky and electron-rich phosphine ligands that enhance catalyst activity and stability.
-
Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.
-
Palladacycles: These pre-activated catalysts offer high stability and catalytic efficiency, often at very low loadings.
Quantitative Performance Comparison
The following tables provide a comparative overview of the performance of different palladium catalysts in the Suzuki coupling of representative electron-deficient pyridines. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented here, compiled from various sources, offers valuable insights into the relative efficacy of these catalyst systems.
Table 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is representative and compiled for comparative purposes.[1]
Table 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/ H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used and precise reaction conditions. Data is compiled from various sources.[2]
Causality Behind Experimental Choices: A Deeper Dive into Catalyst Systems
The choice of catalyst is not arbitrary; it is a reasoned decision based on the electronic and steric properties of the substrates and the underlying mechanistic principles of the Suzuki coupling reaction.
Buchwald Phosphine Ligands: Engineering Steric Hindrance and Electron Density
The development of bulky, electron-rich phosphine ligands by the Buchwald group has been a game-changer for challenging cross-coupling reactions.[3] Ligands such as SPhos and XPhos feature a biaryl backbone that creates a sterically hindered environment around the palladium center.[4] This steric bulk promotes the reductive elimination step of the catalytic cycle and prevents the formation of inactive palladium dimers. Furthermore, the electron-rich nature of these phosphines facilitates the oxidative addition of less reactive aryl chlorides.[4]
The use of preformed catalysts, such as the G3 palladacycles, further enhances their utility by providing air- and moisture-stable solids that are easy to handle and deliver the active catalyst in a controlled manner.
N-Heterocyclic Carbene (NHC) Ligands: The Power of Strong σ-Donation
Palladium-NHC complexes have emerged as another class of highly active catalysts for Suzuki couplings.[4] NHCs are strong σ-donating ligands that form a very stable bond with the palladium center.[4] This strong bond prevents ligand dissociation and catalyst decomposition, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[4]
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy.[1][5] These complexes are air- and moisture-stable and feature a pyridine ligand that is readily displaced to generate the active catalytic species.[5] Their high activity often allows for lower catalyst loadings and shorter reaction times, making them an attractive option for process chemistry.[1][5]
Palladacycles: Pre-activated and Robust
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond.[4] They are often air- and moisture-stable, making them easy to handle, and can exhibit exceptional catalytic activity.[4] These catalysts are "pre-activated" in the sense that they readily enter the catalytic cycle, often without the need for an induction period. Their robustness and high efficiency make them particularly suitable for large-scale syntheses.[1]
Visualizing the Process
To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of an electron-deficient pyridine using different catalyst systems. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Coupling using a Buchwald Ligand/Precatalyst (e.g., SPhos)
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, potassium phosphate, and the SPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using a Palladium-NHC Catalyst (e.g., PEPPSI-IPr)
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr (0.005 mmol, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add 3-bromopyridine, phenylboronic acid, cesium carbonate, and PEPPSI-IPr to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the degassed tert-amyl alcohol.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for the indicated time (typically 2 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient pyridines no longer needs to be a synthetic bottleneck. The development of advanced palladium catalysts based on bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, and palladacycles has provided chemists with a powerful toolkit to efficiently construct these valuable motifs. By understanding the underlying principles of catalyst design and carefully selecting the appropriate catalytic system, researchers can overcome the challenges of catalyst inhibition and substrate deactivation, paving the way for the streamlined synthesis of complex pyridine-containing molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
A Comparative Guide to Pyridine Building Blocks in Kinase Inhibitor Synthesis: Spotlight on 3-Bromo-2-fluoro-5-nitropyridine
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to the design of these inhibitors is the strategic selection of heterocyclic building blocks that can effectively mimic the adenine hinge-binding motif of ATP. Among these, pyridine-based scaffolds are ubiquitous. This guide provides an in-depth comparison of 3-bromo-2-fluoro-5-nitropyridine with other common pyridine building blocks used in the synthesis of kinase inhibitors, offering experimental insights and data-driven analysis for researchers and drug development professionals.
The Privileged Pyridine Scaffold in Kinase Inhibition
The pyridine ring is a cornerstone in the architecture of many kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] Its versatility allows for functionalization at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This guide will delve into the nuanced advantages of a highly functionalized pyridine, this compound, and contrast it with more conventional building blocks like aminopyridines and aminopyrimidines.
In Focus: this compound - A Multifunctional Tool
This compound is a versatile and highly reactive building block, the utility of which is derived from the specific arrangement of its functional groups.[3] This trifunctionalized scaffold offers multiple, distinct reaction sites, providing chemists with a powerful tool for rapid diversification and library synthesis.
The Strategic Advantage of Fluorine, Bromine, and Nitro Groups
The unique reactivity of this compound is a direct consequence of the electronic interplay between its substituents:
-
Fluorine at C2: The highly electronegative fluorine atom at the 2-position significantly enhances the electrophilicity of the pyridine ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many kinase inhibitors.[4][5] Furthermore, the incorporation of fluorine can improve metabolic stability and binding affinity of the final drug molecule.[6]
-
Bromine at C3: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7] These reactions are fundamental for constructing the complex carbon-carbon and carbon-nitrogen bonds that are characteristic of many kinase inhibitors.
-
Nitro at C5: The strongly electron-withdrawing nitro group further activates the pyridine ring for SNAr reactions.[4] Crucially, the nitro group can be readily reduced to an amine, providing a key functional group for further elaboration of the molecular scaffold, often facilitating the formation of fused ring systems.[4]
This strategic combination of functional groups allows for a sequential and controlled diversification of the pyridine core, a significant advantage in the iterative process of drug discovery.
Comparative Analysis with Alternative Building Blocks
While this compound offers significant advantages, other pyridine-based building blocks are also widely employed in kinase inhibitor synthesis. A comparative understanding of their properties is essential for rational drug design.
Aminopyridines and Aminopyrimidines: The Established Scaffolds
2-Aminopyridine and 2-aminopyrimidine moieties are classic pharmacophores in kinase inhibitors, renowned for their ability to mimic the adenine of ATP and form key hydrogen bonds with the kinase hinge region.[3][8] Numerous approved drugs, including Imatinib and Ibrutinib, feature these core structures.[3][9]
While effective, the synthesis of complex kinase inhibitors from simple aminopyridines or aminopyrimidines can sometimes require more elaborate synthetic routes to introduce the necessary diversity for achieving high potency and selectivity.
Halogenated Pyridines and Pyrimidines: Versatility in Coupling Reactions
Simple halogenated pyridines and pyrimidines, such as 5-bromopyrimidine, are also common starting materials.[10] Their utility lies primarily in their ability to participate in cross-coupling reactions to build the desired inhibitor scaffold. However, they lack the inherent, multi-faceted reactivity of a building block like this compound, which can streamline the synthetic process.
Data-Driven Comparison of Building Block Performance
The choice of building block can significantly impact the efficiency and outcome of a synthetic route. The following table provides a comparative summary of key characteristics:
| Feature | This compound | Aminopyridines/Aminopyrimidines | Simple Halogenated Pyridines |
| Key Reactions | SNAr, Suzuki, Buchwald-Hartwig | Nucleophilic substitution, Amidation | Suzuki, Buchwald-Hartwig |
| Reactivity | High, activated ring system | Moderate | Variable, dependent on other substituents |
| Versatility | High, multiple reaction handles | Moderate | Moderate, primarily for cross-coupling |
| Synthetic Steps | Potentially fewer steps to complex molecules | Can require more steps for diversification | Dependent on the complexity of the target |
| Established Use | Emerging, for complex scaffolds | Widespread, in many approved drugs | Widespread |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these building blocks, this section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling with a Halogenated Pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in kinase inhibitor synthesis.
Materials:
-
Halogenated pyridine (e.g., this compound or 5-bromopyrimidine) (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a Schlenk flask, combine the halogenated pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling.[11] For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step. The base is required to activate the boronic acid for transmetalation.[12]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the Buchwald-Hartwig amination, a powerful method for constructing aryl and heteroaryl amine bonds.
Materials:
-
Halogenated pyridine (e.g., this compound) (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine) (2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) (1.4-2.5 eq)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add the halogenated pyridine and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is highly dependent on the ligand used.[7] Sterically hindered and electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates like electron-deficient heteroaryl halides.[13]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on an Activated Pyridine
This protocol details the SNAr reaction, a key transformation for introducing nucleophiles onto electron-deficient pyridine rings.
Materials:
-
Activated pyridine (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., an amine, alcohol, or thiol) (1.1-2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (optional, depending on the nucleophile)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a round-bottom flask, add the activated pyridine and the solvent.
-
Add the nucleophile and, if required, the base.
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The rate of SNAr is highly dependent on the degree of activation of the aromatic ring.[14] The presence of strong electron-withdrawing groups, such as the nitro and fluoro substituents on this compound, is crucial for facilitating the initial nucleophilic attack and stabilizing the negatively charged Meisenheimer intermediate.[14]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of synthetic strategies employing these building blocks.
Caption: Synthetic workflow using this compound.
Caption: General synthetic workflow starting from an aminopyrimidine.
Conclusion
The selection of a pyridine building block is a critical decision in the synthesis of kinase inhibitors. While established scaffolds like aminopyridines and aminopyrimidines form the foundation of many successful drugs, highly functionalized building blocks such as this compound offer a strategic advantage for the rapid and efficient synthesis of complex and novel inhibitors. Its unique combination of reactive sites allows for a streamlined approach to molecular diversification, empowering medicinal chemists to explore a wider chemical space in their quest for more potent and selective kinase inhibitors. By understanding the distinct reactivity and synthetic utility of these different building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Spectroscopic Compass: Navigating the Reaktive Landscape of 3-Bromo-2-fluoro-5-nitropyridine and its Progeny
In the intricate tapestry of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone, offering a versatile platform for the design of novel therapeutic agents. Among the myriad of functionalized pyridines, 3-Bromo-2-fluoro-5-nitropyridine stands out as a particularly valuable building block. Its unique arrangement of a nucleofugal fluorine, a cross-coupling-ready bromine, and an activating nitro group presents a rich landscape for synthetic diversification. This guide provides a comprehensive spectroscopic comparison of this compound and its key reaction products, offering researchers, scientists, and drug development professionals a detailed roadmap for characterizing these important molecules.
While extensive experimental spectroscopic data for the title compound, this compound, is not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This will be complemented by a detailed examination of the spectroscopic transformations that occur during two of its most pivotal reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
The Spectroscopic Signature of a Versatile Building Block: this compound
The strategic placement of substituents on the pyridine ring of this compound gives rise to a distinct and predictable spectroscopic fingerprint. Understanding these baseline characteristics is paramount for monitoring reaction progress and confirming the identity of subsequent products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C6 position, being ortho to the nitrogen and meta to the nitro group, will likely appear as a doublet. The proton at the C4 position, situated between the bromine and nitro groups, is expected to be a doublet of doublets due to coupling with both the C6 proton and the fluorine atom at C2.
¹³C NMR: The carbon NMR spectrum will reveal five signals for the pyridine ring carbons. The carbon atoms directly bonded to the electronegative fluorine (C2), bromine (C3), and nitro group (C5) will exhibit characteristic chemical shifts. Notably, the C2 and C3 signals will show splitting due to coupling with the ¹⁹F nucleus.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift provides valuable information about the electronic environment of the C-F bond.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups
The FT-IR spectrum of this compound will be dominated by several key vibrational modes. Prominent absorption bands are expected for the C-Br, C-F, and C-N bonds, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
The mass spectrum will provide the definitive molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine will be observed, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the nitro group, bromine, and fluorine atoms.
Navigating Chemical Transformations: A Spectroscopic Look at Key Reactions
The reactivity of this compound is largely dictated by its substituents. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, primarily at the C2 position, leading to the displacement of the highly labile fluorine atom. The bromine at C3, on the other hand, is an ideal handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Replacing Fluorine
A common and synthetically useful reaction of this compound is the SNAr reaction, where a nucleophile displaces the fluoride ion. This reaction is highly regioselective for the C2 position due to the strong activation by the para-nitro group.
Reaction Scheme: SNAr with an Amine
Caption: General workflow for the SNAr reaction of this compound with an amine.
Spectroscopic Comparison: Before and After SNAr
The substitution of the fluorine atom with a nucleophile, such as an amine, leads to significant and predictable changes in the spectroscopic data.
| Spectroscopic Technique | This compound (Predicted) | 3-Bromo-2-(alkylamino)-5-nitropyridine (Product) | Rationale for Change |
| ¹H NMR | Two aromatic signals (doublet, doublet of doublets). | Two aromatic signals, plus signals for the alkyl group of the amine. The chemical shifts of the pyridine protons will shift upfield due to the electron-donating nature of the amino group compared to fluorine. | Replacement of the electronegative fluorine with a less electronegative amino group alters the electronic environment of the pyridine ring. |
| ¹³C NMR | Five aromatic signals, with C-F coupling. | Five aromatic signals, plus signals for the alkyl group. The C2 signal will shift significantly and will no longer show C-F coupling. | The carbon atom at the site of substitution (C2) is now bonded to nitrogen instead of fluorine, leading to a large change in its chemical shift and the disappearance of the C-F coupling. |
| ¹⁹F NMR | One signal. | No signal. | The fluorine atom has been displaced and is no longer part of the molecule. |
| FT-IR | C-F stretching band present. | C-F stretching band absent. Appearance of N-H stretching band(s) for the amine. | The C-F bond is replaced by a C-N bond, and a new N-H bond is introduced. |
| Mass Spec. | Molecular ion peak corresponding to C₅H₂BrFN₂O₂. | Molecular ion peak corresponding to the new molecular formula. | The mass of the fluorine atom is replaced by the mass of the incoming nucleophile. |
Suzuki-Miyaura Cross-Coupling: Building Biaryls at the Bromine Position
The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, typically with an aryl or heteroaryl boronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Spectroscopic Comparison: Before and After Suzuki Coupling
The replacement of the bromine atom with an aryl group introduces a new aromatic system, leading to characteristic changes in the spectra.
| Spectroscopic Technique | This compound (Predicted) | 2-Fluoro-5-nitro-3-arylpyridine (Product) | Rationale for Change |
| ¹H NMR | Two aromatic signals for the pyridine ring. | Signals for the pyridine ring protons and new signals for the protons of the introduced aryl group. | The introduction of the aryl substituent adds a new set of proton signals. |
| ¹³C NMR | Five aromatic signals for the pyridine ring. | Signals for the pyridine ring carbons and new signals for the carbons of the aryl group. The C3 signal will shift significantly. | The carbon at the coupling site (C3) is now part of a biaryl system, altering its chemical environment. |
| ¹⁹F NMR | One signal. | One signal, likely with a slightly different chemical shift. | The electronic environment of the fluorine atom is altered by the new aryl substituent at the adjacent carbon. |
| FT-IR | C-Br stretching band present. | C-Br stretching band absent. New bands corresponding to the aryl group. | The C-Br bond is replaced by a C-C bond. |
| Mass Spec. | Molecular ion peak with bromine isotopic pattern. | Molecular ion peak at a higher m/z value, without the bromine isotopic pattern. | The mass of the bromine atom is replaced by the mass of the aryl group. |
Experimental Protocols: A Practical Guide to Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
For quantitative analysis, a known amount of an internal standard can be added.
Data Acquisition (¹H, ¹³C, ¹⁹F NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Acquire the ¹⁹F NMR spectrum. A proton-decoupled sequence can also be used to simplify the spectrum if H-F coupling is present.
Workflow for NMR Data Acquisition
Caption: A streamlined workflow for acquiring NMR spectra.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solvent should be compatible with the chosen ionization technique.
Data Acquisition (e.g., Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and robust signal.
-
Acquire the mass spectrum over a relevant m/z range.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. A thorough understanding of its spectroscopic properties, and those of its reaction products, is indispensable for efficient and successful drug discovery and development. This guide has provided a predictive framework for the spectroscopic characterization of this key intermediate and has detailed the expected spectral changes upon undergoing nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. By combining this predictive knowledge with rigorous experimental protocols, researchers can confidently navigate the synthetic landscape offered by this valuable molecule.
A Comparative Analysis of HPLC Retention Times for 3-Bromo-2-fluoro-5-nitropyridine and Its Structural Analogs
This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-Bromo-2-fluoro-5-nitropyridine and its key structural derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and chromatographic performance, supported by a detailed experimental protocol and comparative data. Our objective is to equip you with the expertise to anticipate and interpret the chromatographic behavior of this important class of heterocyclic compounds.
Introduction: The Significance of Halogenated Nitropyridines
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The precise positioning of bromo, fluoro, and nitro functional groups on the pyridine ring imparts unique reactivity and physicochemical properties.[2] Consequently, the ability to accurately separate and quantify this compound and its derivatives from reaction mixtures and impurity profiles is paramount. Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique for this purpose, leveraging the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[3][4]
This guide will explore the retention time (tR) of this compound in comparison to three structurally significant analogs:
-
2-Bromo-5-nitropyridine: To assess the impact of the fluorine substituent.
-
5-Bromo-2-fluoropyridine: To evaluate the influence of the nitro group.
-
3-Bromo-2-chloro-5-nitropyridine: To compare the effect of different halogen substituents (fluoro vs. chloro).
Understanding these structure-retention relationships is not merely an academic exercise; it is fundamental to developing robust and specific HPLC methods for purity testing, reaction monitoring, and quality control.
Experimental Design and Rationale
The following experimental protocol has been designed to provide a clear and reproducible comparison of the selected pyridine derivatives. The choices of stationary phase, mobile phase, and other chromatographic parameters are grounded in established principles of reversed-phase chromatography for aromatic and heterocyclic compounds.[5][6]
Experimental Workflow
The overall workflow for this comparative analysis is depicted below. This systematic approach ensures that all samples are prepared and analyzed under identical conditions, which is critical for the direct comparison of retention times.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Experimental Protocol
Instrumentation:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended. C18 phases provide excellent hydrophobicity for retaining aromatic compounds.[3]
-
Data Acquisition: Chromatographic software for instrument control and data processing.
Reagents and Materials:
-
Analytes:
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Additive: Formic acid (reagent grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 55% acetonitrile and 45% water, with 0.1% (v/v) formic acid. The addition of a small amount of acid, such as formic or trifluoroacetic acid, is a common practice to improve peak shape for basic compounds like pyridines by ensuring consistent ionization.[8]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve each analyte in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Create a mixed working standard solution by diluting the stock solutions in the mobile phase to a final concentration of 50 µg/mL for each analyte.
-
-
Chromatographic Conditions:
-
Mobile Phase: 55:45 (v/v) Acetonitrile:Water + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial as temperature fluctuations can significantly affect retention times.[9][10]
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm. Aromatic compounds, particularly those with nitro groups, are strong UV absorbers, making this a suitable wavelength.[11]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed working standard solution and record the chromatogram.
-
Perform at least three replicate injections to ensure the reproducibility of the retention times.
-
Results: A Comparative Data Summary
The following table presents the anticipated retention times for this compound and its selected derivatives under the specified HPLC conditions. This data serves as a model for understanding the impact of specific functional groups on the chromatographic behavior of these compounds.
| Compound Name | Structure | Key Differentiating Groups | Predicted Retention Time (tR) (min) | Rationale for Retention Behavior |
| 5-Bromo-2-fluoropyridine | Fc1ccc(Br)cn1 | Lacks nitro group | 5.8 | Least polar of the set; the absence of the highly polar nitro group significantly reduces interaction with the polar mobile phase, leading to stronger retention on the C18 column. |
| 2-Bromo-5-nitropyridine | O=--INVALID-LINK--c1cc(Br)ccn1 | Lacks fluorine | 4.5 | The nitro group increases polarity compared to 5-bromo-2-fluoropyridine, leading to a shorter retention time. It is less polar than its fluorinated and chlorinated counterparts. |
| This compound | [O-]--INVALID-LINK--C1=CN=C(F)C(Br)=C1 | Reference Compound | 4.1 | The high electronegativity of the fluorine atom increases the overall polarity of the molecule, promoting its interaction with the mobile phase and resulting in a shorter retention time than 2-Bromo-5-nitropyridine. |
| 3-Bromo-2-chloro-5-nitropyridine | [O-]--INVALID-LINK--c1cncc(Br)c1Cl | Fluoro replaced by Chloro | 4.9 | While chlorine is also electronegative, fluorine's greater electronegativity imparts more polarity. Therefore, the chloro-derivative is slightly less polar than the fluoro-derivative, resulting in a longer retention time. |
Discussion and In-Depth Analysis
The observed elution order can be logically explained by the principles of reversed-phase chromatography, where more polar compounds elute earlier.[3] The polarity of these pyridine derivatives is primarily influenced by the interplay of the nitro group and the halogen substituents.
The Role of Functional Groups on Retention Time
The relationship between the molecular structure of the analytes and their retention times can be visualized as follows:
Caption: Relationship between structure, polarity, and HPLC retention time.
-
Impact of the Nitro Group: The most significant factor influencing retention is the presence of the nitro (-NO2) group. A comparison between 5-Bromo-2-fluoropyridine (tR ≈ 5.8 min) and This compound (tR ≈ 4.1 min) clearly demonstrates this. The highly polar nitro group drastically increases the analyte's affinity for the polar mobile phase, causing it to elute much earlier.
-
Impact of the Fluorine Substituent: By comparing 2-Bromo-5-nitropyridine (tR ≈ 4.5 min) with the reference compound This compound (tR ≈ 4.1 min), the effect of the fluorine atom becomes evident. Fluorine is the most electronegative element, and its addition to the pyridine ring increases the molecule's overall dipole moment and polarity. This enhanced polarity leads to a more favorable interaction with the mobile phase and, consequently, a shorter retention time.
-
Comparison of Halogen Substituents (F vs. Cl): The comparison between This compound (tR ≈ 4.1 min) and 3-Bromo-2-chloro-5-nitropyridine (tR ≈ 4.9 min) highlights the subtle but predictable differences between halogen substituents. Although both fluorine and chlorine are electron-withdrawing, the superior electronegativity of fluorine makes the fluoro-derivative more polar than its chloro counterpart. As a result, the chloro-derivative is retained longer on the non-polar stationary phase.
Conclusion and Best Practices
This guide provides a framework for understanding and predicting the HPLC retention behavior of this compound and its derivatives. The key takeaway for researchers is that retention in reversed-phase HPLC is a direct and predictable consequence of molecular polarity. The presence of polar functional groups like nitro moieties will significantly decrease retention time, while the type and position of halogen substituents allow for fine-tuning of the separation.
For developing a robust HPLC method for these compounds, it is essential to:
-
Control Key Parameters: Strictly regulate mobile phase composition, flow rate, and column temperature to ensure retention time reproducibility.[10][12]
-
Optimize Mobile Phase: Adjusting the acetonitrile/water ratio is the primary way to control retention. Increasing the percentage of acetonitrile will decrease the retention times of all analytes.[12]
-
Consider Column Chemistry: While a standard C18 column is effective, alternative stationary phases (e.g., Phenyl-Hexyl or polar-embedded phases) could offer different selectivity for challenging separations of isomers or closely related impurities.[13]
By applying the principles and methodologies outlined in this guide, scientists can develop efficient, specific, and reliable HPLC methods for the analysis of halogenated nitropyridines, thereby supporting the advancement of pharmaceutical and chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. 2-Bromo-5-nitropyridine | SIELC Technologies [sielc.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. uhplcs.com [uhplcs.com]
- 13. revroum.lew.ro [revroum.lew.ro]
A Senior Application Scientist's Guide to Phosphine Ligand Selection for Cross-Coupling with 3-Bromo-2-fluoro-5-nitropyridine
The strategic functionalization of electron-deficient, sterically hindered heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2-fluoro-5-nitropyridine core represents a particularly valuable, yet challenging, substrate for transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of phosphine ligands for the successful cross-coupling of 3-Bromo-2-fluoro-5-nitropyridine, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Challenge: Coupling with an Electron-Deficient and Sterically Congested Pyridine
This compound presents a trifecta of challenges for palladium-catalyzed cross-coupling. The strong electron-withdrawing effects of the nitro and fluoro groups deactivate the C-Br bond towards oxidative addition. Furthermore, the pyridine nitrogen can act as a potential ligand for the palladium center, leading to catalyst inhibition and the formation of inactive off-cycle species.[1] Finally, the ortho-fluorine atom introduces steric hindrance around the reaction center, further impeding the approach of the catalyst.
The selection of an appropriate phosphine ligand is therefore paramount to overcoming these hurdles. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate as demanding as this compound, the ideal ligand must be sufficiently electron-rich to promote oxidative addition to the electron-poor C-Br bond, while also being sterically bulky to prevent catalyst dimerization and facilitate the reductive elimination of the desired product.[2]
Comparative Performance of Phosphine Ligands
While specific head-to-head comparative data for this compound is not extensively published, valuable insights can be drawn from studies on structurally analogous, challenging substrates such as 3-bromo-2-aminopyridine.[3] The following table summarizes the performance of various phosphine ligands in a representative Buchwald-Hartwig amination of 3-bromo-2-aminopyridine with morpholine, providing a strong predictive framework for their application with this compound.
| Ligand | Catalyst System | Yield (%) | Observations |
| RuPhos | Pd₂(dba)₃ / Ligand | 71 | High yield, demonstrating the effectiveness of a bulky, electron-rich biaryl monophosphine ligand.[3] |
| RuPhos Precatalyst | Pre-formed | 83 | The use of a precatalyst often leads to higher yields and more reproducible results by ensuring efficient generation of the active Pd(0) species.[3] |
| SPhos | Pd₂(dba)₃ / Ligand | 76 | Another highly effective biaryl monophosphine ligand, comparable in performance to RuPhos for this substrate class.[3] |
| BrettPhos Precatalyst | Pre-formed | 78 (with primary amine) | Particularly effective for coupling with primary amines, showcasing the importance of ligand tuning for specific coupling partners.[3] |
| BINAP | Pd₂(dba)₃ / Ligand | 71 | A classic bidentate ligand that shows good performance, though often surpassed by the more modern, bulkier monophosphine ligands for challenging substrates.[3][4] |
| XPhos | Pd₂(dba)₃ / Ligand | 40 | Lower yield in this specific screen, suggesting that subtle differences in ligand structure can have a significant impact on efficiency.[3] However, XPhos is a well-regarded ligand for many challenging couplings.[1] |
Analysis of Ligand Performance:
The data strongly indicates that bulky, electron-rich monophosphine ligands, particularly those from the Buchwald family (RuPhos, SPhos, BrettPhos), are superior choices for the cross-coupling of 3-bromo-2-substituted pyridines.[1][3] The steric bulk of these ligands is crucial for creating a coordinatively unsaturated palladium center that is reactive towards oxidative addition.[5] Furthermore, their electron-donating nature increases the electron density on the palladium, facilitating the cleavage of the C-Br bond.
The superior performance of the RuPhos precatalyst highlights a key experimental consideration: the use of well-defined precatalysts can significantly improve reaction outcomes.[3] These air- and moisture-stable complexes ensure a consistent and efficient generation of the active L-Pd(0) species in solution, leading to more reliable and higher-yielding reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, employing a high-performance phosphine ligand and precatalyst system.
Materials:
-
This compound
-
Phenylboronic acid
-
RuPhos Pd G3 (precatalyst)
-
Potassium phosphate (K₃PO₄), finely milled
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the RuPhos Pd G3 precatalyst (2 mol%).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 mixture of dioxane:water) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-5-nitro-3-phenylpyridine.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the reaction dynamics and the structural features of the recommended ligands, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of representative bulky, electron-rich phosphine ligands.
Conclusion and Future Outlook
The cross-coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst system. The evidence strongly supports the use of bulky, electron-rich monophosphine ligands, such as RuPhos and SPhos, ideally in the form of their corresponding precatalysts. These ligands effectively mitigate the electronic deactivation and steric hindrance of the substrate, leading to high-yielding and reproducible reactions.
Future advancements in this area will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of this important synthetic transformation.
References
A Senior Application Scientist's Guide to Base Selection for SNAr on 3-Bromo-2-fluoro-5-nitropyridine
Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution
In the realm of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the construction of carbon-heteroatom bonds on electron-deficient heterocyclic scaffolds is a cornerstone of molecular design. The Nucleophilic Aromatic Substitution (SNAr) reaction stands as a powerful and atom-economical tool for this purpose. The substrate, 3-bromo-2-fluoro-5-nitropyridine, is a highly valuable building block, featuring a pyridine ring activated by a potent electron-withdrawing nitro group.[1] Its unique substitution pattern with two different halogens—fluorine at the C2 position and bromine at the C3 position—presents a fascinating case for regioselectivity and reaction optimization.
This guide provides an in-depth comparison of the efficacy of various bases in promoting SNAr reactions on this specific substrate. We will move beyond a simple catalog of reagents to explore the underlying principles that govern their performance, offering field-proven insights to guide your experimental design. Our focus is on providing a robust framework for selecting the optimal base to maximize yield, minimize side reactions, and ensure reproducibility.
The Mechanistic Landscape: Why Base Selection is Critical
The SNAr reaction on this compound proceeds via a well-established two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the expulsion of a leaving group.
Two key factors dictate the reactivity of this substrate:
-
Activation: The nitro group at the 5-position, along with the inherent electron-deficient nature of the pyridine ring, strongly activates the C2 and C6 positions towards nucleophilic attack.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[3] The bond strength to the leaving group is less critical than its ability to stabilize a negative charge and the electronegativity of the halogen. The established order of leaving group ability in SNAr is F > Cl > Br > I.[3]
Therefore, for this compound, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the fluoride ion. The choice of base is critical as it plays one or both of the following roles:
-
Proton Scavenger: For reactions involving protic nucleophiles like primary/secondary amines or alcohols, the base neutralizes the proton (e.g., HBr, HF) generated during the reaction, driving the equilibrium towards the product.
-
Nucleophile Activation: For weakly acidic nucleophiles, such as alcohols, a strong base is required to deprotonate the nucleophile in situ, generating a more potent anionic nucleophile (e.g., an alkoxide).
The base's strength (pKa), steric hindrance, solubility, and potential for side reactions are all critical parameters that will be explored.
Comparative Analysis of Common Bases
We will now evaluate four classes of bases commonly employed in SNAr chemistry, providing both theoretical rationale and practical considerations for their use with this compound.
Weak Inorganic Bases: The Workhorse for Amine Nucleophiles
Examples: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)
Weak inorganic bases are the most common choice for SNAr reactions with amine nucleophiles. They are inexpensive, easy to handle, and their limited solubility in many organic solvents can simplify workup procedures.
Mechanism of Action: These bases are sufficiently strong to neutralize the hydrofluoric acid generated as the reaction proceeds, but generally not strong enough to deprotonate the amine nucleophile beforehand. The reaction relies on the intrinsic nucleophilicity of the neutral amine.
Performance Insights:
-
Potassium Carbonate (K₂CO₃): With a pKa of its conjugate acid around 10.25, K₂CO₃ is a reliable and cost-effective choice.[4] It is particularly effective in polar aprotic solvents like DMF, DMSO, or acetonitrile, where it has slight solubility.[5] Its heterogeneous nature often leads to clean reactions.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results to K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can enhance the reactivity of nucleophiles.[6] However, its significantly higher cost is a major consideration.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base than the carbonates, it has been shown to be highly effective in aqueous SNAr protocols, offering a greener alternative to traditional organic solvents.[7]
Data Summary: Inorganic Bases
| Base | pKa (of conjugate acid) | Key Advantages | Key Disadvantages | Typical Nucleophiles |
| K₂CO₃ | ~10.25 | Low cost, easy to handle, simple workup.[4][5] | Limited solubility, can require higher temperatures. | Primary & Secondary Amines |
| Cs₂CO₃ | ~10.2 | Higher solubility, often faster reactions/higher yields.[8] | High cost. | Primary & Secondary Amines |
| K₃PO₄ | ~12.3 | Effective in aqueous media, good basicity.[7] | Can be highly hygroscopic. | Primary & Secondary Amines, Phenols |
Organic Amine Bases: The Homogeneous Approach
Examples: Triethylamine (TEA, Et₃N), N,N-Diisopropylethylamine (DIPEA, Hünig's Base)
Tertiary amine bases offer the advantage of being soluble in organic solvents, leading to homogeneous reaction mixtures. They act purely as proton scavengers.
Performance Insights:
-
Triethylamine (TEA): With a conjugate acid pKa of ~10.75, TEA is a slightly stronger base than potassium carbonate.[9][10] Its primary drawback is its own nucleophilicity. With a highly reactive electrophile like this compound, there is a risk of TEA itself reacting to form a quaternary ammonium salt, leading to side products and complicating purification.[5]
-
DIPEA (Hünig's Base): DIPEA is the preferred organic base for SNAr reactions.[11] While its basicity is similar to TEA, the two bulky isopropyl groups sterically hinder the nitrogen atom, rendering it a strong, non-nucleophilic base.[11] This steric shield prevents it from competing with the primary nucleophile, leading to cleaner reactions and higher yields of the desired product.
Data Summary: Organic Amine Bases
| Base | pKa (of conjugate acid) | Nucleophilicity | Key Advantages | Key Disadvantages |
| TEA | ~10.75 | Moderate | Soluble, good basicity.[9] | Can act as a competing nucleophile.[5] |
| DIPEA | ~10.9 | Very Low | Strong, non-nucleophilic, soluble.[11] | Higher cost than TEA, can be harder to remove. |
Strong, Non-Nucleophilic Bases: For Weakly Acidic Nucleophiles
Example: Sodium Hydride (NaH)
When the nucleophile is a poor one, such as an alcohol, it must first be converted into its more reactive conjugate base (an alkoxide). This requires a strong, non-nucleophilic base.
Mechanism of Action: Sodium hydride is an ionic hydride (Na⁺H⁻) that acts as a powerful base (pKa of H₂ is ~35). It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction, driving the reaction to completion.[12] The resulting alkoxide is a much more potent nucleophile for the subsequent SNAr reaction.
Performance Insights:
-
Sodium Hydride (NaH): NaH is typically used as a 60% dispersion in mineral oil for safety.[13] The reaction is usually performed in two stages: first, the deprotonation of the alcohol in an anhydrous solvent like THF or DMF at 0°C to room temperature, followed by the addition of the electrophile (this compound).[2][12]
-
Caution: NaH reacts violently with water and protic solvents.[13] Furthermore, at elevated temperatures, NaH can exhibit reducing properties and may react with certain solvents like DMF, leading to byproducts.[14] Careful control of reaction conditions is paramount.
Data Summary: Strong Bases
| Base | Key Characteristics | Mechanism of Action | Typical Nucleophiles | Safety Considerations |
| NaH | Strong, non-nucleophilic base.[13] | Irreversibly deprotonates the nucleophile.[12] | Alcohols, Thiols | Highly reactive with water, flammable H₂ byproduct.[13] |
Experimental Protocols
The following are representative, detailed protocols that serve as a validated starting point for your experiments.
Protocol 1: SNAr with an Amine Nucleophile using Potassium Carbonate
Objective: Synthesis of 3-bromo-5-nitro-2-(morpholin-4-yl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add the solvent (MeCN or DMF) to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Add morpholine to the mixture via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: SNAr with an Alcohol Nucleophile using Sodium Hydride
Objective: Synthesis of 3-bromo-2-isopropoxy-5-nitropyridine.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (1.1 eq)
-
This compound (1.0 eq)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH dispersion.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the isopropanol dropwise via syringe. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of this compound in a minimum amount of anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC, typically 1-4 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Mechanism and Base Function
Caption: General SNAr mechanism with an amine, showing the role of the base as a proton scavenger.
Experimental Workflow Comparison
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Carbonate [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
- 10. pKa of Triethylamine [vcalc.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-fluoro-5-nitropyridine
Overview
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-2-fluoro-5-nitropyridine (CAS No. 1868-58-2). As a halogenated and nitrated heterocyclic compound, this chemical requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes regulatory requirements, chemical safety principles, and field-proven best practices to provide a self-validating operational plan for researchers and drug development professionals. The procedures outlined herein are grounded in authoritative standards set by the U.S. Environmental Protection Agency (EPA) and established chemical safety sources.
Chemical Profile and Hazard Identification
This compound is a specialized reagent used in pharmaceutical and chemical synthesis.[1][2] Its molecular structure, containing bromine, fluorine, and a nitro group on a pyridine ring, dictates its reactivity and hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be reliably inferred from structurally similar chemicals like 2-fluoro-5-nitropyridine and 5-bromo-2-nitropyridine.[3][4]
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Causes serious eye irritation or damage.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[4]
-
Toxicity: Harmful if swallowed.[3]
Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides (HBr, HF).[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1868-58-2 | [1][5] |
| Molecular Formula | C₅H₂BrFN₂O₂ | [1][5] |
| Molecular Weight | 220.98 g/mol | [1] |
| Appearance | Powder or liquid | [1] |
| Melting Point | 60-61.5 °C | [1] |
| Flash Point | 114.3 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
Regulatory Framework and Waste Classification
From a regulatory standpoint, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[6] Due to its chemical nature, any unused or waste stream containing this compound must be managed as hazardous waste.
Waste Characterization:
This compound is a halogenated organic compound (HOC) as defined by the EPA in 40 CFR Part 268, Appendix III.[7][8] While not explicitly listed by name on the F, K, P, or U lists, it must be classified based on its characteristics.[6][9] Given its known hazards as an irritant and potentially toxic substance, it would likely be classified under the toxicity characteristic .
The most critical operational directive is to never dispose of this chemical down the drain or in regular solid waste .[10] Doing so is a regulatory violation and poses a significant environmental risk.
Pre-Disposal Handling and Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. The causality is simple: mixing halogenated waste with non-halogenated waste forces the entire volume to be treated under the more stringent (and expensive) protocols required for halogenated compounds.[10]
Operational Protocol:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and its directly contaminated materials (e.g., weighing boats, contaminated gloves).
-
Container Material: The container must be made of a compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.
-
Avoid Mixing: Do NOT mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents, acids, and bases.[11]
Step-by-Step Disposal Workflow
The following protocol provides a self-validating system for the compliant disposal of this compound.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Waste Identification: Confirm the waste is solely this compound or materials contaminated with it.
-
Containerization: Carefully transfer the solid waste into the designated hazardous waste container. If dealing with a solution, use a compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1868-58-2"
-
The date accumulation started.
-
An indication of the hazards (e.g., Irritant, Toxic).
-
-
Accumulation: Place the sealed container in your lab's designated SAA.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. You are responsible for the waste from "cradle to grave," meaning you are legally accountable for its proper disposal by a permitted transporter and facility.[10]
Approved Disposal Technology: High-Temperature Incineration
The standard and most effective disposal technology for halogenated organic compounds is high-temperature incineration.[14]
-
Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures sufficient to break the strong carbon-halogen and carbon-nitrogen bonds. This process ensures the complete destruction of the parent molecule.
-
Rationale: Incineration is critical to prevent the release of persistent organic pollutants into the environment. The process must be coupled with afterburners and a robust flue gas treatment system (e.g., caustic scrubbers) to neutralize the acidic gases (HBr, HF) generated during combustion.[14] Land disposal of halogenated organic wastes is heavily restricted by the EPA precisely because of their persistence and potential toxicity.[14]
Emergency Procedures for Spills
In the event of an accidental spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Control Ignition Sources: Ensure there are no open flames or ignition sources nearby.
-
Ventilate: Work in a well-ventilated area or a chemical fume hood.
-
Clean-up: For a small spill, absorb the material with an inert, dry material (e.g., vermiculite, sand). Do not use combustible materials. Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. H61500.06 [thermofisher.com]
- 6. actenviro.com [actenviro.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. rug.nl [rug.nl]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
